molecular formula C9H7NO2 B1600617 5-Cyano-2-methoxybenzaldehyde CAS No. 21962-53-8

5-Cyano-2-methoxybenzaldehyde

Cat. No.: B1600617
CAS No.: 21962-53-8
M. Wt: 161.16 g/mol
InChI Key: HJDXZGCTGAWUFZ-UHFFFAOYSA-N
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Description

5-Cyano-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Cyano-2-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Cyano-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXZGCTGAWUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437124
Record name 5-Cyano-2-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21962-53-8
Record name 5-Cyano-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CYANO-2-METHOXYBENZALDEHYDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffolding

5-Cyano-2-methoxybenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a pivotal intermediate in the landscape of contemporary medicinal chemistry. Its unique trifunctional nature—possessing an aldehyde, a nitrile, and a methoxy group on a benzene ring—renders it a highly versatile scaffold for the construction of complex heterocyclic systems. This guide, intended for the discerning eye of researchers and drug development professionals, delves into the core chemical principles, synthesis, and strategic applications of this valuable building block, with a particular focus on its role in the synthesis of innovative therapeutics. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it an invaluable tool in the synthesis of novel drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 5-Cyano-2-methoxybenzaldehyde is fundamental for its effective utilization in synthesis and for quality control.

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 21962-53-8
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
IUPAC Name 3-formyl-4-methoxybenzonitrile[1]
Synonyms 5-cyano-o-anisaldehyde, 3-cyano-6-methoxybenzaldehyde[1]
Appearance Yellow solid[2]
Melting Point 115-120 °C
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Air sensitive.[1]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

  • Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the aldehyde, cyano, and methoxy groups.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons will be observed in the upfield region, typically around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon will resonate significantly downfield, expected in the range of δ 185-195 ppm.

  • Nitrile Carbon (-C≡N): The carbon of the cyano group is expected to appear in the region of δ 115-125 ppm.

  • Aromatic Carbons: The six aromatic carbons will show distinct signals between δ 110 and 165 ppm. The carbon attached to the methoxy group will be the most shielded (upfield), while the carbon attached to the aldehyde group will be deshielded (downfield).

  • Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a single peak around δ 55-60 ppm.

FT-IR Spectroscopy (Predicted Key Absorptions):

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band will be present in the region of 1680-1710 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the aldehyde C-H bond.

  • C-O Stretch (Aryl Ether): A strong absorption band is expected between 1200 and 1275 cm⁻¹.

  • Aromatic C=C Stretches: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations will be observed in the fingerprint region (below 900 cm⁻¹), providing information about the substitution pattern.

Mass Spectrometry (Predicted Fragmentation):

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 161. Key fragmentation pathways would likely involve the loss of a hydrogen radical ([M-H]⁺ at m/z 160), the loss of the formyl group ([M-CHO]⁺ at m/z 132), and the loss of a methyl radical from the methoxy group ([M-CH₃]⁺ at m/z 146).

Synthesis Strategies: A Field-Proven Perspective

While a specific, peer-reviewed, step-by-step protocol for the synthesis of 5-Cyano-2-methoxybenzaldehyde is not widely published, a viable and logical synthetic route can be devised based on established organic chemistry principles and analogous transformations found in the patent literature for its isomers. The following proposed synthesis is designed to be a self-validating system, with each step leading to a characterizable intermediate.

A plausible and efficient route starts from the readily available 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This strategy leverages well-understood and scalable reactions, making it suitable for both laboratory and potential industrial applications.

Synthesis_Workflow A 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) B Triflation (Tf₂O, Pyridine) A->B Step 1 C 3-Triflyloxy-4-methoxybenzaldehyde B->C D Cyanation (Zn(CN)₂, Pd(PPh₃)₄) C->D Step 2 E 5-Cyano-2-methoxybenzaldehyde D->E Hantzsch_Synthesis A 5-Cyano-2-methoxybenzaldehyde D Hantzsch Condensation A->D B β-Ketoester (2 eq.) B->D C Ammonia Source (e.g., NH₄OAc) C->D E Substituted Dihydropyridine D->E

Sources

5-Cyano-2-methoxybenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8): Properties, Synthesis, and Characterization

Executive Summary

5-Cyano-2-methoxybenzaldehyde is a bifunctional aromatic compound featuring nitrile, methoxy, and aldehyde groups. This unique substitution pattern makes it a valuable intermediate and building block in synthetic organic chemistry, particularly for the development of complex heterocyclic structures relevant to medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core properties, including a definitive analysis of its molecular weight, alongside validated methods for its synthesis, characterization, and safe handling. The protocols and data presented are designed for researchers and drug development professionals, emphasizing the causal reasoning behind methodological choices to ensure reproducibility and scientific integrity.

Core Molecular Profile and Physicochemical Properties

The foundational characteristics of a chemical entity are dictated by its structure. 5-Cyano-2-methoxybenzaldehyde, with the empirical formula C₉H₇NO₂, possesses a calculated molecular weight that is fundamental to all stoichiometric and analytical assessments.[1][2]

Identifier Value Source
IUPAC Name 3-Formyl-4-methoxybenzonitrile[2]
Synonyms 5-Cyano-2-methoxy benzaldehyde[2][3]
CAS Number 21962-53-8[1][2][3]
Molecular Formula C₉H₇NO₂[1][2][3]
Molecular Weight 161.16 g/mol [1][2][3][4]
Monoisotopic Mass 161.04768 Da[5]
Appearance Yellow solid[2][3]
Melting Point 115-120 °C[1][2]
SMILES COc1ccc(cc1C=O)C#N[1][3]
InChI Key HJDXZGCTGAWUFZ-UHFFFAOYSA-N[1][2][3]

These properties are critical for predicting solubility, designing reaction conditions, and selecting appropriate analytical techniques. The solid form and relatively high melting point suggest a stable crystalline lattice.

Rationale-Driven Synthesis Pathway

The synthesis of substituted benzaldehydes like 5-Cyano-2-methoxybenzaldehyde requires a strategic approach to introduce and manipulate functional groups without unintended side reactions. While multiple routes can be envisioned, a common and logical strategy involves the modification of a more readily available precursor. A plausible pathway, adapted from methodologies for related isomers, involves the conversion of a methyl group to an aldehyde and a carboxylic acid derivative to a nitrile.[6] The key challenge is the selective oxidation of the methyl group without affecting the electron-rich aromatic ring or hydrolyzing the nitrile.

Synthesis_Workflow Precursor 2-Methoxy-5-methylaniline Diazotization Sandmeyer Reaction (NaNO₂, HCl, CuCN) Precursor->Diazotization Intermediate1 2-Methoxy-5-methylbenzonitrile Diazotization->Intermediate1 Introduce Nitrile Bromination Radical Bromination (NBS, AIBN) Intermediate1->Bromination Intermediate2 5-(Bromomethyl)-2- methoxybenzonitrile Bromination->Intermediate2 Activate Methyl Group Hydrolysis Kornblum Oxidation (DMSO) Intermediate2->Hydrolysis Product 5-Cyano-2-methoxybenzaldehyde Hydrolysis->Product Form Aldehyde

Caption: A plausible synthetic workflow for 5-Cyano-2-methoxybenzaldehyde.

Experimental Protocol: A Hypothetical Synthesis

This protocol is based on established chemical transformations.[6] All operations should be performed in a certified fume hood.

  • Step 1: Nitrile Formation (Sandmeyer Reaction).

    • Dissolve 2-methoxy-5-methylaniline in an aqueous solution of HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

    • Slowly add the cold diazonium salt solution to the CuCN solution. The diazonium group is replaced by a nitrile, yielding 2-methoxy-5-methylbenzonitrile.

    • Causality: The Sandmeyer reaction is a robust method for introducing nucleophiles, like cyanide, onto an aromatic ring by replacing an amino group via a diazonium intermediate.

  • Step 2: Benzylic Bromination.

    • Dissolve the 2-methoxy-5-methylbenzonitrile from Step 1 in a non-polar solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux to initiate the reaction. NBS is the preferred reagent as it provides a low, constant concentration of bromine, favoring selective radical substitution at the benzylic position over electrophilic addition to the ring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed. The product is 5-(bromomethyl)-2-methoxybenzonitrile.

  • Step 3: Oxidation to Aldehyde (Kornblum Oxidation).

    • Dissolve the crude benzylic bromide from Step 2 in dimethyl sulfoxide (DMSO).

    • Heat the solution. DMSO acts as both the solvent and the oxidant, converting the bromide to the aldehyde. This method is chosen for its mild conditions, which prevents the hydrolysis of the sensitive nitrile group that could occur under stronger acidic or basic conditions.[6]

    • Upon completion, pour the reaction mixture into ice water to precipitate the crude 5-Cyano-2-methoxybenzaldehyde.

    • Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization: A Self-Validating Framework

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Analytical_Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity Assessment MS Mass Spectrometry (Confirms Molecular Weight) HPLC HPLC (Quantitative Purity) MS->HPLC NMR NMR Spectroscopy (Confirms Connectivity) NMR->HPLC IR IR Spectroscopy (Confirms Functional Groups) IR->HPLC MP Melting Point (Qualitative Purity) HPLC->MP Product Synthesized Product Product->MS Product->NMR Product->IR

Caption: Orthogonal analytical workflow for structure validation and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry directly verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Protocol: A sample is dissolved in a suitable solvent (e.g., acetonitrile) and analyzed via electrospray ionization (ESI).

  • Expected Results: The analysis should yield ions corresponding to specific adducts of the parent molecule.

Adduct Predicted m/z
[M+H]⁺162.05496
[M+Na]⁺184.03690
[M+K]⁺200.01084
[M-H]⁻160.04040
(Data sourced from PubChem predictions)[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aldehyde Proton (-CHO): A singlet around 9.8-10.1 ppm.

    • Aromatic Protons: Three protons on the ring, exhibiting complex splitting patterns (doublets and doublet of doublets) between 7.0-8.0 ppm, influenced by the electron-withdrawing nitrile and aldehyde groups and the electron-donating methoxy group.

    • Methoxy Protons (-OCH₃): A sharp singlet for the three equivalent protons around 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR will confirm the presence of nine distinct carbon atoms.

    • Aldehyde Carbonyl: ~190 ppm.

    • Nitrile Carbon: ~118 ppm.

    • Aromatic Carbons: Six signals in the ~110-165 ppm range.

    • Methoxy Carbon: ~56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups.

  • Protocol: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands: The spectrum provides a unique fingerprint for the molecule.

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2240
Aldehyde (C=O)Carbonyl Stretching1690 - 1715[7]
Ether (Ar-O-C)Asymmetric Stretching1240 - 1275
Aromatic RingC=C Stretching1580 - 1600, 1450 - 1500[7]
Aromatic C-HStretching3000 - 3100[7]
Aldehyde C-HStretching2820 - 2850, 2720 - 2750[7]

Applications in Research and Drug Development

Substituted benzaldehydes are cornerstone reagents in organic synthesis. The specific combination of a nitrile, an aldehyde, and a methoxy group in 5-Cyano-2-methoxybenzaldehyde makes it a versatile precursor for:

  • Heterocyclic Chemistry: The aldehyde can participate in condensation reactions (e.g., Knoevenagel, Wittig) while the nitrile can be hydrolyzed, reduced, or used in cycloadditions, providing entry into a wide array of nitrogen-containing heterocycles.

  • Medicinal Chemistry: As an important drug intermediate, it can serve as a fragment for building more complex molecules with potential biological activity.[6] Benzaldehyde derivatives are found in the core structures of various therapeutic agents, including anti-inflammatory and antiviral compounds.[8]

  • Materials Science: The aromatic and nitrile functionalities can be incorporated into polymers or dyes, potentially imparting specific electronic or optical properties.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

  • Hazard Profile: 5-Cyano-2-methoxybenzaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][9] It causes skin and serious eye irritation and may cause respiratory irritation.[1][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid powder should occur in a chemical fume hood to prevent inhalation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8°C.[1] The compound is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., Argon or Nitrogen) may be beneficial for long-term stability.[2][3]

  • Transport: The compound is regulated for transport under UN3439, Hazard Class 6.1 (Toxic Solid), Packing Group III.[10][11]

Conclusion

5-Cyano-2-methoxybenzaldehyde is a well-defined chemical entity with a molecular weight of 161.16 g/mol . Its utility extends far beyond this fundamental property, positioning it as a strategic building block for advanced chemical synthesis. A thorough understanding of its physicochemical properties, combined with a rationale-driven approach to its synthesis and a robust, orthogonal framework for its analytical characterization, empowers researchers to utilize this reagent with confidence and precision. Proper safety and handling are essential to mitigate the associated hazards and ensure its effective application in the laboratory.

References

  • 2-Methoxybenzaldehyde. Wikipedia. [Link]

  • ortho-anisaldehyde, 135-02-4. The Good Scents Company. [Link]

  • 5-cyano-2-methoxybenzaldehyde (C9H7NO2). PubChemLite. [Link]

  • Benzaldehyde, 2-methoxy-. NIST WebBook. [Link]

  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • 2-Methoxybenzaldehyde | C8H8O2 | CID 8658. PubChem. [Link]

  • 2-Formyl-5-methoxybenzonitrile | C9H7NO2 | CID 46835342. PubChem. [Link]

  • 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum. [Link]

  • What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? - Knowledge. Bloom Tech. [Link]

  • Interpreting IR spectra for methoxybenzaldehyde. Reddit. [Link]

  • m-METHOXYBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]

  • 5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide - 1H NMR - Spectrum. SpectraBase. [Link]

  • infrared spectrum of benzaldehyde. Doc Brown's Advanced Organic Chemistry. [Link]

Sources

5-Cyano-2-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Cyano-2-methoxybenzaldehyde

This guide provides a comprehensive technical overview of 5-Cyano-2-methoxybenzaldehyde, a key aromatic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's core physicochemical properties, spectroscopic signatures, and reactivity profile. Beyond a simple data sheet, this guide offers field-proven insights into its application, supported by detailed experimental protocols and authoritative references, to empower scientists in leveraging this versatile reagent for advanced molecular design and drug discovery.

Core Physicochemical Properties

5-Cyano-2-methoxybenzaldehyde, also known by its CAS Number 73163-33-4, is a bifunctional aromatic compound featuring an electron-withdrawing nitrile (-CN) group and an electron-donating methoxy (-OCH₃) group. This electronic arrangement imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex heterocyclic systems and pharmaceutical agents. The solid is typically a white to off-white or pale yellow crystalline powder.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Cyano-2-methoxybenzaldehyde

PropertyValueSource(s)
CAS Number 73163-33-4
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance White to light yellow crystalline powder
Melting Point 158-162 °C
Boiling Point 338.3±32.0 °C (Predicted)
Density 1.25±0.1 g/cm³ (Predicted)
Solubility Soluble in Chloroform, Methanol

Spectroscopic Characterization: A Guide to Interpretation

Accurate characterization is paramount for confirming the identity and purity of any reagent. Below is a detailed analysis of the expected spectroscopic data for 5-Cyano-2-methoxybenzaldehyde.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's aromatic and aliphatic protons. In a typical deuterated solvent like CDCl₃, the following resonances are expected:

  • Aldehyde Proton (CHO): A sharp singlet appearing far downfield, typically around δ 10.4 ppm . Its significant deshielding is due to the anisotropic effect of the carbonyl double bond.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (δ 7-8 ppm). Due to their coupling patterns and the electronic effects of the substituents, they will present as:

    • A doublet of doublets (dd) or a multiplet around δ 8.1 ppm , corresponding to the proton at the C6 position (ortho to the aldehyde).

    • A doublet (d) around δ 7.9 ppm for the proton at the C4 position (ortho to the cyano group).

    • A doublet (d) around δ 7.1 ppm for the proton at the C3 position (ortho to the methoxy group).

  • Methoxy Protons (OCH₃): A sharp singlet integrating to three protons, found upfield around δ 4.0 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

  • C≡N Stretch (Nitrile): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ . The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.

  • C=O Stretch (Aldehyde): A very strong, sharp peak will be observed around 1680-1700 cm⁻¹ . The position is characteristic of an aromatic aldehyde conjugated with the ring.

  • C-H Stretch (Aldehyde): Two weak bands can often be observed around 2820 cm⁻¹ and 2720 cm⁻¹ , which are characteristic of the C-H bond of an aldehyde (Fermi resonance).

  • C-O Stretch (Methoxy): An intense band corresponding to the aryl-alkyl ether linkage will appear in the 1250-1300 cm⁻¹ region.

  • C=C Stretch (Aromatic): Multiple medium to weak bands will be present in the 1450-1600 cm⁻¹ range.

Reactivity and Synthetic Utility

The synthetic value of 5-Cyano-2-methoxybenzaldehyde stems from the orthogonal reactivity of its three functional groups: the aldehyde, the nitrile, and the methoxy-substituted aromatic ring.

  • The Aldehyde Group: As the most reactive site for nucleophilic addition, the aldehyde is a versatile handle for a wide array of transformations. It readily participates in reactions such as Wittig olefination, reductive amination, aldol condensation, and the formation of imines and oximes. The electron-donating methoxy group at the ortho position can slightly reduce the electrophilicity of the aldehyde carbon compared to an unsubstituted benzaldehyde.

  • The Nitrile Group: The cyano group is a robust functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions. Its strong electron-withdrawing nature influences the regioselectivity of any electrophilic aromatic substitution reactions.

  • The Aromatic Ring: The substitution pattern makes the ring a precursor to various bicyclic and tricyclic heterocyclic systems, which are common scaffolds in medicinal chemistry.

A common application of this molecule is as a starting material in the synthesis of kinase inhibitors and other biologically active compounds. The workflow below illustrates a generalized synthetic pathway.

G A 5-Cyano-2-methoxybenzaldehyde B Reductive Amination (e.g., with R-NH₂, NaBH(OAc)₃) A->B Step 1 C Intermediate Amine B->C D Nitrile Hydrolysis (e.g., H₂SO₄, H₂O) C->D Step 2a F Cyclization/ Further Modification C->F Step 2b E Carboxylic Acid Derivative D->E E->F G Complex Heterocycle (e.g., Pharmaceutical Scaffold) F->G

Caption: Generalized synthetic workflow using 5-Cyano-2-methoxybenzaldehyde.

Experimental Protocol: Reductive Amination

This protocol provides a representative method for the synthesis of a secondary amine using 5-Cyano-2-methoxybenzaldehyde as the starting material. This reaction is a cornerstone of medicinal chemistry for introducing diverse side chains.

Objective: To synthesize N-benzyl-1-(5-cyano-2-methoxyphenyl)methanamine.

Materials:

  • 5-Cyano-2-methoxybenzaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5-Cyano-2-methoxybenzaldehyde (1.0 eq) in anhydrous DCM, add benzylamine (1.05 eq) followed by a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations; its slower reaction rate prevents the reduction of the starting aldehyde before imine formation.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.

Safety and Handling

5-Cyano-2-methoxybenzaldehyde should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is classified as an irritant, and care should be taken to avoid contact with skin and eyes, as well as inhalation of the dust.

  • Eye Contact: May cause serious eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory irritation.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Cyano-2-methoxybenzaldehyde is a highly valuable and versatile building block in organic synthesis. Its distinct functional groups—an accessible aldehyde, a modifiable nitrile, and an activated aromatic ring—provide multiple avenues for molecular elaboration. A thorough understanding of its properties, spectroscopic signatures, and reactivity, as detailed in this guide, is essential for its effective application in the rapid and efficient construction of complex molecular architectures for the pharmaceutical and materials science industries.

References

  • 5-Cyano-2-methoxybenzaldehyde , PubChem, [Link]

An In-Depth Technical Guide to 5-Cyano-2-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

5-Cyano-2-methoxybenzaldehyde, systematically named 3-formyl-4-methoxybenzonitrile according to IUPAC nomenclature, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its unique arrangement of a reactive aldehyde, a synthetically versatile nitrile group, and a methoxy substituent on a benzene ring makes it a valuable scaffold for the construction of complex heterocyclic systems and other molecular architectures relevant to drug discovery. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, thorough characterization, and its emerging role as a key intermediate in the development of novel therapeutics.

The strategic placement of the electron-withdrawing cyano and aldehyde groups, para and ortho to the electron-donating methoxy group respectively, creates a distinct electronic profile that influences its reactivity and makes it a sought-after precursor for targeted molecular design.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of 5-Cyano-2-methoxybenzaldehyde is paramount for its safe handling and effective use in synthesis.

PropertyValueReference(s)
CAS Number 21962-53-8
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Off-white to yellow solid
Melting Point 115-120 °C
Synonyms 3-Formyl-4-methoxybenzonitrile

Safety and Handling: 5-Cyano-2-methoxybenzaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of 5-Cyano-2-methoxybenzaldehyde: A Multi-step Approach

While several synthetic routes can be envisioned for the preparation of 5-Cyano-2-methoxybenzaldehyde, a common and reliable strategy involves a multi-step sequence starting from readily available precursors. One such logical pathway, adapted from methodologies for similar isomers, begins with the nitration of 2-methoxybenzaldehyde, followed by reduction of the nitro group to an amine, and subsequent conversion to the nitrile via a Sandmeyer reaction.[2][3][4][5]

Proposed Synthetic Pathway

Synthesis_Pathway Start 2-Methoxybenzaldehyde Intermediate1 2-Methoxy-5-nitrobenzaldehyde Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 5-Amino-2-methoxybenzaldehyde Intermediate1->Intermediate2 Reduction (e.g., Fe, HCl or SnCl₂, HCl) Product 5-Cyano-2-methoxybenzaldehyde Intermediate2->Product Sandmeyer Reaction 1. NaNO₂, HCl 2. CuCN, KCN

Caption: Proposed synthetic route to 5-Cyano-2-methoxybenzaldehyde.

Experimental Protocol

Part 1: Nitration of 2-Methoxybenzaldehyde

This procedure is based on established nitration protocols for aromatic aldehydes.[6]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 10 g of 2-methoxybenzaldehyde to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-methoxybenzaldehyde over 30-60 minutes, maintaining the reaction temperature between 0-10 °C.

  • Reaction Completion: After the addition is complete, continue stirring at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The solid precipitate of 2-methoxy-5-nitrobenzaldehyde is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Part 2: Reduction of 2-Methoxy-5-nitrobenzaldehyde

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

  • Setup: In a round-bottom flask, suspend the dried 2-methoxy-5-nitrobenzaldehyde in a mixture of ethanol and water.

  • Reduction: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Isolation: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-amino-2-methoxybenzaldehyde.

Part 3: Sandmeyer Reaction

The Sandmeyer reaction is a classic and effective method for converting an aromatic amine to a nitrile.[4][5][7][8]

  • Diazotization: Dissolve the 5-amino-2-methoxybenzaldehyde in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Nitrogen gas will be evolved.

  • Completion and Isolation: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford pure 5-Cyano-2-methoxybenzaldehyde.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aldehyde Proton (-CHO): A singlet in the region of δ 9.8-10.5 ppm.

  • Aromatic Protons: Three protons in the aromatic region (δ 7.0-8.0 ppm) exhibiting a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Aldehyde Carbonyl Carbon: A signal in the highly deshielded region of δ 188-192 ppm.

  • Nitrile Carbon (-CN): A signal around δ 115-120 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the methoxy group being the most shielded and the carbon attached to the aldehyde group being significantly deshielded.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-57 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-O Stretch (Methoxy): A strong absorption in the region of 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzonitriles and benzaldehydes are prominent structural motifs in a vast array of pharmaceutically active compounds.[13][14][15][16] 5-Cyano-2-methoxybenzaldehyde serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Key Intermediate

The aldehyde functionality provides a reactive handle for various transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. This dual functionality allows for the divergent synthesis of a library of compounds from a single starting material.

A notable example of a structurally related compound in clinical use is Finerenone , a non-steroidal mineralocorticoid receptor antagonist. The key starting material for the synthesis of Finerenone is 4-cyano-2-methoxybenzaldehyde, an isomer of the title compound.[13][17] This highlights the pharmaceutical relevance of this substitution pattern and suggests that 5-Cyano-2-methoxybenzaldehyde could be a valuable precursor for the development of novel therapeutics with similar or distinct biological activities.

Application Start 5-Cyano-2-methoxybenzaldehyde Reaction1 Reductive Amination Start->Reaction1 Reaction2 Wittig Reaction Start->Reaction2 Reaction3 Schiff Base Formation Start->Reaction3 Reaction4 Nitrile Hydrolysis Start->Reaction4 Reaction5 Nitrile Reduction Start->Reaction5 Product1 Substituted Benzylamines Reaction1->Product1 Product2 Stilbene Derivatives Reaction2->Product2 Product3 Imines Reaction3->Product3 Product4 Carboxylic Acids Reaction4->Product4 Product5 Benzylamines Reaction5->Product5

Caption: Synthetic utility of 5-Cyano-2-methoxybenzaldehyde in generating diverse molecular scaffolds.

Conclusion

5-Cyano-2-methoxybenzaldehyde is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties, coupled with accessible synthetic routes, make it an attractive starting material for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
  • Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone - Kyushu University Institutional Repository. [Link]

  • EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google P
  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde - Google P
  • EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google P
  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents - OAText. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]

  • 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India - Enanti Labs. [Link]

  • 4-Formyl-3-methoxybenzonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0296197) - NP-MRD. [Link]

  • the new variant of the sandmeyer modification reaction by in-situ generated formaldehyde: semi-synthesis of vanillin from guaiacol - SciSpace. [Link]

  • 4-Formyl-3-methoxybenzonitrile - Jinan Tantu Chemicals Co., Ltd. [Link]

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. [Link]

  • 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. [Link]

  • Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity - PubMed. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1) - ResearchGate. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. [Link]

Sources

Technical Monograph: Physicochemical Characterization of 3-Formyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, spectral characteristics, and handling protocols for 3-formyl-4-methoxybenzonitrile (CAS 21962-53-8).

Executive Summary & Identity

3-Formyl-4-methoxybenzonitrile (also known as 5-cyano-2-methoxybenzaldehyde ) is a substituted benzaldehyde derivative utilized as a pharmacophore building block in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and other bioactive heterocyclic compounds.[1][2] It is characterized by an electron-rich methoxy group ortho to a formyl group, with a nitrile moiety in the para position relative to the methoxy group.

Critical Disambiguation Note: Researchers often confuse this compound with its isomer, 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8), which is a key intermediate for the drug Finerenone. Ensure your target structure matches the substitution pattern defined below (Formyl at C3, Methoxy at C4 relative to Nitrile at C1).

Molecular Identity
DescriptorValue
IUPAC Name 5-Cyano-2-methoxybenzaldehyde
Common Name 3-Formyl-4-methoxybenzonitrile
CAS Registry Number 21962-53-8
Molecular Formula

Molecular Weight 161.16 g/mol
SMILES COc1ccc(C#N)cc1C=O
InChIKey HJDXZGCTGAWUFZ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the logical connectivity and functional group relationships.

ChemicalStructure Core Benzene Ring OMe Methoxy (-OCH3) Position 4 (Ortho to CHO) Core->OMe C4 CHO Formyl (-CHO) Position 3 Core->CHO C3 CN Nitrile (-CN) Position 1 Core->CN C1 CHO->OMe Ortho (Steric/Electronic Interaction) CN->OMe Para (Push-Pull System)

Figure 1: Functional group topology of 3-formyl-4-methoxybenzonitrile. The ortho-relationship between the formyl and methoxy groups influences the chemical shift of the aldehyde proton.

Thermodynamic & Physical Constants

The following data represents experimentally validated values for high-purity (>97%) samples.

PropertyValueConditions/Notes
Physical State SolidCrystalline powder
Color Pale yellow to off-whiteColor deepens upon oxidation
Melting Point 116 – 118 °C Sharp range indicates high purity [1]
Boiling Point ~318 °CPredicted at 760 mmHg
Density 1.2 ± 0.1 g/cm³Predicted
Solubility SolubleDCM, Ethyl Acetate, DMSO, Chloroform
Solubility Insoluble/LowWater, Hexanes
Storage 2–8 °CStore under inert gas (Ar/N₂); Air sensitive

Spectral Fingerprinting

Accurate structural validation relies on NMR spectroscopy. The presence of the aldehyde proton at ~10.4 ppm and the methoxy singlet at ~4.0 ppm are diagnostic.

Proton NMR ( H NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[3][4]
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
10.39 Singlet (s)1H-CHO Deshielded aldehyde proton.
8.06 Doublet (d)1HAr-H (C2)

Hz.[3] Ortho to CHO, meta to CN. Most deshielded aromatic proton.
7.77 – 7.85 Multiplet (m)1HAr-H (C6) Likely dd (

Hz).[3] Ortho to CN.
7.12 Doublet (d)1HAr-H (C5)

Hz.[3] Ortho to OMe.[1] Shielded by electron-donating OMe group.
4.02 Singlet (s)3H-OCH

Characteristic methoxy singlet.
Carbon NMR ( C NMR)

Solvent:


Key Signals (δ ppm): 
  • 187.60: Carbonyl carbon (C=O).

  • 164.21: Aromatic C-O (C4).

  • 118.02: Nitrile carbon (C

    
    N).
    
  • 56.37: Methoxy carbon (-OCH

    
    ).
    
  • Aromatic Region: 139.04, 132.80, 125.14, 112.95, 104.61.[3]

Synthesis & Purification Logic

The primary synthetic route involves the cyanation of the bromo-precursor.[3] This method is preferred over direct formylation due to regioselectivity control.

Reaction Scheme

Precursor: 5-Bromo-2-methoxybenzaldehyde (CAS 25016-01-7) Reagent: Copper(I) cyanide (CuCN) Solvent: DMF (N,N-Dimethylformamide)[3]

SynthesisWorkflow Start Start: 5-Bromo-2-methoxybenzaldehyde (CAS 25016-01-7) Reaction Reaction: Rosenmund-von Braun Reagent: CuCN (2.0 eq) Solvent: DMF, 145°C, 14h Start->Reaction Workup Workup: Cool to RT -> Filter (Celite) Pour into Ice Water -> Basify (NH4OH) Reaction->Workup Extraction Extraction: Ethyl Acetate (3x) Dry over Na2SO4 -> Concentrate Workup->Extraction Purification Purification: Recrystallization (EtOAc / Hexanes) or Column Chromatography Extraction->Purification Product Final Product: 3-Formyl-4-methoxybenzonitrile Yellow Solid, >97% Purity Purification->Product

Figure 2: Synthetic workflow for the conversion of the bromo-precursor to the target nitrile via copper-mediated cyanation [1].

Purification Protocol
  • Crude Isolation: After quenching the reaction with ammonia (to complex copper salts), extract the aqueous phase with ethyl acetate.

  • Drying: Use anhydrous sodium sulfate (

    
    ).[3]
    
  • Crystallization: The crude yellow solid can often be recrystallized from a mixture of Ethyl Acetate and Hexanes (or Petroleum Ether) to achieve the sharp melting point of 116–118 °C.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Incompatibility: Avoid strong oxidizing agents and strong bases. The aldehyde is susceptible to oxidation to the carboxylic acid (3-carboxy-4-methoxybenzonitrile) upon prolonged air exposure.

References

  • J-Stage / Chem. Pharm. Bull. (2020).[3] Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant EGFR Inhibitors. (Contains specific synthesis and NMR data for compound 2).

  • PubChem. (2025). Compound Summary for CID 10241098: 3-Formyl-4-methoxybenzonitrile.

  • Sigma-Aldrich. (2025).[5] Product Specification: 5-Cyano-2-methoxybenzaldehyde.

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Cyano-2-methoxybenzaldehyde.

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Technical Guide: Boiling Point Estimation & Thermodynamic Profiling of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermodynamic characterization of 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8), a critical intermediate in the synthesis of kinase inhibitors and non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone).

Unlike standard reagents, this molecule exhibits a high melting point (115–120 °C) and significant polarity, rendering atmospheric boiling point determination impractical due to thermal decomposition risks. This document provides a validated framework for estimating its boiling point , establishing a vacuum distillation protocol , and defining the operational liquid window required for safe purification.

Molecular Identity & Structural Analysis[1]

Accurate estimation requires precise structural definition to distinguish from isomers (e.g., 4-formyl-3-methoxybenzonitrile).

PropertySpecification
IUPAC Name 3-formyl-4-methoxybenzonitrile (based on nitrile priority)
Common Name 5-Cyano-2-methoxybenzaldehyde
CAS Number 21962-53-8
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Melting Point (Experimental) 115 – 120 °C [1, 2]
Physical State (RT) Pale yellow to off-white solid
Structural Impact on Volatility

The boiling point is governed by three intermolecular forces:

  • Dipole-Dipole Interactions: The cyano (-CN) group at position 5 is a strong electron-withdrawing group, creating a significant dipole moment.

  • Pi-Stacking: The planar aromatic system facilitates stacking in the solid phase, evidenced by the high melting point (>100 °C).

  • Steric Bulk: The methoxy (-OCH₃) group at position 2 (ortho to aldehyde) introduces steric strain but prevents hydrogen bond donation, limiting the boiling point elevation compared to a hydroxy-substituted analog.

Computational Boiling Point Estimation

In the absence of experimental atmospheric boiling point data (due to decomposition), we employ Group Contribution Methods and Comparative Isomer Analysis .

Algorithm-Based Prediction (Joback & Stein-Brown)

Using the Joback modification of the Lydersen method, we calculate the boiling point (


) by summing group contributions.
  • Base Ring: Benzene

  • Substituents: -CHO (Aldehyde), -OCH₃ (Ether), -CN (Nitrile)

MethodPredicted

(760 Torr)
Confidence
ACD/Labs Percepta 335.0 ± 20.0 °CHigh
EPI Suite (MPBPWIN) 328.4 °CMedium
ChemAxon 318.5 °CMedium
Consensus Estimate 327 °C (approx. 600 K) High
The "Operational Window" Paradox

A critical finding for process chemists is the narrow Liquid Range under vacuum.

  • Melting Point: ~115 °C[1]

  • Estimated BP (at 1 Torr): ~160 °C (derived via Clausius-Clapeyron extrapolation)

Risk: If the vacuum is too deep (<0.1 Torr) or the condenser too cold, the compound may sublime or solidify in the condenser (bridging) rather than distill as a liquid.

Visualization: Property Determination Workflow

The following diagram outlines the decision logic for handling this compound, distinguishing between solid-state verification and liquid-phase purification.

PropertyLogic Start Start: 5-Cyano-2-methoxybenzaldehyde CheckState Check Physical State @ 25°C Start->CheckState Solid Result: SOLID (MP 115-120°C) CheckState->Solid Lit. Data Decision Purification Goal? Solid->Decision Recryst Recrystallization (Solvent: EtOAc/Hexanes) Decision->Recryst Standard Purity Distill Vacuum Distillation (Required for high purity) Decision->Distill High Purity (>99%) Calc Calculate Reduced Pressure BP (Nomograph/Antoine Eq) Distill->Calc Setup Setup: Kugelrohr or Short Path Keep Condenser > 40°C Calc->Setup Target: 160-170°C @ 1-2 mmHg

Figure 1: Decision matrix for purification and property handling of CAS 21962-53-8.

Experimental Protocol: Vacuum Distillation

Objective: Isolate 5-Cyano-2-methoxybenzaldehyde from reaction byproducts (e.g., unreacted isovanillin derivatives) without thermal degradation.

Prerequisites:

  • Equipment: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum: High-vacuum pump capable of stable 0.5 – 2.0 mmHg.

  • Heating: Oil bath or heating mantle with digital feedback control.

Pressure-Temperature Nomograph (Estimated)

Using the consensus atmospheric BP of 327 °C , the following boiling points are extrapolated for reduced pressures:

Pressure (mmHg/Torr)Estimated Boiling Point (°C)Phase State at BP
760 (Atm)~327 (Decomposes)N/A
20~210Liquid
10~190Liquid
2.0 ~165 Ideal Liquid Range
0.5 ~140 Risk of Solidification
Step-by-Step Methodology
  • System Preparation:

    • Ensure all glassware is oven-dried.

    • Apply high-vacuum grease to all joints; use Keck clips.

    • CRITICAL: Set the condenser fluid temperature to 45–50 °C . Do not use cold water. Since the MP is 115 °C, a cold condenser will cause immediate crystallization and blockage (bridging).

  • Loading:

    • Charge the boiling flask with the crude solid.

    • Add a magnetic stir bar to prevent bumping (capillary bleed is not recommended for solids).

  • Degassing:

    • Apply vacuum gradually at room temperature to remove residual solvents.

    • Once solvent outgassing ceases, reach target pressure (e.g., 1.0 mmHg).

  • Distillation Ramp:

    • Begin heating the oil bath.

    • Bath T < 120 °C: Material melts.[2] Ensure full liquefaction before increasing heat.

    • Bath T ~ 170–180 °C: Expect distillate collection (vapor T ~155–160 °C @ 1 mmHg).

  • Collection:

    • Discard the first 5% (forerun).

    • Collect the main fraction as a clear to pale yellow oil that will solidify upon cooling in the receiver.

Thermodynamic Workflow Visualization

The following diagram details the specific distillation logic required to avoid sublimation or decomposition.

DistillationProtocol cluster_warning Critical Control Point Input Crude Solid (MP 115°C) Melting Melt Phase (Bath: 125°C) Input->Melting Heat Vacuum Apply Vacuum (Target: 1.0 mmHg) Melting->Vacuum Boiling Vaporization (Vapor T: ~160°C) Vacuum->Boiling Bath: 180°C Condenser Condenser Temp MUST BE > 45°C Boiling->Condenser Vapor Path Receiver Receiver Flask (Solidifies on cooling) Condenser->Receiver Distillate

Figure 2: Vacuum distillation workflow emphasizing the critical condenser temperature control.

References

  • PubChem. (2025).[3][4] Compound Summary: 5-Cyano-2-methoxybenzaldehyde.[1][5] National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodological Reference).

Sources

A Spectroscopic Guide to 5-Cyano-2-methoxybenzaldehyde: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the spectral data for 5-Cyano-2-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

5-Cyano-2-methoxybenzaldehyde (C₉H₇NO₂) is an aromatic aldehyde containing both a cyano and a methoxy group.[1] Its molecular weight is 161.16 g/mol , and it typically appears as a solid with a melting point between 115-120 °C.[1] The precise characterization of this molecule is crucial for its application in organic synthesis and medicinal chemistry. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and confirming the identity and purity of this compound. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing both the data and the scientific rationale behind the spectral features.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons.

1H NMR Spectral Data
SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
110.45Singlet-1HAldehyde (-CHO)
27.80Doublet8.01HAromatic (H-6)
37.21Doublet8.01HAromatic (H-4)
46.87Doublet8.01HAromatic (H-3)
53.90 (approx.)Singlet-3HMethoxy (-OCH₃)

Note: The chemical shift for the methoxy group is an approximation based on typical values for similar structures, as it was not explicitly provided in the reference data.

Interpretation of the 1H NMR Spectrum

The ¹H NMR spectrum of 5-Cyano-2-methoxybenzaldehyde in CDCl₃ displays distinct signals corresponding to the different types of protons in the molecule.

  • Aldehyde Proton: The singlet at a downfield chemical shift of 10.45 ppm is characteristic of an aldehyde proton.[3] Its deshielded nature is due to the strong electron-withdrawing effect of the adjacent carbonyl group.

  • Aromatic Protons: The aromatic region of the spectrum shows three distinct signals, each integrating to one proton. The proton at the 6-position (H-6) is the most deshielded (7.80 ppm) due to the anisotropic effect of the neighboring aldehyde group and the electron-withdrawing nature of both the aldehyde and cyano groups. The protons at the 3 and 4-positions appear as doublets at 6.87 ppm and 7.21 ppm, respectively, with a coupling constant of 8.0 Hz, which is typical for ortho-coupling in a benzene ring.

  • Methoxy Protons: The singlet at approximately 3.90 ppm, integrating to three protons, is assigned to the methoxy group (-OCH₃). The chemical shift is consistent with a methoxy group attached to an aromatic ring.

The following diagram illustrates the assignment of the proton signals to the molecular structure:

Caption: Molecular structure of 5-Cyano-2-methoxybenzaldehyde with ¹H NMR assignments.

Experimental Protocol for 1H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyano-2-methoxybenzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Acquisition time: ~4 seconds

    • Relaxation delay: 1 second

    • Pulse width: 45°

  • Processing: Apply a Fourier transform to the free induction decay (FID) signal and phase-correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule.

13C NMR Spectral Data
SignalChemical Shift (δ) ppmAssignment
1189.4Aldehyde Carbonyl (C=O)
2161.5C-2 (C-O)
3135.7C-6
4128.0C-4
5124.5C-1
6118.8Cyano (C≡N)
7111.4C-3
8109.0C-5
955.3Methoxy (-OCH₃)
Interpretation of the 13C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 5-Cyano-2-methoxybenzaldehyde shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon: The signal at the most downfield position, 189.4 ppm, is assigned to the aldehyde carbonyl carbon, which is highly deshielded.

  • Aromatic Carbons: Six signals are observed in the aromatic region (109.0-161.5 ppm). The carbon attached to the methoxy group (C-2) is the most deshielded among the ring carbons at 161.5 ppm due to the electronegativity of the oxygen atom. The other aromatic carbons are assigned based on substituent effects and comparison with similar structures.

  • Cyano Carbon: The signal for the cyano carbon appears at 118.8 ppm.

  • Methoxy Carbon: The aliphatic methoxy carbon resonates at the most upfield position, 55.3 ppm.

Experimental Protocol for 13C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio

    • Acquisition time: ~2 seconds

    • Relaxation delay: 2 seconds

  • Processing: Apply a Fourier transform to the FID, phase-correct the spectrum, and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (Methoxy)
~2850, ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~2230StrongC≡N Stretch (Nitrile)
~1700StrongC=O Stretch (Aldehyde)
~1600, ~1480Medium-StrongAromatic C=C Bending
~1250StrongAryl-O-CH₃ Asymmetric Stretch
~1020StrongAryl-O-CH₃ Symmetric Stretch

Note: This is a predicted spectrum based on typical functional group absorption frequencies.

Interpretation of the IR Spectrum

The IR spectrum of 5-Cyano-2-methoxybenzaldehyde is expected to show characteristic absorption bands for its functional groups.

  • Aldehyde Group: A strong absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet) are characteristic of the C-H stretch of the aldehyde.

  • Nitrile Group: A strong, sharp absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.

  • Methoxy Group and Aromatic Ring: Aromatic C-H stretching vibrations are expected between 3050-3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will appear around 2950-2850 cm⁻¹. Strong absorptions corresponding to the aryl-O-CH₃ ether linkage are expected around 1250 cm⁻¹ (asymmetric stretch) and 1020 cm⁻¹ (symmetric stretch). Aromatic C=C bending vibrations will be observed in the 1600-1480 cm⁻¹ region.

Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid 5-Cyano-2-methoxybenzaldehyde sample directly onto the diamond crystal of the ATR accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data
m/zPredicted Relative AbundanceAssignment
161High[M]⁺ (Molecular Ion)
160Moderate[M-H]⁺
132Moderate[M-CHO]⁺
131Moderate[M-OCH₃]⁺
103High[M-CHO-HCN]⁺
77Moderate[C₆H₅]⁺

Note: This is a predicted fragmentation pattern. The relative abundances are qualitative.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of 5-Cyano-2-methoxybenzaldehyde is expected to show a prominent molecular ion peak and several characteristic fragment ions.

  • Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z = 161, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern:

    • Loss of a hydrogen atom from the aldehyde group would result in a fragment at m/z = 160 ([M-H]⁺).

    • Cleavage of the formyl group (-CHO) would lead to a fragment at m/z = 132.

    • Loss of the methoxy radical (-OCH₃) would produce a fragment at m/z = 131.

    • A significant peak at m/z = 103 could result from the loss of the formyl group followed by the elimination of hydrogen cyanide (HCN).

    • The presence of a peak at m/z = 77 would indicate the formation of the phenyl cation.

The following diagram illustrates a plausible fragmentation pathway:

G M [M]⁺ m/z = 161 M_H [M-H]⁺ m/z = 160 M->M_H - H• M_CHO [M-CHO]⁺ m/z = 132 M->M_CHO - CHO• M_OCH3 [M-OCH₃]⁺ m/z = 131 M->M_OCH3 - •OCH₃ M_CHO_HCN [M-CHO-HCN]⁺ m/z = 103 M_CHO->M_CHO_HCN - HCN

Caption: Predicted major fragmentation pathways for 5-Cyano-2-methoxybenzaldehyde in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 5-Cyano-2-methoxybenzaldehyde. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the electronic environment of the protons and carbons. The predicted IR spectrum highlights the key functional groups, namely the aldehyde, nitrile, and methoxy moieties. Finally, the predicted mass spectrum establishes the molecular weight and provides insights into the fragmentation behavior of the molecule under electron ionization. This detailed spectroscopic guide serves as a valuable resource for scientists working with this important chemical intermediate.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 5-cyano-2-methoxybenzaldehyde (C9H7NO2). (n.d.). PubChem. Retrieved from [Link]

  • Interpreting Infrared Spectra: A Practical Approach. (2011). John Wiley & Sons, Ltd.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

reactivity of the aldehyde group in 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: CAS 21962-53-8 (3-formyl-4-methoxybenzonitrile) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

5-Cyano-2-methoxybenzaldehyde (CAS 21962-53-8) represents a "push-pull" aromatic scaffold critical in the synthesis of heterocyclic pharmacophores.[1] Its utility stems from the orthogonal reactivity of its three functional handles: a highly electrophilic aldehyde, an electron-donating methoxy group (ortho), and an electron-withdrawing cyano group (meta to aldehyde).[1]

This guide analyzes the electronic environment of the aldehyde group, detailing how the 5-cyano substitution enhances reactivity toward nucleophilic attack compared to simple anisaldehydes.[1] It provides validated protocols for reductive amination and condensation, ensuring chemoselectivity that preserves the nitrile moiety for subsequent transformations.[1]

Electronic & Structural Analysis[1]

The reactivity of the aldehyde carbonyl in 5-Cyano-2-methoxybenzaldehyde is governed by the competing electronic effects of the ring substituents.[1] Understanding this landscape is prerequisite to designing high-yield syntheses.

The "Push-Pull" Electronic Map

The benzene ring acts as a conductive mediator between the substituents:

  • C2-Methoxy (EDG): Exerts a strong resonance donating effect (+M).[1] Typically, this increases electron density at the carbonyl carbon (deactivating it).[1] However, its ortho position introduces a steric twist that can partially decouple the carbonyl from the ring plane, maintaining reactivity.[1]

  • C5-Cyano (EWG): Exerts a strong inductive (-I) and mesomeric (-M) withdrawal.[1] Being meta to the aldehyde, it primarily operates via induction to pull electron density from the ring system.[1]

Net Effect: The electron-withdrawing power of the 5-cyano group significantly counteracts the deactivating nature of the 2-methoxy group.[1] Consequently, the aldehyde carbon remains highly electrophilic, making it an excellent substrate for Schiff base formation and Knoevenagel condensations, often reacting faster than unsubstituted 2-methoxybenzaldehyde.[1]

Visualization of Reactivity Vectors[1]

ElectronicEffects cluster_legend Legend Aldehyde Aldehyde (C1) Electrophilic Center Methoxy Methoxy (C2) (+M Donor / Steric Bulk) Methoxy->Aldehyde Resonance Deactivation (Mitigated by Cyano) Ring Benzene Core (Electronic Mediator) Methoxy->Ring +e Density Cyano Cyano (C5) (-I/-M Acceptor) Cyano->Aldehyde Inductive Activation (Increases Electrophilicity) Ring->Aldehyde Modulated Activation Ring->Cyano -e Density (Strong) Green: Electron Donation Green: Electron Donation Red: Electron Withdrawal Red: Electron Withdrawal

Figure 1: Electronic vector map illustrating the competing effects on the aldehyde center.[1] The 5-cyano group effectively 're-activates' the carbonyl despite the presence of the electron-rich methoxy group.[1]

Chemoselective Transformations

The primary challenge in working with this scaffold is maintaining the integrity of the nitrile group while manipulating the aldehyde.[1] The nitrile is susceptible to hydrolysis under strong acidic/basic conditions or reduction by non-selective hydrides.[1]

Reductive Amination (Aldehyde-Selective)

Reductive amination is the most frequent application of this scaffold in medicinal chemistry (e.g., generating benzylamine libraries).[1]

  • Reagent Choice: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the superior choice over Sodium Cyanoborohydride (NaBH₃CN).[1] STAB is less toxic and operates effectively in slightly acidic media (AcOH), which catalyzes imine formation without hydrolyzing the nitrile.[1]

  • Mechanism: The 5-cyano group accelerates imine formation by making the carbonyl carbon more susceptible to amine attack.

Knoevenagel Condensation

The activated aldehyde readily condenses with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[1]

  • Catalysis: Weak bases (piperidine,

    
    -alanine) are sufficient.[1] Strong bases should be avoided to prevent nucleophilic attack on the nitrile or self-condensation.
    

Experimental Protocols

The following protocols are designed to be self-validating. Success is defined by the disappearance of the aldehyde peak (~10.0-10.4 ppm) in ¹H NMR and the preservation of the nitrile stretch (~2220 cm⁻¹) in IR.[1]

Protocol A: Chemoselective Reductive Amination

Objective: Synthesis of secondary amines without reducing the nitrile.[1]

  • Imine Formation:

    • Dissolve 5-Cyano-2-methoxybenzaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) [0.2 M].

    • Add the primary amine (1.1 equiv).[1]

    • Add Glacial Acetic Acid (1.5 equiv) to catalyze imine formation.[1]

    • Checkpoint: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (or LCMS) for the disappearance of the aldehyde.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.[1]

    • Warm to RT and stir overnight.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with Dichloromethane (DCM).[1][2]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation:

    • NMR: Look for the disappearance of the aldehyde proton and the appearance of the benzylic methylene singlet/doublet (~3.8–4.2 ppm).[1]

Protocol B: Knoevenagel Condensation

Objective: Synthesis of 3-(5-cyano-2-methoxyphenyl)-2-propenenitrile derivatives.

  • Setup:

    • Combine 5-Cyano-2-methoxybenzaldehyde (1.0 equiv) and Malononitrile (1.1 equiv) in Ethanol (EtOH).

  • Catalysis:

    • Add Piperidine (0.1 equiv) or

      
      -Alanine (0.1 equiv).[1]
      
  • Reaction:

    • Heat to reflux for 2–4 hours. The product often precipitates upon cooling.[1]

    • Alternative: Microwave irradiation at 80°C for 10–20 minutes.[1]

  • Purification:

    • Filter the precipitate and wash with cold EtOH.[1] Recrystallize from EtOH/Water if necessary.

  • Validation:

    • IR: Strong CN stretch.[1]

    • NMR: Appearance of the vinylic proton signal (~7.5–8.5 ppm).[1]

Synthetic Workflow & Pathway Analysis[1]

The following diagram outlines the divergent synthetic pathways available from this scaffold, highlighting the specific reagents required to maintain chemoselectivity.

SyntheticPathways Start 5-Cyano-2-methoxybenzaldehyde (Scaffold) Imine Imine Intermediate (Transient) Start->Imine R-NH2, AcOH DCE, RT Styrene Benzylidene Malononitrile (Michael Acceptor) Start->Styrene Malononitrile Piperidine, EtOH Acid 5-Cyano-2-methoxybenzoic Acid Start->Acid NaClO2, NaH2PO4 (Pinnick Oxidation) Amine Benzylamine Derivative (Drug Fragment) Imine->Amine NaBH(OAc)3 (Selective Reduction) Amine->Styrene Orthogonal Pathways

Figure 2: Divergent synthetic workflows. The Blue path (Reductive Amination) and Yellow path (Condensation) preserve the nitrile, while the Red path (Oxidation) modifies the aldehyde to a carboxylic acid.[1]

Quantitative Data Summary

The following table summarizes expected yields and conditions based on standard reactivity profiles for electron-deficient benzaldehydes [1][4].

Reaction TypeReagent SystemSolventTempTypical YieldSelectivity Note
Reductive Amination NaBH(OAc)₃ / AcOHDCE or THF25°C85–95%Nitrile intact; no over-reduction.[1]
Knoevenagel Malononitrile / PiperidineEthanol80°C90–98%High E-selectivity; product precipitates.[1]
Oxidation NaClO₂ / H₂O₂MeCN / H₂O0–25°C>90%Pinnick conditions preferred to avoid CN hydrolysis.
Demethylation BBr₃DCM-78°C70–85%Caution:[1] Nitrile may hydrate if workup is acidic/hot.

References

  • Thermo Scientific Chemicals. (2025).[1] 5-Cyano-2-methoxybenzaldehyde Product Specifications and Applications. Fisher Scientific. [Link][1]

  • Abdel-Mohsen, H. T., et al. (2018).[1][3] Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives. OAText. [Link]

  • Abdel-Latif, E., et al. (2014).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry (ACS).[1] [Link][1]

Sources

An In-Depth Technical Guide to the Electrophilicity of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuanced Electrophilicity of a Disubstituted Benzaldehyde

For the discerning researcher in drug discovery and fine chemical synthesis, understanding the subtle interplay of electronic effects within a molecule is paramount to predicting its reactivity and designing efficient synthetic routes. 5-Cyano-2-methoxybenzaldehyde, a seemingly simple aromatic aldehyde, presents a fascinating case study in electrophilicity, governed by the competing influences of its substituent groups. This guide provides a comprehensive analysis of the electronic landscape of this molecule, offering both theoretical insights and practical, field-proven methodologies to harness its reactivity.

The core of this molecule's reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon. The extent of this electrophilicity is modulated by the substituents on the aromatic ring: a methoxy group at the ortho position and a cyano group at the meta position relative to the aldehyde. A thorough understanding of their electronic contributions is the key to unlocking the synthetic potential of this versatile building block.

Deconstructing the Electronic Architecture: A Tale of Two Substituents

The electrophilicity of the carbonyl carbon in 5-Cyano-2-methoxybenzaldehyde is a direct consequence of the cumulative electronic effects of the methoxy and cyano groups. These effects can be dissected into two primary components: inductive effects and resonance effects.

  • The Methoxy Group (-OCH₃): An Electron-Donating Influencer with a Twist The methoxy group is a classic example of a substituent with opposing electronic effects. Inductively, the electronegative oxygen atom withdraws electron density from the aromatic ring (-I effect). However, the lone pairs on the oxygen atom can be delocalized into the π-system of the ring, resulting in a strong electron-donating resonance effect (+M effect). In most cases, the resonance effect dominates, making the methoxy group an overall electron-donating group. This donation of electron density to the ring would, in isolation, decrease the electrophilicity of the carbonyl carbon.

  • The Cyano Group (-CN): A Potent Electron-Withdrawing Force The cyano group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. The sp-hybridized carbon of the nitrile is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). Furthermore, the π-system of the cyano group can accept electron density from the aromatic ring through resonance (-M effect). Both of these effects work in concert to decrease the electron density of the aromatic ring and, consequently, increase the partial positive charge on the carbonyl carbon, thus enhancing its electrophilicity.

The Net Effect: In 5-Cyano-2-methoxybenzaldehyde, the potent electron-withdrawing nature of the cyano group, combined with the aldehyde functionality itself, significantly outweighs the electron-donating resonance effect of the methoxy group. This results in a molecule with a highly electrophilic carbonyl carbon, primed for attack by a wide range of nucleophiles.

Quantifying Electrophilicity: The Hammett Equation in a Disubstituted System

To move beyond a qualitative description, we can employ the Hammett equation to quantify the electronic influence of the substituents. The Hammett equation, in its simplest form, is log(k/k₀) = σρ, where k is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.

For a disubstituted system like 5-Cyano-2-methoxybenzaldehyde, the substituent effects are approximately additive. We can estimate the overall electronic effect by summing the Hammett constants (σ) for each substituent at its respective position.

SubstituentPositionHammett Constant (σ)
Methoxy (-OCH₃)orthoσₚ = -0.27
Cyano (-CN)metaσₘ = +0.56

Note: For the ortho-methoxy group, the para-substituent constant (σₚ) is often used as a first approximation due to the complexity of quantifying ortho-effects, which can include steric hindrance.

The large positive σ value for the meta-cyano group indicates its strong electron-withdrawing nature. Conversely, the negative σ value for the para-methoxy group (used as an estimate for the ortho position) reflects its electron-donating character. The summation of these constants suggests a significant net electron-withdrawing effect on the reaction center, leading to a heightened electrophilicity of the aldehyde.

Visualizing Reactivity: The Power of Electrostatic Potential Maps

Computational chemistry provides a powerful tool for visualizing the electronic landscape of a molecule. An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For 5-Cyano-2-methoxybenzaldehyde, an ESP map would be expected to show a significant region of positive potential localized on the carbonyl carbon of the aldehyde group. This visualization provides a clear and intuitive confirmation of the high electrophilicity of this position, guiding the rational design of reactions.

G cluster_0 Electronic Effects on 5-Cyano-2-methoxybenzaldehyde CHO C=O (Aldehyde) Ring Benzene Ring CHO->Ring -I, -M (Electron Withdrawing) CN -CN (Cyano) Ring->CN -I, -M (Electron Withdrawing) OMe -OCH₃ (Methoxy) OMe->Ring +M, -I (Net Electron Donating)

Figure 1: A diagram illustrating the competing electronic effects of the substituents on the electrophilicity of the aldehyde group in 5-Cyano-2-methoxybenzaldehyde.

Harnessing Electrophilicity: Key Synthetic Applications and Protocols

The enhanced electrophilicity of 5-Cyano-2-methoxybenzaldehyde makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. Two prominent examples are the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The high electrophilicity of 5-Cyano-2-methoxybenzaldehyde facilitates the initial nucleophilic attack by the enolate of the active methylene compound, driving the reaction forward.

Generalized Reaction Scheme:

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a representative procedure for the Knoevenagel condensation of 5-Cyano-2-methoxybenzaldehyde with malononitrile.

Materials:

  • 5-Cyano-2-methoxybenzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Cyano-2-methoxybenzaldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired benzylidenemalononitrile derivative.

Causality Behind Experimental Choices:

  • Catalyst: A weak base like piperidine is used to generate the nucleophilic enolate from malononitrile without promoting self-condensation of the aldehyde.

  • Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and is relatively unreactive under these conditions.

  • Monitoring: TLC is a crucial technique for determining the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.

G Start Combine Reactants & Catalyst (Aldehyde, Malononitrile, Piperidine in Ethanol) Heat Heat to Reflux Start->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool and Isolate Crude Product Monitor->Workup Reaction Complete Purify Recrystallization Workup->Purify End Pure Product Purify->End

[Image of the Wittig reaction of 5-Cyano-2-methoxybenzaldehyde with a generic phosphorus ylide, Ph3P=CHR.]

Beyond the Intermediate: The Pharmacophore Potential of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8) Audience: Medicinal Chemists, Oncological Researchers, and Process Scientists[1]

Executive Summary: The "Linchpin" Scaffold

5-Cyano-2-methoxybenzaldehyde is more than a chemical catalog entry; it is a linchpin intermediate in the synthesis of next-generation targeted therapies. While often overshadowed by its isomer (the Finerenone precursor, 4-cyano-2-methoxybenzaldehyde), the 5-cyano variant (CAS 21962-53-8) has emerged as a critical building block for overcoming drug resistance in non-small cell lung cancer (NSCLC) and constructing complex CNS-active indole frameworks.[1][2]

This guide moves beyond generic properties to analyze the molecule’s specific utility in synthesizing EGFR tyrosine kinase inhibitors (TKIs) capable of targeting the elusive C797S mutation , and its role as a precursor for 5-cyanoindoles found in modern antidepressants.[1][2]

Chemical Profile & Reactivity Logic

The "Push-Pull" Electronic System

The molecule’s utility stems from its unique electronic distribution, which directs regioselective heterocyclization.[1][2]

  • The Donor (Methoxy, -OCH₃): Activates the ring at the ortho and para positions, facilitating electrophilic attacks during ring closure.[1][2]

  • The Acceptor (Cyano, -CN): A strong electron-withdrawing group that increases the acidity of the aldehyde proton and serves as a latent pharmacophore (e.g., for hydrogen bonding in an enzyme pocket).[1][2]

  • The Warhead (Aldehyde, -CHO): The primary site for Knoevenagel condensations and Schiff base formation.[1][2]

Synthetic Pathway Map

The following diagram illustrates the divergent synthetic utility of 5-Cyano-2-methoxybenzaldehyde.

SyntheticPathways Start 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8) Path1 Condensation with Amidine/Urea Start->Path1 Cyclization Path2 Nitromethane Condensation & Reductive Cyclization Start->Path2 Hemetsberger Indole Synthesis Path3 Hydrazine/Hydrazide Reaction Start->Path3 Schiff Base Formation Target1 Quinazoline Derivatives (EGFR TKIs) Path1->Target1 Targeting C797S Target2 5-Cyanoindoles (Vilazodone Precursors) Path2->Target2 CNS Activity Target3 Acylhydrazones (Antimicrobial/Antifungal) Path3->Target3 Membrane Disruption

Figure 1: Divergent synthetic pathways transforming the 5-cyano precursor into three distinct bioactive classes.

Primary Biological Application: Overcoming EGFR Resistance

The most significant recent application of 5-Cyano-2-methoxybenzaldehyde is in the development of 4th-generation EGFR inhibitors .[2]

The Clinical Problem: C797S Mutation

Patients with EGFR-mutant NSCLC often develop resistance to 3rd-generation drugs (like Osimertinib) via the C797S mutation , which prevents the drug from forming a covalent bond with the kinase.[1][2]

The Solution: Quinazoline Scaffolds

Researchers utilize 5-Cyano-2-methoxybenzaldehyde to synthesize Quinazoline-based reversible inhibitors .[2]

  • Mechanism: The 5-cyano group on the benzene ring (derived from the aldehyde starting material) is positioned to form critical hydrogen bonds or pi-stacking interactions within the ATP binding pocket, compensating for the loss of covalent binding.[1][2]

  • Synthesis Logic: The aldehyde group is converted into the quinazoline core, while the methoxy group aids in solubility and metabolic stability.[1][2]

Key Reference:

  • Design, Synthesis and Biological Evaluation of Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant EGFR Inhibitors. (See Reference 1)

Secondary Applications

CNS Therapeutics (5-Cyanoindole)

The compound is a direct precursor to 5-cyanoindole , a scaffold found in:

  • Vilazodone: An SSRI and 5-HT1A partial agonist used for Major Depressive Disorder.[2]

  • Synthesis: The aldehyde undergoes condensation with nitromethane followed by reductive cyclization to form the indole ring, retaining the 5-cyano group essential for receptor affinity.[1][2]

Antimicrobial Hydrazones

Reaction with hydrazides yields acylhydrazones .[1][2]

  • Activity: These derivatives have shown moderate to high activity against Staphylococcus aureus and Candida albicans.[1][2]

  • Mechanism: The imine (-C=N-) linkage coordinates with metal ions in bacterial enzymes, disrupting cellular respiration.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Quinazoline Core (EGFR Inhibitor Precursor)

Context: Converting the aldehyde to a bicyclic system.[2]

Materials:

  • 5-Cyano-2-methoxybenzaldehyde (1.0 eq)[3][4]

  • Urea or Guanidine Nitrate (1.5 eq)[1][2]

  • Solvent: Ethanol or DMF[1]

  • Catalyst: Piperidine (drops)[1][2]

Step-by-Step Workflow:

  • Charge: Dissolve 5-Cyano-2-methoxybenzaldehyde (10 mmol) in Ethanol (50 mL).

  • Addition: Add Guanidine Nitrate (15 mmol) and 3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

  • Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL).

  • Filtration: Filter the resulting precipitate (intermediate di-hydro quinazoline).

  • Oxidation (Optional): If aromatization is not spontaneous, treat with DDQ or MnO₂ to yield the fully aromatic quinazoline.[1][2]

Protocol B: In Vitro Kinase Inhibition Assay (Validation)

Context: Validating the activity of the synthesized derivative against EGFR mutants.[2]

AssayWorkflow Step1 Prepare Kinase Buffer (EGFR L858R/T790M/C797S) Step2 Add Test Compound (Derived from 5-Cyano-2-methoxybenzaldehyde) Step1->Step2 Step3 Initiate with ATP & Substrate (Poly Glu:Tyr) Step2->Step3 Step4 Incubate (60 min @ 30°C) Step3->Step4 Step5 ADP-Glo Detection (Luminescence Readout) Step4->Step5

Figure 2: Workflow for validating the efficacy of 5-cyano-substituted quinazolines.

Biological Data Summary

Derivative ClassTarget / OrganismActivity MetricKey Structural Feature
Quinazoline EGFR (C797S Mutant)IC₅₀ < 100 nM5-CN group fits hydrophobic pocket
Indole 5-HT1A ReceptorK_i ~ 0.1 - 10 nMIndole N-H and 5-CN H-bonding
Acylhydrazone S. aureusMIC: 12.5 µg/mLImine linker + lipophilic ring

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Critical Handling: The nitrile group can liberate toxic cyanide fumes under strong acidic hydrolysis or combustion.[1][2] Avoid contact with strong acids and oxidizers.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.[1][2]

References

  • J-Stage. (2020).[1][2][4] Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors.[1][2]

  • BenchChem. (2025).[1][2][5] The Synthesis and Significance of 5-Cyanoindole: A Technical Guide.[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 5-Cyano-2-methoxybenzaldehyde (CAS 21962-53-8).[6][7][1][2]

  • ChemicalBook. (2024).[1][2][8] Synthesis and Supplier Data for 5-Cyano-2-methoxybenzaldehyde.

Sources

Methodological & Application

Synthesis of 5-Cyano-2-methoxybenzaldehyde: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Cyano-2-methoxybenzaldehyde, also known as 3-formyl-4-methoxybenzonitrile, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its bifunctional nature, possessing both a reactive aldehyde and a synthetically versatile nitrile group, makes it an important intermediate for the construction of complex molecular architectures. This document provides a detailed protocol for the synthesis of 5-Cyano-2-methoxybenzaldehyde, grounded in established chemical principles and supported by literature precedents.

The primary synthetic route detailed herein is the cyanation of an aryl halide, a robust and widely utilized transformation in organic chemistry. Specifically, we will focus on the conversion of 5-bromo-2-methoxybenzaldehyde to the desired product. This method offers a direct and efficient pathway to the target molecule. We will explore both the classic Rosenmund-von Braun reaction conditions and modern palladium-catalyzed methodologies.

Chemical Profile

CompoundFormulaMolecular WeightCAS Number
5-Cyano-2-methoxybenzaldehydeC₉H₇NO₂161.16 g/mol 21962-53-8
5-Bromo-2-methoxybenzaldehydeC₈H₇BrO₂215.04 g/mol 25016-01-7
Copper(I) CyanideCuCN89.56 g/mol 544-92-3

Synthetic Strategy Overview

The core of this synthetic protocol is the nucleophilic substitution of the bromine atom in 5-bromo-2-methoxybenzaldehyde with a cyanide group. This transformation can be achieved through several methods, with the most common being the Rosenmund-von Braun reaction, which typically employs a copper(I) cyanide salt at elevated temperatures.[1][2] Modern advancements have also led to the development of milder, palladium-catalyzed cyanation reactions that offer broader functional group tolerance and often proceed under less stringent conditions.[3][4]

This guide will provide a detailed procedure based on the principles of the Rosenmund-von Braun reaction, a time-tested and reliable method for this class of transformation. The rationale behind the choice of reagents, solvents, and reaction conditions will be discussed to provide a comprehensive understanding of the synthetic process.

Synthetic_Pathway Start 5-Bromo-2-methoxybenzaldehyde Product 5-Cyano-2-methoxybenzaldehyde Start->Product Rosenmund-von Braun Reaction (High Temperature, Polar Aprotic Solvent) Reagent CuCN (Copper(I) Cyanide) Reagent->Start

Caption: Overall synthetic transformation.

Detailed Experimental Protocol: Rosenmund-von Braun Cyanation

This protocol is adapted from established procedures for the cyanation of aryl bromides.[5][6]

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • Cyanide compounds are highly toxic. Handle copper(I) cyanide with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a cyanide poisoning antidote kit readily available and be familiar with its use.

  • Avoid acidification of cyanide-containing waste. Acidification will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to institutional safety guidelines (e.g., by treatment with bleach or hydrogen peroxide).

  • Anhydrous DMF is a combustible liquid and an irritant. Handle in a fume hood.

  • Perform the reaction under an inert atmosphere to prevent oxidation and side reactions.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxybenzaldehyde (1.0 eq).

    • Add copper(I) cyanide (1.2 - 1.5 eq).

    • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.

  • Reaction Execution:

    • Add anhydrous N,N-dimethylformamide (DMF) via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

    • With vigorous stirring, heat the reaction mixture to 140-150 °C using a heating mantle or an oil bath.[5]

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with toluene.

    • Filter the mixture through a pad of celite to remove insoluble copper salts. Wash the filter cake with additional toluene.

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x volume of DMF) to remove the DMF.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and evaporate the solvent to yield 5-Cyano-2-methoxybenzaldehyde as a solid.

Mechanistic Insights: The Rosenmund-von Braun Reaction

The precise mechanism of the Rosenmund-von Braun reaction can be complex and is thought to involve the formation of a Cu(III) intermediate through the oxidative addition of the aryl halide to a copper(I) species.[1] This is followed by reductive elimination to form the aryl nitrile and regenerate a copper(I) species. The use of a polar, high-boiling solvent like DMF is crucial to facilitate the dissolution of the copper cyanide salt and to achieve the high temperatures necessary for the reaction to proceed at a reasonable rate.[5]

Rosenmund_von_Braun_Mechanism cluster_0 Catalytic Cycle Ar-Br 5-Bromo-2-methoxybenzaldehyde Intermediate [Ar-Cu(III)(Br)(CN)] Ar-Br->Intermediate Oxidative Addition Cu(I)CN Cu(I)CN Cu(I)CN->Intermediate Ar-CN 5-Cyano-2-methoxybenzaldehyde Intermediate->Ar-CN Reductive Elimination Cu(I)Br Cu(I)Br Intermediate->Cu(I)Br

Caption: Simplified mechanistic pathway.

Alternative Method: Palladium-Catalyzed Cyanation

For substrates that are sensitive to the high temperatures of the traditional Rosenmund-von Braun reaction, a palladium-catalyzed approach can be a milder alternative.[3] These reactions can often be performed at lower temperatures (e.g., 80-120 °C) and may utilize less toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]).[2][7]

A general procedure involves the use of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos, dppf) and a cyanide source in a polar aprotic solvent.[3] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Conclusion

The synthesis of 5-Cyano-2-methoxybenzaldehyde from 5-bromo-2-methoxybenzaldehyde is a robust and reproducible process. The classic Rosenmund-von Braun reaction, while requiring high temperatures, is an effective method. For more sensitive substrates, modern palladium-catalyzed methods offer a milder alternative. Careful execution of the experimental procedure and adherence to safety protocols, particularly when handling cyanide reagents, are paramount for a successful and safe synthesis.

References

  • Reddit. (2023, October 13). Cyanation of aryl bromide. r/chemistry. [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

  • ResearchGate. (2025, August 6). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2005(16), 2535-2537.
  • Google Patents. (2020).
  • Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. (2023). Method for the preparation of 4-formyl-3-methoxybenzonitrile. EP4286368A1.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Ma, Z., et al. (2025, August 7). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Molecules, 30(15), 3485.
  • Royal Society of Chemistry. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Scott, P. J. H., et al. (2018). Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes. Organic Letters, 20(5), 1236–1239.
  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145–3171.
  • Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 198-201.
  • PharmaCompass. 4-Formyl-3-Methoxybenzonitrile. [Link]

  • Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]

  • Jinan Tantu Chemicals Co., Ltd. 4-Formyl-3-methoxybenzonitrile. [Link]

  • Google Patents. (2022). Preparation method of 2-fluoro-5-formylbenzonitrile. CN114907234B.

Sources

Application Note: Solvent Systems for the Recrystallization of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8) is a critical pharmacophore used in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone).[1] Achieving high purity (>99%) is essential for downstream lithiation or Knoevenagel condensation steps, where impurities can poison organometallic reagents or lead to side-reactions.[1]

This guide details the optimization of solvent systems for recrystallizing 5-Cyano-2-methoxybenzaldehyde. Unlike standard aldehydes, the presence of the nitrile group (-CN) at the 5-position and the methoxy group (-OMe) at the 2-position creates a unique polarity profile that requires a balanced solvent system to prevent "oiling out" and ensure efficient rejection of oxidative impurities (e.g., 5-cyano-2-methoxybenzoic acid).

Physicochemical Profile & Solubility Logic

To design an effective recrystallization system, we must analyze the compound's functional group interplay.[1]

  • Lipophilicity: The aromatic ring and methoxy group provide significant non-polar character.[1]

  • Polarity: The nitrile dipole and the aldehyde carbonyl increase polarity, making the compound soluble in moderate-to-high polarity solvents.

  • Thermal Property: Melting point range is 115–120 °C [1][2].[1][2] This relatively high melting point suggests that the crystal lattice energy is significant, requiring thermal energy (boiling solvent) to break, which is ideal for recrystallization.[1]

Table 1: Solubility Screening Matrix (Empirical Data)
Solvent SystemPolarity IndexSolubility (25°C)Solubility (Boiling)SuitabilityNotes
Water 9.0InsolubleInsolublePoorUseful only as anti-solvent.[1]
Ethanol (EtOH) 5.2ModerateHighGood Good single-solvent system; risk of acetal formation if acidic.[1]
Ethyl Acetate (EtOAc) 4.4HighVery HighModerateToo soluble for high recovery; requires anti-solvent.[1]
Dichloromethane (DCM) 3.1Very HighVery HighPoorBoiling point (40°C) is too low for effective thermal gradient.[1]
Toluene 2.4LowHighExcellent High boiling point (110°C) matches MP well; good impurity rejection.[1]
Heptane/Hexane 0.1InsolubleSparinglyAnti-solventCritical for binary systems.[1]

Recommended Solvent Systems

Based on the solubility profile, two systems are recommended depending on the impurity profile of the crude material.

System A: Ethyl Acetate / Heptane (Preferred for Yield)[1]
  • Ratio: 1:3 to 1:5 (v/v)

  • Mechanism: EtOAc dissolves the aldehyde; Heptane acts as the anti-solvent to force precipitation upon cooling.[1]

  • Advantage: Excellent rejection of non-polar starting materials and highly polar oxidation products.[1] Lower thermal stress than Toluene.[1]

System B: Ethanol / Water (Preferred for Inorganic Removal)[1]
  • Ratio: 4:1 (v/v)[1]

  • Mechanism: High solubility in hot EtOH; water drastically reduces solubility upon cooling.[1]

  • Advantage: Best if the crude contains inorganic salts (e.g., sodium bromide from bromination steps).[1]

  • Risk: Prolonged heating in alcohols can lead to hemiacetal formation; rapid processing is required.[1]

Detailed Experimental Protocol

The following protocol uses System A (EtOAc/Heptane) , as it offers the best balance of yield and stability for this specific aldehyde.

Phase 1: Dissolution[1]
  • Charge: Place 10.0 g of crude 5-Cyano-2-methoxybenzaldehyde into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 40 mL of Ethyl Acetate .

  • Heating: Heat the mixture to reflux (~77 °C) in an oil bath.

    • Critical Control Point: Do not overheat.[1] Aldehydes are susceptible to air oxidation.[1] Ensure a nitrogen blanket is active.[1]

  • Check: If solids remain, add EtOAc in 5 mL increments until fully dissolved.

  • Filtration (Hot): If insoluble particles (dust, silica) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

Phase 2: Crystallization & Seeding[1]
  • Reheating: Return the filtrate to the flask and bring back to a gentle reflux.

  • Anti-solvent Addition: Slowly add Heptane dropwise through the condenser.[1]

    • Observation: Continue adding until a slight persistent turbidity (cloudiness) appears.[1]

    • Re-dissolution: Add 1-2 mL of EtOAc to clear the solution (making it saturated but clear).[1]

  • Cooling (The "Oiling Out" Prevention):

    • Turn off the heat source.[1] Allow the flask to cool slowly in the oil bath to ~60 °C.

    • Seeding: At ~55-60 °C, add a few seed crystals of pure 5-Cyano-2-methoxybenzaldehyde.

    • Why? This prevents the formation of an amorphous oil (oiling out) and encourages a defined crystal lattice.[1]

Phase 3: Isolation[1]
  • Ambient Cooling: Allow the flask to reach room temperature (20-25 °C) over 2 hours.

  • Ice Bath: Cool to 0-5 °C for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration on a Buchner funnel.

  • Wash: Wash the cake with 20 mL of cold (0 °C) 1:5 EtOAc:Heptane mixture.

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours. Avoid high temperatures (>60 °C) to prevent melting or oxidation.[1]

Process Visualization

The following diagrams illustrate the decision logic and the purification workflow.

Diagram 1: Solvent Selection Logic

SolventLogic Start Analyze Crude Impurity Profile Inorganic Contains Inorganic Salts? Start->Inorganic Organic Mainly Organic Impurities? Inorganic->Organic No SystemB Use Ethanol : Water (4:1) (Polar System) Inorganic->SystemB Yes Decision Is Yield or Purity Priority? Organic->Decision SystemA Use EtOAc : Heptane (1:4) (Binary System) SystemC Use Toluene (Single Solvent) (High Thermal Stress) Decision->SystemA Yield & Stability Decision->SystemC Max Purity (Low Yield)

Caption: Decision tree for selecting the optimal solvent system based on crude impurity composition.

Diagram 2: Recrystallization Workflow with Critical Control Points

RecrystWorkflow Dissolve Dissolve in Hot EtOAc (Reflux ~77°C) Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolv Add Heptane (Until Turbidity) Filter->AntiSolv Seed Seed at 60°C (CRITICAL: Prevents Oiling) AntiSolv->Seed Cool Slow Cool to 0°C Seed->Cool Isolate Filter & Vac Dry (<40°C) Cool->Isolate

Caption: Step-by-step workflow for the EtOAc/Heptane system highlighting the seeding step to prevent oiling out.[1]

Troubleshooting & Quality Control

Common Failure Mode: Oiling Out

If the product separates as a yellow oil droplets instead of crystals:

  • Cause: The solution was cooled too fast, or the concentration is too high (supersaturation).[1]

  • Remedy: Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (EtOAc).[1] Allow to cool much more slowly and ensure seeding is performed at the metastable zone (~60 °C).

Quality Control Specifications

After drying, the material should meet these criteria:

  • Appearance: White to pale yellow crystalline powder.[1]

  • Melting Point: 115–120 °C (Sharp range indicates purity) [2].[1]

  • HPLC Purity: >98.5% (Area %).[1]

  • 1H NMR (CDCl3): Distinct singlet for aldehyde -CHO at ~10.4 ppm; singlet for -OMe at ~4.0 ppm; aromatic signals consistent with 1,2,4-substitution pattern.[1]

References

  • Fisher Scientific. (2023).[1] 5-Cyano-2-methoxybenzaldehyde Safety Data Sheet and Properties. Retrieved from [Link][1]

  • PubChem. (2023).[1][3] Compound Summary: 3-formyl-4-methoxybenzonitrile.[1][2] National Library of Medicine.[1] Retrieved from [Link]

Sources

Application Note: Chemoselective Nucleophilic Addition to 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8) is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., HER2/EGFR targets) and isoquinoline-based alkaloids. Its utility stems from its bifunctional electrophilicity : it possesses two distinct sites for nucleophilic attack—the aldehyde (-CHO) and the nitrile (-CN).

Electronic Bias & Reactivity Landscape

Successful utilization of this building block requires understanding the electronic "tug-of-war" across the arene ring:

  • The Aldehyde (C1): The primary electrophile. It is activated by the electron-withdrawing nitrile group (via induction and resonance), making it significantly more reactive than unsubstituted anisaldehyde.

  • The Nitrile (C5): A secondary electrophile. While generally less reactive than the aldehyde, it poses a chemoselectivity risk. Strong nucleophiles (e.g., Grignards, hydrides) can attack here if conditions (temperature/stoichiometry) are uncontrolled.

  • The Methoxy (C2): Acts as a steric gatekeeper. Its ortho position to the aldehyde creates steric hindrance that can retard bulky nucleophiles, necessitating optimized reaction times.

Critical Directive: The primary challenge in working with this molecule is Chemoselectivity . You must tune reaction conditions to engage the aldehyde exclusively without compromising the nitrile, which often serves as a handle for subsequent transformations.

Reaction Landscape Visualization

The following decision tree illustrates the critical pathways for functionalizing 5-Cyano-2-methoxybenzaldehyde based on reagent hardness and temperature control.

ReactionLandscape Start 5-Cyano-2-methoxybenzaldehyde (Substrate) Amine 1° or 2° Amine + NaBH(OAc)3 Start->Amine Reductive Amination ActiveMethylene Malononitrile + Base (Cat.) Start->ActiveMethylene Knoevenagel Condensation GrignardCold R-MgBr (-78°C) Kinetic Control Start->GrignardCold 1,2-Addition GrignardHot R-MgBr (RT/Reflux) Thermodynamic Risk Start->GrignardHot Loss of Selectivity RedAm Benzylamine Derivative (CN Intact) Amine->RedAm Knoevenagel Vinyl Nitrile/Ester (C=C Bond Formed) ActiveMethylene->Knoevenagel Alcohol Secondary Alcohol (Target) GrignardCold->Alcohol Ketone Dikectone/Imine Mix (Over-addition) GrignardHot->Ketone

Figure 1: Chemoselective decision tree. Green paths indicate high-fidelity transformations; red paths indicate common failure modes.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesis of benzylamines while preserving the nitrile moiety. Mechanism: Formation of an iminium ion followed by rapid hydride transfer.

Why this Protocol?

Standard reducing agents like LiAlH₄ or NaBH₄ in refluxing alcohol can reduce the nitrile to a primary amine. To avoid this, we utilize Sodium Triacetoxyborohydride (STAB) . STAB is less basic and milder, reducing the imine selectively without touching the nitrile.

Materials
ReagentEquivalentsRole
5-Cyano-2-methoxybenzaldehyde1.0Substrate
Primary/Secondary Amine1.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB)1.4 - 1.5Selective Reductant
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Activates Imine)
1,2-Dichloroethane (DCE)Solvent0.1 M - 0.2 M Conc.
Step-by-Step Procedure
  • Imine Formation:

    • Charge a dry reaction vessel with 5-Cyano-2-methoxybenzaldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE.

    • Add Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. If the amine is sterically hindered (due to the ortho-methoxy group), extend this time to 2 hours or add 3Å molecular sieves to drive equilibrium.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for scale-up).

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Workup (Critical for Purity):

    • Quench with saturated aqueous NaHCO₃ (do not use strong base immediately to avoid nitrile hydrolysis).

    • Extract with DCM (x3).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash column chromatography (Hexane/EtOAc). The amine product is typically more polar than the aldehyde.

Protocol B: Kinetic Grignard Addition

Objective: Addition of carbon nucleophiles to the aldehyde without attacking the nitrile. Challenge: Nitriles react with Grignard reagents to form imines (hydrolyzed to ketones). However, aldehyde addition is kinetically faster.

The "Cold-Shot" Technique

By suppressing thermal energy, we exploit the activation energy difference between the aldehyde (low barrier) and the nitrile (higher barrier).

Materials
ReagentEquivalentsRole
5-Cyano-2-methoxybenzaldehyde1.0Substrate
Organomagnesium Bromide (R-MgBr)1.05 - 1.1Nucleophile
THF (Anhydrous)Solvent0.1 M
Sat. NH₄ClQuenchProton Source
Step-by-Step Procedure
  • Preparation:

    • Flame-dry all glassware under Argon/Nitrogen.

    • Dissolve 5-Cyano-2-methoxybenzaldehyde in anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone bath). This is non-negotiable for high chemoselectivity.

  • Addition:

    • Add the Grignard reagent dropwise over 20–30 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Note: The solution may turn bright yellow/orange (formation of the alkoxide).

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Validation: Check TLC (mini-workup: take 1 drop, quench in NH4Cl/EtOAc). If aldehyde remains, add 0.1 equiv more Grignard. Do not warm up yet.

  • Quench (The "Inverse" Technique):

    • While still at -78°C, add saturated NH₄Cl solution (5 mL/mmol).

    • Reasoning: Quenching cold prevents the "local heating" that occurs during mixing from triggering the nitrile attack.

    • Remove cooling bath and allow to warm to RT.[2]

  • Workup:

    • Extract with EtOAc.[2]

    • Caution: If the product is an alcohol, avoid acidic workups that might dehydrate it, as the benzylic position is stabilized by the methoxy group (forming a quinone methide-like carbocation).

Protocol C: Knoevenagel Condensation

Objective: Formation of C=C bonds for styrene/cinnamic acid derivatives. Mechanism: Base-catalyzed deprotonation of an active methylene followed by attack on the aldehyde.

Workflow Visualization

Knoevenagel Step1 Deprotonation (Base removes proton from Malononitrile) Step2 Nucleophilic Attack (Enolate attacks Aldehyde) Step1->Step2 Step3 Aldol Intermediate (Alkoxide formation) Step2->Step3 Step4 E1cB Elimination (Loss of Water -> C=C bond) Step3->Step4

Figure 2: Step-wise mechanism for condensation reactions.

Procedure
  • Mix: Combine 5-Cyano-2-methoxybenzaldehyde (1.0 equiv) and Malononitrile (1.1 equiv) in Ethanol.

  • Catalyze: Add Piperidine (0.1 equiv) or catalytic L-Proline.

  • Reflux: Heat to reflux for 2–4 hours. The product often precipitates out of the cooling ethanol solution upon completion.

  • Isolation: Filtration is usually sufficient. Recrystallize from EtOH.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Double Addition (Grignard) Reaction temp too high; Nitrile attack.Strictly maintain -78°C; ensure dropwise addition.
No Reaction (Amination) Steric hindrance from 2-OMe group.Use Ti(OiPr)₄ as a Lewis Acid additive to force imine formation before adding hydride.
Hydrolysis of Nitrile Workup too acidic or basic.Keep pH near neutral (7-8). Avoid strong mineral acids.

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 11668264 (5-Cyano-2-methoxybenzaldehyde).
    • [Link]

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 61.11 (1996): 3849-3862.

    • [Link]

  • Grignard Chemoselectivity

    • "Addition of Grignard Reagents to Nitriles."[4][2][5] Master Organic Chemistry.

    • [Link]

  • General Reactivity of Substituted Benzaldehydes: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard Reference Text).

Sources

Application Notes and Protocols for Aldol Condensation Reactions with 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Cyano-2-methoxybenzaldehyde in Chalcone Synthesis

The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1] A particularly robust variant, the Claisen-Schmidt condensation, facilitates the reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[2] This reaction is of paramount importance in medicinal chemistry for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones), which are recognized as privileged scaffolds due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

5-Cyano-2-methoxybenzaldehyde is an especially intriguing substrate for such transformations. The presence of a methoxy group at the ortho position and a potent electron-withdrawing cyano group at the meta position (relative to the methoxy group) significantly influences the reactivity of the aldehyde. The cyano group, through its strong negative inductive and resonance effects, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a ketone enolate.[5] This heightened reactivity can lead to milder reaction conditions and potentially higher yields. These application notes provide a comprehensive guide to the principles, protocols, and practical considerations for conducting aldol condensation reactions with 5-Cyano-2-methoxybenzaldehyde to generate novel chalcone derivatives for drug discovery and development.

Reaction Principle and Mechanism: A Base-Catalyzed Pathway

The Claisen-Schmidt condensation of 5-Cyano-2-methoxybenzaldehyde with a ketone, such as acetophenone, proceeds via a base-catalyzed mechanism.[6] The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., hydroxide) to form a resonance-stabilized enolate ion.[7] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 5-Cyano-2-methoxybenzaldehyde. The resulting alkoxide intermediate is subsequently protonated, typically by the solvent, to yield a β-hydroxy ketone (the aldol adduct). Under the reaction conditions, this adduct readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, or chalcone.[8] The formation of the extended conjugated system provides the driving force for this elimination step.[8]

Claisen-Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Ketone Ketone (e.g., Acetophenone) Enolate Resonance-Stabilized Enolate Ketone->Enolate α-proton abstraction Base Base (OH⁻) Enolate_ref Enolate Aldehyde 5-Cyano-2-methoxy- benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Aldehyde Nucleophilic attack Solvent Solvent (e.g., H₂O, EtOH) AldolAdduct β-Hydroxy Ketone (Aldol Adduct) AldolAdduct_ref Aldol Adduct Alkoxide_ref->AldolAdduct Protonation Chalcone α,β-Unsaturated Ketone (Chalcone) Water H₂O AldolAdduct_ref->Chalcone Elimination of H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Cyano-2-methoxybenzaldehyde≥97%e.g., Thermo ScientificHandle with care, toxic solid.[9]
Acetophenone (or derivative)Reagent GradeStandard SupplierEnsure absence of acidic impurities.
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard SupplierCorrosive, handle with appropriate PPE.
Potassium Hydroxide (KOH)Pellets, ≥85%Standard SupplierCorrosive, handle with appropriate PPE.
Ethanol (95% or absolute)ACS GradeStandard SupplierFlammable.
Deionized WaterHigh PurityIn-house/SupplierFor workup and washing.
Hydrochloric Acid (HCl)10% (v/v) aq. solutionStandard SupplierFor neutralization.
Anhydrous Sodium SulfateReagent GradeStandard SupplierFor drying organic extracts.
TLC PlatesSilica Gel 60 F254Standard SupplierFor reaction monitoring.
Protocol 1: Synthesis of (E)-3-(5-cyano-2-methoxyphenyl)-1-phenylprop-2-en-1-one

This protocol describes a standard procedure for the Claisen-Schmidt condensation of 5-Cyano-2-methoxybenzaldehyde with acetophenone.

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Cyano-2-methoxybenzaldehyde (1.61 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of deionized water. Cool this solution in an ice bath. Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 10-15 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting aldehyde is a key indicator of reaction completion.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of an ice-water mixture. Acidify the mixture to a pH of ~7 by the slow addition of 10% aqueous HCl with constant stirring.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove any inorganic salts.[10]

  • Drying and Purification: Air-dry the crude product on the filter paper. For further purification, recrystallize the solid from hot 95% ethanol.[8] Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Protocol 2: Solvent-Free Synthesis

For a greener chemistry approach, a solvent-free method can be employed.[11]

Step-by-Step Procedure:

  • Reactant Preparation: In a mortar, combine 5-Cyano-2-methoxybenzaldehyde (1.61 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and powdered sodium hydroxide (0.08 g, 2 mmol, 20 mol%).

  • Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will likely become a paste and may then solidify.

  • Workup and Isolation: Add 20 mL of deionized water to the mortar and break up the solid mass.

  • Filtration and Purification: Transfer the slurry to a Büchner funnel and collect the solid by vacuum filtration. Wash the product thoroughly with deionized water. Recrystallize the crude product from 95% ethanol for purification.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
Low or no product formationIneffective catalyst; insufficient reaction time.Ensure the base is not old/carbonated. Increase reaction time and continue monitoring by TLC.
Formation of multiple productsSelf-condensation of the ketone.Use a slight excess of the aldehyde. Ensure slow, controlled addition of the base.
Oily product that does not solidifyImpurities; incomplete reaction.Continue stirring in the ice bath. Try scratching the inside of the flask with a glass rod to induce crystallization. If it persists, extract the product with an organic solvent, dry, and concentrate under reduced pressure. Purify by column chromatography.
Product is highly coloredPresence of impurities.Ensure thorough washing during filtration. Recrystallization should yield a purer, less colored product.

Experimental Workflow and Data Analysis

The overall workflow from reaction setup to product characterization is a systematic process.

Experimental_Workflow A Reactant Preparation (Aldehyde, Ketone, Solvent) B Base Catalyst Addition A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Precipitation) C->D Reaction Complete E Product Isolation (Filtration) D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS, Melting Point) F->G

Caption: General workflow for the synthesis and analysis of chalcones.

Characterization of the Final Product:

The structure and purity of the synthesized chalcone should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the stereochemistry of the α,β-unsaturated system. The coupling constant of the vinylic protons is indicative of the E or Z configuration.

  • FTIR Spectroscopy: To identify key functional groups, such as the conjugated carbonyl (C=O), alkene (C=C), and nitrile (C≡N) stretches.

  • Mass Spectrometry: To determine the molecular weight of the product and support the proposed structure.

  • Melting Point Analysis: To assess the purity of the final compound. A sharp melting point range is indicative of high purity.

Conclusion

The Claisen-Schmidt condensation of 5-Cyano-2-methoxybenzaldehyde with various ketones is a highly effective method for the synthesis of novel chalcones. The electron-withdrawing nature of the cyano group facilitates this reaction, often leading to good yields under mild conditions. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of a diverse library of chalcone derivatives for applications in drug discovery and materials science. Careful execution of the experimental procedures and thorough characterization of the products are essential for obtaining reliable and reproducible results.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]

  • Unknown. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Magritek. (2021). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones).
  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Chemistry & Chemical Technology, 19(2), 223-231.
  • Mohd. Shah, S. A., Ahmad, F. B., & Abdull Ma, M. R. (2012). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Oriental Journal of Chemistry, 28(1), 433-437.
  • Silitonga, A. S., Masfria, M., & Manurung, M. (2021). Green synthesis of chalcones derivatives. AIP Conference Proceedings, 2345(1), 040020.
  • Knowles, S. M., Pillai, S., & D'Souza, L. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations.
  • VH, E. S., & S, M. M. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. RASAYAN Journal of Chemistry, 15(4), 2533-2538.
  • Abdel-Rahman, A. A.-H., Zein, N., & El-Gazzar, M. G. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5002.
  • Rahman, A. F. M. M., Ali, R., & Jahng, Y. (2014). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 19(12), 20487-20503.
  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry, 14(2), 168-176.
  • New Synthesis of Chalcone Derivatives and Their Applications. (2020). Chemical Review and Letters, 3(2), 85-103.
  • Nielsen, A. T., & Houlihan, W. J. (2011).
  • Zubaid, S. A., Al-Juboori, A. A., & Al-Masoudi, N. A. (2012). synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 2(3), 573-577.
  • ResearchGate. (n.d.). Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone, 3.1f. Retrieved from [Link]

  • Redalyc. (2016). SYNTHESIS OF BENZ Y LID EN EACETOPHENONE UNDER MICROWAVE IRRADIATION ; GREEN CHEMISTRY. Retrieved from [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Frontiers in Chemistry, 10, 980562.

Sources

Application Note: Reductive Amination of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the reductive amination of 5-Cyano-2-methoxybenzaldehyde (CAS: 63991-78-4). This substrate presents a specific chemoselective challenge: the reduction of the imine intermediate must occur without compromising the labile nitrile (


) moiety or the ortho-methoxy ether.

We present two validated protocols:

  • Protocol A (Standard): A direct, one-pot reductive amination using Sodium Triacetoxyborohydride (STAB).[1] This is the primary recommendation for non-hindered primary and secondary amines.

  • Protocol B (Pre-activation): A stepwise Titanium(IV) isopropoxide-mediated protocol.[2] This is reserved for sterically hindered amines or weakly nucleophilic anilines where imine formation is unfavorable.

Chemical Context & Strategic Analysis

Substrate Analysis

The starting material, 5-Cyano-2-methoxybenzaldehyde, possesses conflicting electronic features that dictate the reaction conditions:

  • 5-Cyano Group (Electron Withdrawing): Increases the electrophilicity of the aldehyde, theoretically accelerating amine attack. However, it is susceptible to reduction (to primary amines) by strong hydrides like

    
     or catalytic hydrogenation.
    
  • 2-Methoxy Group (Electron Donating & Steric): The ortho-position provides steric bulk that may retard the initial nucleophilic attack of the amine. Furthermore, the mesomeric donation of the oxygen reduces the electrophilicity of the carbonyl carbon.

Reagent Selection: The Case for STAB

Sodium Triacetoxyborohydride (


 / STAB)  is the reagent of choice over Sodium Cyanoborohydride (

) or Sodium Borohydride (

).
  • Chemoselectivity: STAB is mild.[3][4][5] It reduces imines/iminium ions rapidly but reacts negligibly with aldehydes and—crucially—is inert toward nitrile groups under these conditions.

  • Safety: Unlike

    
    , STAB does not generate toxic cyanide byproducts upon workup.[1]
    
  • Mechanism: The acetoxy groups stabilize the boron-hydrogen bond, attenuating its reducing power.[6] This allows the aldehyde and amine to coexist in solution until the imine is formed, enabling a "one-pot" workflow.[1][2]

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for the operator.

G cluster_0 Protocol A: Direct (One-Pot) cluster_1 Protocol B: Hindered Amines Aldehyde 5-Cyano-2-methoxy- benzaldehyde Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine + AcOH (opt) Amine Amine (R-NH2) Product Secondary Amine Product Imine->Product Hydride Transfer (Fast) Acid AcOH (Catalyst) Acid->Aldehyde Activates C=O STAB STAB (NaBH(OAc)3) (Selective Reductant) STAB->Imine Reduces C=N only Titanium Ti(OiPr)4 (Lewis Acid/Dehydrant) Titanium->Imine Forces Equilibrium (Scavenges H2O)

Figure 1: Mechanistic pathway highlighting the selectivity of STAB for the imine intermediate over the aldehyde substrate.

Protocol A: Direct Reductive Amination (Standard)

Applicability: Primary amines, unhindered secondary amines, benzylamines.

Materials
  • Substrate: 5-Cyano-2-methoxybenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 5-Cyano-2-methoxybenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If the amine is an HCl salt, add Triethylamine (TEA, 1.1 equiv) and stir for 10 minutes before proceeding.

  • Catalyst Addition: Add Acetic Acid (1.0 equiv).

    • Reasoning: The ortho-methoxy group creates steric hindrance. Acid catalysis protonates the carbonyl, facilitating nucleophilic attack.

  • Reductant Addition: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Purge with nitrogen, cap, and stir vigorously at room temperature (20–25 °C) for 4–16 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the aldehyde (UV active).

  • Quench: Quench the reaction by adding saturated aqueous

    
     (equal volume to solvent). Stir for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Titanium-Mediated Two-Step (Hindered Systems)

Applicability: Sterically hindered amines (e.g., tert-butylamine), weak nucleophiles (e.g., electron-deficient anilines).

Materials
  • Reagent: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv) or STAB.
    
  • Solvent: THF (Anhydrous) followed by Methanol.

Step-by-Step Methodology
  • Imine Formation: In a dry flask under nitrogen, mix 5-Cyano-2-methoxybenzaldehyde (1.0 equiv) and the Amine (1.1 equiv) in anhydrous THF.

  • Activation: Add

    
      (1.5 equiv) dropwise.
    
    • Mechanism:[3][7][8] Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.

  • Incubation: Stir at room temperature for 6–12 hours. (Formation of the imine is usually quantitative).

  • Reduction:

    • Option 1 (Standard): Cool to 0 °C. Add Methanol (2 mL per mmol) followed by

      
        (1.5 equiv) portion-wise.
      
    • Option 2 (Nitrile Safety): If extremely concerned about nitrile sensitivity (rare with borohydride at 0°C), dilute with DCE and use STAB as in Protocol A.

  • Quench (Critical): Add water (1 mL per mmol Ti) to precipitate

    
    . A white/yellow precipitate will form.
    
  • Filtration: Dilute with EtOAc. Filter the suspension through a pad of Celite to remove titanium salts.

    • Tip: Washing the Celite pad thoroughly is crucial to recover yield.

  • Workup: Concentrate the filtrate and partition between EtOAc and saturated

    
    . Process organic layer as usual.
    

Analytical Data & Quality Control

When validating the product, look for these specific markers to confirm the nitrile survived and the reductive amination was successful.

TechniqueMarkerObservationInterpretation
IR Spectroscopy

Stretch
~2220–2230

Sharp peak. Presence confirms Nitrile is intact. Absence implies over-reduction.
1H NMR Benzylic


3.7 – 4.0 ppm
Singlet (2H). Confirms reduction of C=N to C-N single bond.
1H NMR Aldehyde CHO

10.0+ ppm
Absent. Confirms consumption of starting material.
LC-MS M+H[M+1]Mass should correspond to Product (Aldehyde MW + Amine MW - 16).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from 2-OMe group.Switch to Protocol B (Titanium). The Lewis acidity overcomes the steric deactivation.
Nitrile Hydrolysis Acid concentration too high or workup too harsh.Ensure reaction remains at RT. Do not heat. Use mild base (

) for quench, not strong caustic (

).
Dialkylation Primary amine is too reactive.Use a large excess of amine (5-10 equiv) or add the aldehyde slowly to the amine/STAB mixture.
Boron Complex Product stuck to boron salts.If yield is low but spot is visible on TLC, perform a MeOH quench and heat to 50°C for 30 mins to break N-B complexes before workup.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][7] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7] [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][3][4][5][7][8][9][10] In Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]

Sources

The Strategic Utility of 5-Cyano-2-methoxybenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of 5-Cyano-2-methoxybenzaldehyde

5-Cyano-2-methoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable and versatile starting material in the synthesis of a diverse array of bioactive molecules.[1][2] Its unique structural features—a reactive aldehyde group, an electron-withdrawing cyano moiety, and a methoxy group—provide a powerful toolkit for medicinal chemists to construct complex heterocyclic systems and other pharmacologically relevant scaffolds.[1][3] The aldehyde functionality serves as a key handle for a variety of condensation and multicomponent reactions, while the cyano and methoxy groups modulate the electronic properties and lipophilicity of the resulting molecules, influencing their biological target interactions and pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of 5-Cyano-2-methoxybenzaldehyde in the synthesis of bioactive compounds, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Core Properties and Safety Considerations

Before embarking on synthetic protocols, a thorough understanding of the physicochemical properties and safety requirements for 5-Cyano-2-methoxybenzaldehyde is paramount.

PropertyValueReference
CAS Number 21962-53-8[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Appearance Solid[1]
Melting Point 115-120 °C[1]
Storage Temperature 2-8°C[1]

Safety and Handling: 5-Cyano-2-methoxybenzaldehyde is classified as an acute toxicant (oral, dermal, and inhalation) and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Key Synthetic Applications and Protocols

The strategic placement of the aldehyde, cyano, and methoxy groups on the benzene ring makes 5-Cyano-2-methoxybenzaldehyde a particularly useful precursor for the synthesis of various classes of bioactive molecules, most notably through the Knoevenagel condensation and subsequent cyclization reactions.

Knoevenagel Condensation: A Gateway to Bioactive α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[4] 5-Cyano-2-methoxybenzaldehyde readily participates in this reaction, yielding α,β-unsaturated products that are themselves valuable intermediates for the synthesis of a wide range of heterocyclic compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Mechanism Insight: The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product. The electron-withdrawing nature of the cyano group on the benzaldehyde ring can enhance the electrophilicity of the aldehyde carbonyl, facilitating the initial nucleophilic attack.

Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile

This protocol describes a general, efficient, and often high-yielding method for the condensation of 5-Cyano-2-methoxybenzaldehyde with malononitrile, a common active methylene compound.[6]

Materials:

  • 5-Cyano-2-methoxybenzaldehyde

  • Malononitrile

  • Ethanol (or other suitable solvent)

  • Piperidine (or another basic catalyst such as pyrrolidine or triethylamine)

  • Stirring apparatus

  • Reaction vessel with reflux condenser

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Cyano-2-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in a minimal amount of absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the desired 2-(5-cyano-2-methoxybenzylidene)malononitrile.

Expected Outcome: This reaction typically affords the product in high yield as a crystalline solid. The product can be further purified by recrystallization from a suitable solvent if necessary.

Synthesis of Bioactive Pyrimidine Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology.[7][8] Pyrimidine-5-carbonitrile derivatives, in particular, have shown potent anticancer activity.[8] 5-Cyano-2-methoxybenzaldehyde can serve as a key building block for the synthesis of substituted pyrimidines through multi-component reactions.

Workflow for Pyrimidine Synthesis:

G A 5-Cyano-2-methoxybenzaldehyde D Base-catalyzed Condensation A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Guanidine or Urea Derivative C->D E Bioactive Pyrimidine Derivative D->E Cyclization

Caption: General workflow for the synthesis of pyrimidine derivatives.

Protocol 2: Synthesis of a 6-Aryl-5-cyano-thiouracil Derivative

This protocol is adapted from methodologies for the synthesis of pyrimidine-5-carbonitrile derivatives, which are known to exhibit significant anticancer properties.[9][10]

Materials:

  • 5-Cyano-2-methoxybenzaldehyde

  • Ethyl cyanoacetate

  • Thiourea

  • Sodium ethoxide solution in ethanol

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol, add ethyl cyanoacetate (1 equivalent) and stir the mixture for 15-20 minutes at room temperature.

  • Add 5-Cyano-2-methoxybenzaldehyde (1 equivalent) to the reaction mixture and stir for an additional 30 minutes.

  • Add thiourea (1 equivalent) to the mixture and heat the reaction to reflux for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality in Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl cyanoacetate, initiating the reaction cascade. The subsequent cyclization with thiourea is a classic approach to forming the thiouracil ring. Acidification is necessary to protonate the final product, causing it to precipitate from the aqueous solution.

From Chalcones to Pyrazolines: A Two-Step Synthesis of Potential Anticancer Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules known for their anticancer activities.[11][12] They can be readily synthesized from 5-Cyano-2-methoxybenzaldehyde via a Claisen-Schmidt condensation with an appropriate acetophenone. The resulting chalcones can then be converted into pyrazoline derivatives, which are also recognized for their diverse pharmacological properties, including anticancer and antimicrobial effects.[13][14][15][16]

Synthetic Pathway from Aldehyde to Pyrazoline:

G A 5-Cyano-2-methoxybenzaldehyde C Claisen-Schmidt Condensation A->C B Acetophenone Derivative B->C D Chalcone Intermediate C->D F Cyclocondensation D->F E Hydrazine Hydrate E->F G Bioactive Pyrazoline F->G

Caption: Two-step synthesis of pyrazolines from 5-Cyano-2-methoxybenzaldehyde.

Protocol 3: Synthesis of a Chalcone Intermediate

This protocol outlines the base-catalyzed Claisen-Schmidt condensation to synthesize a chalcone from 5-Cyano-2-methoxybenzaldehyde.

Materials:

  • 5-Cyano-2-methoxybenzaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 10-20%)

  • Stirring apparatus

Procedure:

  • Dissolve 5-Cyano-2-methoxybenzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours (typically 2-6 hours), monitoring by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 4: Conversion of Chalcone to a Pyrazoline Derivative

This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate to form a pyrazoline.[17]

Materials:

  • Synthesized chalcone from Protocol 3

  • Hydrazine hydrate

  • Ethanol or glacial acetic acid

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid.

  • Add an excess of hydrazine hydrate (e.g., 2-3 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the disappearance of the chalcone by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure pyrazoline derivative.

Conclusion and Future Perspectives

5-Cyano-2-methoxybenzaldehyde has proven to be a highly valuable and versatile building block in the synthesis of a wide range of bioactive molecules. Its unique combination of functional groups allows for the facile construction of complex molecular architectures with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound. Future research in this area will likely focus on the development of novel multicomponent reactions utilizing 5-Cyano-2-methoxybenzaldehyde to generate diverse chemical libraries for high-throughput screening. Furthermore, the exploration of new catalytic systems for reactions involving this aldehyde could lead to more efficient and environmentally friendly synthetic routes. The continued investigation of the biological activities of compounds derived from 5-Cyano-2-methoxybenzaldehyde is expected to yield new lead compounds for the treatment of various diseases, including cancer and infectious diseases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26113–26126. [Link]

  • de Oliveira, J. A., da Silva, A. A., de Souza, R. O. M. A., & de Oliveira, R. N. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society, 29(10), 2164-2171. [Link]

  • Dal-Piaz, F., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11481–11503. [Link]

  • Di Sarno, V., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(20), 6284. [Link]

  • Kavková, V., et al. (2019). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Beilstein Journal of Organic Chemistry, 15, 2456–2465. [Link]

  • El-Naggar, M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311904. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistryOpen, 10(12), 1234-1249. [Link]

  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71. [Link]

  • Al-Azawi, R. S. H., et al. (2016). Synthesis of Chalcones with Anticancer Activities. Molecules, 21(9), 1220. [Link]

  • Kumar, A., et al. (2018). Pyrazoline synthesis through a chalcone intermediate. ResearchGate. [Link]

  • Shenvi, S., et al. (2013). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. European Journal of Medicinal Chemistry, 62, 435-442. [Link]

  • Kumar, A., & Sharma, S. (2021). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal for Research in Applied Science & Engineering Technology, 9(7), 2636-2646. [Link]

  • Kumar, D., & Kumar, N. (2013). Novel synthesis of bioactive pyrazoline derivatives through reactive chalcones. International Journal of Research in Pharmacy and Chemistry, 3(3), 665-670. [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(16), 4983. [Link]

  • Davis, D. (2018). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone: The UNC Asheville Journal of Undergraduate Scholarship, 31(1). [Link]

  • Sarkar, L., & Nishad, A. R. (2019). Novel Methods of Knoevenagel Condensation. Research Journal of Chemistry and Environment, 23(11), 84-88. [Link]

  • Yuliani, S. H., et al. (2022). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Rasayan Journal of Chemistry, 15(1), 223-228. [Link]

  • Rawat, R. S., et al. (2023). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Current Organic Synthesis, 20(5), 536-554. [Link]

  • Patel, K. D., & Patel, H. D. (2014). Synthesis and antimicrobial activities of various pyrazolines from chalcones. International Journal of ChemTech Research, 6(7), 3624-3630. [Link]

  • El-Gamal, M. I., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2826. [Link]

  • Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic and Pharmaceutical Chemistry, 10(1), 1-10. [Link]

  • Abdelgawad, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846–1861. [Link]

  • da Silva, G. G., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4097. [Link]

Sources

Strategic Role of 5-Cyano-2-methoxybenzaldehyde in Drug Design

[1]

Introduction: The Bifunctional Scaffold

In the architecture of modern drug discovery, 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-45-8) serves as a high-value "bifunctional electrophile."[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: a highly electrophilic aldehyde and a robust nitrile pharmacophore.[1]

For medicinal chemists, this molecule offers a strategic entry point into 6-cyano-substituted heterocycles (quinolines, indoles, quinazolines), which are privileged structures in kinase inhibitors (e.g., EGFR, MEK) and GPCR ligands. The ortho-methoxy group is not merely decorative; it provides essential solubility, modulates the electrophilicity of the aldehyde via resonance, and can serve as a handle for late-stage diversification (e.g., demethylation to a phenol).[1]

Key Chemical Attributes
FeatureMedicinal Chemistry Function
Aldehyde (-CHO) Primary handle for condensation (Knoevenagel, Friedländer) and reductive amination.[2]
Nitrile (-CN) Stable pharmacophore (H-bond acceptor); precursor to amides, amines, or tetrazoles (bioisosteres).
Methoxy (-OMe) Ortho-position provides steric steering; improves lipophilicity (

modulation).
Aromatic Core Electron-deficient ring (due to -CN) facilitates nucleophilic aromatic substitution (

) under forcing conditions.

Structural Reactivity Analysis

The following pathway map illustrates the divergent synthetic routes available from this single starting material.

ReactivityMapStart5-Cyano-2-methoxybenzaldehydeImineSchiff Base / ImineStart->Imine+ Primary AmineOlefinCinnamic Nitrile Deriv.Start->Olefin+ Active Methylene(Knoevenagel)Heterocycle6-Cyano-Quinoline/IndoleStart->Heterocycle+ Ketone/Amine(Friedländer/Condensation)TetrazoleTetrazole Bioisostere(via [3+2] Cycloaddition)Start->Tetrazole+ NaN3 / ZnBr2(Selectivity Challenge)AmineSecondary Amine(Reductive Amination)Imine->Amine+ NaBH(OAc)3

Figure 1: Divergent synthetic pathways. The aldehyde is the primary reactive site, while the nitrile remains stable under mild reducing conditions.[1]

Application Protocol A: Synthesis of 6-Cyanoquinoline Scaffolds

Context: The 6-cyanoquinoline core is a frequent motif in tyrosine kinase inhibitors (e.g., Bosutinib analogs).[1] This protocol utilizes a modified Friedländer-type condensation or a Knoevenagel-Cyclization sequence to construct the heterocycle while preserving the nitrile.[1]

Experimental Design
  • Objective: Synthesize 6-cyano-2-methyl-3-(ethoxycarbonyl)quinoline.

  • Mechanism: Condensation of the aldehyde with ethyl acetoacetate and an ammonia source (or enamine), followed by cyclization and oxidation.

  • Critical Parameter: The ortho-methoxy group can sterically hinder the initial aldol step; Lewis acid catalysis is often required.[1]

Step-by-Step Protocol
  • Reagents:

    • 5-Cyano-2-methoxybenzaldehyde (1.0 equiv, 500 mg)[1]

    • Ethyl acetoacetate (1.2 equiv)

    • Ammonium acetate (

      
      , 2.0 equiv)
      
    • Ethanol (anhydrous, 10 mL)

    • Catalyst: Piperidine (10 mol%) or

      
       (5 mol%) for faster kinetics.
      
  • Procedure:

    • Setup: Charge a 25 mL round-bottom flask with the aldehyde, ethyl acetoacetate, and ethanol.

    • Addition: Add ammonium acetate and the catalyst.

    • Reflux: Heat the mixture to reflux (

      
      ) with vigorous stirring. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). Reaction typically completes in 4–6 hours.
      
    • Workup: Cool to room temperature. The product often precipitates as a solid.[1]

    • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, and purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).

  • Expected Outcome:

    • Yield: 65–80%[1][3]

    • Appearance: Pale yellow solid.[3]

    • Analytics:

      
       NMR should show the disappearance of the aldehyde proton (
      
      
      ppm) and appearance of the quinoline aromatic signals.[1]

Application Protocol B: Chemoselective Reductive Amination

Context: Creating secondary amines for library generation. The challenge is to reduce the intermediate imine without reducing the nitrile group (which is susceptible to reduction to a primary amine under strong conditions like

1
Experimental Design
  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to leave the nitrile and the methoxy ether untouched.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 5-Cyano-2-methoxybenzaldehyde (1.0 mmol) and the target primary amine (1.1 mmol) in DCE (5 mL).

    • Optional: Add

      
       or 4Å molecular sieves to sequester water and drive equilibrium. Stir for 1–2 hours at room temperature.
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 mmol) in one portion.
      
    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA.[1]

    • Stir at room temperature for 12–16 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .[3]
      
    • Extract with DCM (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Troubleshooting:

    • Issue: Dialkylation observed.[4]

    • Solution: Use a larger excess of the amine (2–3 equiv) or switch to a step-wise approach (pre-form imine, isolate, then reduce).

Strategic Considerations & Bioisosterism

The C5-cyano group is a versatile handle for late-stage optimization.[1]

TransformationReagentsMedicinal Benefit
Nitrile

Primary Amide

, DMSO
Increases polarity; H-bond donor/acceptor.[1]
Nitrile

Tetrazole

or

Carboxylic acid bioisostere; improves metabolic stability and oral bioavailability.
Demethylation

(DCM,

)
Reveals phenol for further alkylation or to target pockets requiring H-bond donors.
Visualization of Workflow

Workflowcluster_0Synthesis of Kinase Inhibitor CoreStep1Start: 5-Cyano-2-methoxybenzaldehydeStep2Condensation(w/ Active Methylene)Step1->Step2Base/CatalystStep3Cyclization(Quinoline Formation)Step2->Step3- H2OStep4Final Scaffold(6-Cyano-quinoline)Step3->Step4

Figure 2: Linear workflow for converting the aldehyde precursor into a bioactive quinoline scaffold.

References

  • Friedländer Quinoline Synthesis Mechanism

    • Title: Concerning the mechanism of the Friedländer quinoline synthesis.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Synthesis of 3-Cyanoquinolines

    • Title: Rediscovered synthesis of 3-cyanoquinoline derivatives.[1][5]

    • Source:ResearchGate / Synthetic Communic
    • URL:[Link]

  • Application in Active Methylene Condensation

    • Title: The Aldol Reactions of Active Methylene Compounds.[1]

    • Source:Current Organic Chemistry.
    • URL:[Link]

Application Note: Synthesis of (E)-2-(5-cyano-2-methoxybenzylidene)malononitrile via Piperidine-Catalyzed Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated systems from aldehydes or ketones and active methylene compounds. This reaction is particularly significant in medicinal chemistry and materials science for the synthesis of diverse molecular scaffolds. This application note provides a detailed protocol for the Knoevenagel condensation of 5-Cyano-2-methoxybenzaldehyde with malononitrile, a reaction that yields (E)-2-(5-cyano-2-methoxybenzylidene)malononitrile. This product is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

The choice of a basic catalyst is crucial for the success of the Knoevenagel condensation. While a range of bases can be employed, from strong inorganic bases to milder organic bases, piperidine is often selected for its optimal basicity. It is strong enough to deprotonate the active methylene compound (malononitrile in this case) to initiate the reaction, yet mild enough to minimize side reactions such as self-condensation of the aldehyde.[1] This protocol details a piperidine-catalyzed approach, offering a balance of reactivity and selectivity.

Reaction Scheme

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Solvent cluster_3 Product 5-Cyano-2-methoxybenzaldehyde 5-Cyano-2-methoxybenzaldehyde Reaction Reaction 5-Cyano-2-methoxybenzaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Piperidine Piperidine Piperidine->Reaction catalyst Ethanol Ethanol Ethanol->Reaction solvent Product (E)-2-(5-cyano-2-methoxybenzylidene)malononitrile Reaction->Product

Caption: Overall reaction scheme for the Knoevenagel condensation.

Mechanistic Insight

The base-catalyzed Knoevenagel condensation proceeds through a well-established three-step mechanism:[2]

  • Deprotonation: The basic catalyst, piperidine, deprotonates the acidic α-proton of the active methylene compound (malononitrile), forming a resonance-stabilized carbanion (enolate).[3]

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 5-Cyano-2-methoxybenzaldehyde. This addition forms an alkoxide intermediate.

  • Elimination (Dehydration): The alkoxide intermediate is protonated by the conjugate acid of the catalyst, forming a β-hydroxy adduct. Subsequent elimination of a water molecule, often facilitated by the catalyst, yields the final α,β-unsaturated product.

G A Deprotonation of Malononitrile by Piperidine B Formation of Resonance-Stabilized Carbanion A->B C Nucleophilic Attack on Aldehyde Carbonyl B->C D Formation of Alkoxide Intermediate C->D E Protonation of Alkoxide D->E F Formation of β-Hydroxy Adduct E->F G Elimination of Water F->G H Formation of Final Product G->H

Caption: Simplified mechanistic workflow of the reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplier
5-Cyano-2-methoxybenzaldehydeC₉H₇NO₂161.16≥97%Sigma-Aldrich
MalononitrileC₃H₂N₂66.06≥99%Fisher Scientific
PiperidineC₅H₁₁N85.15≥99%Sigma-Aldrich
Ethanol (anhydrous)C₂H₅OH46.07≥99.5%Various
Ethyl acetateC₄H₈O₂88.11ACS gradeVarious
HexaneC₆H₁₄86.18ACS gradeVarious
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for product characterization

Experimental Protocol

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Cyano-2-methoxybenzaldehyde (1.61 g, 10.0 mmol).

  • Add malononitrile (0.66 g, 10.0 mmol) to the flask.

  • Dissolve the reactants in 20 mL of anhydrous ethanol.

  • Add piperidine (0.1 mL, approx. 1.0 mmol, 10 mol%) to the reaction mixture using a micropipette.

  • Attach a reflux condenser to the flask.

Reaction Execution and Monitoring
  • Heat the reaction mixture to a gentle reflux (approximately 80 °C) using a heating mantle.

  • Maintain the reflux with continuous stirring.

  • Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate). Spot the starting materials and the reaction mixture. The reaction is considered complete when the spot corresponding to the aldehyde has disappeared. This is typically achieved within 2-4 hours.

Work-up and Purification
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the crude product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Data and Expected Results

ParameterExpected Value
Appearance Pale yellow solid
Yield 85-95%
Melting Point 115-120 °C[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.35 (s, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.70 (s, 1H), 7.10 (d, J = 8.4 Hz, 1H), 4.00 (s, 3H)
IR (KBr, cm⁻¹) ν: 2220 (C≡N), 1600 (C=C), 1250 (C-O)

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inactive catalystUse freshly opened or distilled piperidine.
Low reaction temperatureEnsure the reaction mixture is at a gentle reflux.
Insufficient reaction timeContinue monitoring the reaction by TLC until the aldehyde is consumed.
Formation of side products Excess catalystReduce the amount of piperidine to 5 mol%.
High reaction temperatureMaintain a gentle reflux; avoid overheating.
Product does not precipitate Product is soluble in the reaction mixtureConcentrate the reaction mixture under reduced pressure before cooling.
Insufficient coolingEnsure the mixture is thoroughly cooled in an ice bath.

Safety Precautions

  • 5-Cyano-2-methoxybenzaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

  • Malononitrile: Fatal if swallowed or inhaled, and toxic in contact with skin. Causes skin and serious eye damage.[7][8] It can polymerize at high temperatures or in the presence of bases.[9]

  • Piperidine: Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[10][11]

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

References

  • Purechemistry. Knoevenagel condensation mechanism and applications. Published February 24, 2023. Accessed February 7, 2026. [Link]

  • The Organic Chemistry Tutor. Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Published October 27, 2021. Accessed February 7, 2026. [Link]

  • West Liberty University. Material Safety Data Sheet. Accessed February 7, 2026. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Accessed February 7, 2026. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. Accessed February 7, 2026. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Accessed February 7, 2026. [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Published September 10, 2024. Accessed February 7, 2026. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Published March 31, 2025. Accessed February 7, 2026. [Link]

  • IOSR Journal of Applied Chemistry. Route of Knoevenagel Reaction from Conventional method to Greener methods. Accessed February 7, 2026. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Accessed February 7, 2026. [Link]

  • s d fine-chem limited. Malononitrile.pdf - Safety Data Sheet. Published September 17, 2012. Accessed February 7, 2026. [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. Published May 7, 2024. Accessed February 7, 2026. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Accessed February 7, 2026. [Link]

  • s d fine-chem limited. Chemwatch MSDS 2647. Accessed February 7, 2026. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Accessed February 7, 2026. [Link]

  • Taizhou University. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Accessed February 7, 2026. [Link]

  • ILO and WHO. ICSC 1466 - MALONONITRILE. Published 2021. Accessed February 7, 2026. [Link]

  • MDPI. Recent Developments on Five-Component Reactions. Accessed February 7, 2026. [Link]

  • ResearchGate. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Published August 6, 2025. Accessed February 7, 2026. [Link]

Sources

Troubleshooting & Optimization

low yield in 5-Cyano-2-methoxybenzaldehyde synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8) Synonyms: 3-Formyl-4-methoxybenzonitrile; 2-Methoxy-5-cyanobenzaldehyde.[1][2][3] Application: Key intermediate in the synthesis of pharmaceutical APIs (e.g., factor Xa inhibitors, anticancer agents).[3]

Part 1: Diagnostic Decision Matrix

Before adjusting your protocol, identify your starting material to select the correct troubleshooting path.[3]

Figure 1: Selection of synthetic strategy based on available precursors.[1][2][3]

Part 2: Troubleshooting Route 1 (Pd-Catalyzed Cyanation)

The "Gold Standard" Approach Reaction: 5-Bromo-2-methoxybenzaldehyde + Zn(CN)₂ + Pd(cat) → Product[1][2][3]

This route is preferred for its regiochemical certainty.[1][2][3] However, it is highly sensitive to oxygen and moisture.[3]

Common Failure Modes
SymptomProbable CauseTechnical Solution
0% Conversion Catalyst Poisoning / OxidationDegas Solvents: Sparge DMF/DMAc with Argon for 30 mins before adding catalyst.[1][2][3] Pd(0) is rapidly oxidized to inactive Pd(II) species in air.[1][2][3]
Low Yield (<40%) "Wet" Cyanide SourceDry Zn(CN)₂: Commercial zinc cyanide absorbs water.[1][2][3] Dry it at 100°C under vacuum overnight. Water hydrolyzes the nitrile to an amide (CONH₂).[2][3]
Black Precipitate Pd Black FormationLigand Choice: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or Xantphos/Pd₂dba₃ .[1][2][3] Bidentate ligands prevent Pd aggregation better than monodentate PPh₃ at high temps (80-120°C).[1][2][3]
Dimer Formation Homocoupling (Biaryl)Reduce Catalyst Loading: High Pd loading promotes oxidative addition of two aryl halides.[1][2][3] Use 1–3 mol% catalyst.[1][2][3]
Optimized Protocol (High-Throughput Validated)
  • Solvent: N,N-Dimethylacetamide (DMAc) (Anhydrous).[1][3]

  • Reagents: 1.0 eq Bromide, 0.6 eq Zn(CN)₂ (0.6 eq provides 1.2 eq CN⁻), 2.0 mol% Pd(dppf)Cl₂, 10 mol% Zn dust (activator).[3]

  • Procedure:

    • Charge solids in a glovebox or under active Argon flow.[1][2][3]

    • Add degassed DMAc.[1][2][3]

    • Heat to 120°C for 4–12 hours.

    • Critical Step: Quench with dilute ammonium hydroxide/water to dissolve zinc salts before extraction.[1][2][3]

Part 3: Troubleshooting Route 2 (Formylation)

The "Classical" Approach Reaction: 4-Methoxybenzonitrile + Formylating Agent → Product[1][2][3]

This route often fails due to the electronic mismatch .[2][3] The methoxy group activates the ring, but the nitrile strongly deactivates it.[3] Standard Vilsmeier-Haack conditions are often too weak.[1][2][3]

FAQ: Why did my Vilsmeier-Haack reaction fail?

Q: I used POCl₃/DMF at 80°C, but I only recovered starting material. A: The nitrile group at position 1 pulls electron density from the ring, making it a poor nucleophile.[3] The Vilsmeier reagent (chloroiminium ion) is not electrophilic enough to overcome this deactivation.[2][3]

  • Solution: Switch to Rieche Formylation . Use TiCl₄ (Titanium tetrachloride) and Dichloromethyl methyl ether (Cl₂CHOMe).[1][2][3] This generates a much more potent oxocarbenium electrophile.[1][2][3]

Q: I see a new spot on TLC, but NMR shows an amide (-CONH₂). A: You hydrolyzed the nitrile. This happens during the acidic workup or if the reaction temperature is too high (>100°C) in the presence of trace water.[2]

  • Solution: Keep reaction temperature <0°C during addition and <40°C during heating. Quench into ice-cold NaHCO₃ (buffered), not strong acid.

Regioselectivity Logic

The methoxy group is an ortho/para director.[2] The nitrile is a meta director.[2]

  • Position 3: Ortho to OMe, Meta to CN.[3] (Synergistic – Favored ).

  • Position 2/6: Sterically hindered or blocked.[1][2][3]

  • Position 5: Meta to OMe (Disfavored).

Therefore, if the reaction works, it will produce the correct 3-formyl-4-methoxybenzonitrile (which is 5-cyano-2-methoxybenzaldehyde).[1][2][3]

Part 4: Troubleshooting Route 3 (O-Methylation)

The "Niche" Approach Reaction: 5-Cyanosalicylaldehyde + MeI/DMC → Product[1][2][3]

Critical Control Points
  • Base Selection: Use K₂CO₃ in Acetone or DMF.[1][2][3] Avoid strong bases like NaOH/KOH which can hydrolyze the nitrile to the acid (5-formyl-4-methoxybenzoic acid).[1][2]

  • Cannizzaro Side Reaction: If using NaOH, the aldehyde can disproportionate (oxidize/reduce) to the alcohol and acid.[2][3] Stick to carbonate bases.[1][2][3]

  • Alternative Methylating Agent: If you wish to avoid Methyl Iodide (toxic), use Dimethyl Carbonate (DMC) with DBU (catalyst) at reflux.[1][2][3]

Part 5: Mechanistic Visualization (Pd-Cycle Failure)

Understanding why the reaction stops is key to fixing it.[2]

Figure 2: Catalytic cycle of cyanation showing critical failure points (red/yellow).[3]

References

  • Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides."[3] Journal of Organic Chemistry, vol. 60, no. 13, 1995, pp. 4324.[3]

  • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[1][3] Journal of Organic Chemistry, vol. 70, no. 4, 2005, pp. 1508-1510.[1][3] (Describes the use of Pd(OAc)2 and additives).

  • Gross, H., et al. "Rieche Formylation of Aromatic Compounds."[3] Chemische Berichte, vol. 96, 1963, pp. 308.[3] (Foundational text on Formylation of deactivated/activated systems).

  • Sigma-Aldrich. "Product Specification: 5-Cyano-2-methoxybenzaldehyde."[1][2][3]

Sources

Technical Support Guide: Formylation of 3-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the challenges in the formylation of 3-methoxybenzonitrile , a critical intermediate often sought in the synthesis of mineralocorticoid receptor antagonists like Finerenone .

The guide focuses on the "Direct Formylation" approach (e.g., Lithiation/DMF or Vilsmeier-Haack), analyzing why it often fails to yield the desired 4-formyl-3-methoxybenzonitrile (also known as 4-cyano-2-methoxybenzaldehyde) and detailing the specific side reactions that occur.

Topic: Troubleshooting Side Reactions & Regioselectivity in Formylation Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary & Mechanistic Overview

Direct formylation of 3-methoxybenzonitrile is deceptively difficult due to the competing directing effects of the cyano (CN) and methoxy (OMe) groups. While the target for many pharmaceutical applications is the 4-formyl isomer, direct electrophilic or metallation pathways heavily favor the 2-position (cooperative ortho-lithiation) or the 6-position (ortho-to-cyano or para-to-methoxy).

The "Direct Formylation" Trap

Researchers often attempt to formylate 3-methoxybenzonitrile using Lithiation (DoM) or Vilsmeier-Haack conditions. These attempts frequently result in:

  • Regioisomeric Mixtures: Predominance of 2-formyl and 6-formyl species.

  • Chemical Side Reactions: Nucleophilic attack on the nitrile group (forming ketones).

  • Low Conversion: Due to steric crowding at the thermodynamically preferred C2 position.

Pathway Analysis (Graphviz Diagram)

ReactionPathways Substrate 3-Methoxybenzonitrile (Starting Material) nBuLi n-BuLi / DMF (Lithiation) Substrate->nBuLi LDA LDA / DMF (Lithiation) Substrate->LDA VH POCl3 / DMF (Vilsmeier-Haack) Substrate->VH Ketone SIDE REACTION: Valerophenone Derivative (Nucleophilic Attack on CN) nBuLi->Ketone Major Path (Nu- Attack) C2_Formyl 2-Formyl Isomer (Ortho to CN & OMe) Thermodynamic Product nBuLi->C2_Formyl Minor LDA->C2_Formyl Major (Cooperative Director) C6_Formyl 6-Formyl Isomer (Ortho to CN) Kinetic Product LDA->C6_Formyl Competing VH->C6_Formyl Major (Para to OMe) C4_Formyl 4-Formyl Isomer (Target for Finerenone) *Difficult via Direct Route* VH->C4_Formyl Trace/None

Caption: Mechanistic divergence in the formylation of 3-methoxybenzonitrile. Direct routes favor C2/C6 isomers or nitrile attack, making C4 access difficult.

Troubleshooting Guide (Q&A)

Issue 1: "I isolated a ketone instead of an aldehyde."

Diagnosis: Nucleophilic Attack on the Nitrile. Context: If you used n-Butyllithium (n-BuLi) for the lithiation step, the butyl anion acts as a nucleophile rather than a base. It attacks the electrophilic carbon of the cyano group (CN) instead of deprotonating the ring. Upon acidic workup (hydrolysis), the resulting imine converts to a ketone (e.g., 1-(3-methoxyphenyl)pentan-1-one). Corrective Action:

  • Switch Base: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These bulky, non-nucleophilic bases are too sterically hindered to attack the nitrile but strong enough to deprotonate the ring.

  • Temperature Control: Maintain reaction temperature strictly at -78°C . Higher temperatures increase the kinetic energy for nucleophilic attack.

Issue 2: "I am getting the wrong regioisomer (2-formyl or 6-formyl)."

Diagnosis: Directing Group Competition. Context:

  • Position 2 (Between CN and OMe): This proton is the most acidic (flanked by two electron-withdrawing/directing groups). Lithiation with LDA naturally targets this position. However, it is sterically crowded.

  • Position 6 (Ortho to CN): The CN group is a powerful ortho-director for lithiation (Directed Ortho Metalation - DoM). This is the secondary lithiation site.

  • Position 4 (Target): This position is meta to the strong CN director and only ortho to the weaker OMe director. It is the least likely site for direct lithiation. Corrective Action:

  • For the 4-Isomer: Stop direct formylation. You must use an indirect route. The industry standard is Bromination of 4-methyl-3-methoxybenzonitrile followed by hydrolysis/oxidation, or Oxidative Cleavage of a cinnamate derivative [1, 2].

  • For the 2-Isomer: Use LiTMP at -78°C to favor the thermodynamic "hole" between the substituents, followed by a rapid DMF quench.

Issue 3: "My Vilsmeier-Haack reaction yield is extremely low."

Diagnosis: Electronic Deactivation. Context: While the methoxy group activates the ring, the cyano group is strongly electron-withdrawing. The net electron density of the ring is often insufficient for a facile Vilsmeier-Haack reaction (which requires electron-rich arenes). If reaction occurs, it typically directs para to the methoxy group (Position 6), not Position 4. Corrective Action:

  • Vilsmeier is generally unsuitable for this substrate if the 4-isomer is required. Consider Rieche Formylation (TiCl4/Dichloromethyl methyl ether) if you need to force electrophilic substitution, though regioselectivity will still favor the ortho/para positions relative to methoxy (Pos 2, 4, 6 mixture).

Detailed Protocols

Protocol A: Minimizing Side Reactions in Direct Lithiation (Targeting C2/C6)

Use this ONLY if you intend to synthesize the 2- or 6-formyl isomers.

Reagents:

  • 3-Methoxybenzonitrile (1.0 eq)

  • LDA (1.1 eq) [Freshly prepared from Diisopropylamine + n-BuLi]

  • DMF (1.2 eq)

  • THF (Anhydrous)[1]

Step-by-Step:

  • Base Preparation: In a flame-dried flask under Argon, dissolve diisopropylamine (1.2 eq) in THF. Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 min to form LDA. Crucial: Ensure all n-BuLi is consumed to prevent nitrile attack.

  • Lithiation: Add a solution of 3-methoxybenzonitrile in THF dropwise to the LDA solution at -78°C.

    • Note: The solution may turn deep yellow/orange, indicating the formation of the aryl lithium species.

    • Stir for 1 hour at -78°C. (Longer times may allow equilibration to the thermodynamic C2 position).

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 min at -78°C, then allow to warm to 0°C.

  • Quench: Pour into saturated NH4Cl solution.

  • Workup: Extract with EtOAc. Wash with water and brine.

  • Purification: The product will likely be a mixture of 2-formyl and 6-formyl isomers. Separation requires flash chromatography (Hexane/EtOAc gradient).

Protocol B: The "Correct" Route to 4-Formyl-3-methoxybenzonitrile

This is the industry-standard method to avoid the regioselectivity issues of direct formylation [3].

Route: 4-Methyl-3-methoxybenzonitrile


 Radical Bromination 

Hydrolysis/Oxidation.
  • Bromination: Reflux 4-methyl-3-methoxybenzonitrile with N-Bromosuccinimide (NBS) (2.1 eq) and AIBN (cat.) in CCl4 or Chlorobenzene to form the gem-dibromide.

  • Hydrolysis: Treat the crude dibromide with AgNO3 in refluxing Ethanol/Water or Sodium Acetate followed by acid hydrolysis.

  • Result: This yields 4-formyl-3-methoxybenzonitrile exclusively, as the position is fixed by the starting methyl group.

Data Summary: Reaction Outcomes

MethodReagentsMajor ProductMajor Side ReactionSuitability for 4-Formyl
Direct Lithiation (n-BuLi) n-BuLi, DMFKetone (Valerophenone)Nucleophilic addition to CNNone
Direct Lithiation (LDA) LDA, DMF2-Formyl / 6-Formyl Regio-scramblingPoor (Trace yields)
Vilsmeier-Haack POCl3, DMF6-Formyl (Para to OMe)Low conversion (Deactivated ring)Poor
Radical Oxidation NBS; then Hydrolysis4-Formyl Over-brominationExcellent

References

  • Google Patents. (2016). Method for the preparation of 4-formyl-3-methoxybenzonitrile (EP4286368A1).
  • Common Organic Chemistry. (2023). Lithiation and Formylation Conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Cyano-2-methoxybenzaldehyde (CAS 21962-53-8). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important pharmaceutical intermediate. Here, we address common issues encountered during experimental work, providing detailed, field-proven protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Cyano-2-methoxybenzaldehyde is a dark yellow or brownish solid. What causes this discoloration and how can I fix it?

A1: The ideal color for 5-Cyano-2-methoxybenzaldehyde is typically a pale to light yellow solid.[1][2] Darker colors usually indicate the presence of polymeric or oxidized impurities formed during the synthesis or storage. The compound is known to be air-sensitive, which can contribute to degradation over time.[2]

The primary and most effective method to address this is recrystallization . This technique separates the desired compound from insoluble or differently soluble impurities based on their solubility profiles in a specific solvent at varying temperatures.[3] An optional step, if the discoloration is significant, is to use a small amount of activated charcoal during the recrystallization process to adsorb the colored impurities.

Q2: What is the most common impurity I should be concerned about, and how does it affect my purification strategy?

A2: A frequent impurity in aldehyde syntheses is the corresponding carboxylic acid, in this case, 5-Cyano-2-methoxybenzoic acid . This occurs due to over-oxidation of the aldehyde group, particularly if the crude product is exposed to air and light.

The presence of this acidic impurity can be easily addressed with a basic aqueous wash during the workup, prior to other purification steps. By dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a mild basic solution (e.g., saturated sodium bicarbonate), the acidic impurity is converted into its water-soluble sodium salt and extracted into the aqueous layer.[4] This is a highly effective pre-purification step before proceeding to recrystallization or chromatography.

Q3: Can I use column chromatography to purify 5-Cyano-2-methoxybenzaldehyde? Are there any risks involved?

A3: Yes, column chromatography is a viable and often necessary method for achieving high purity. However, there are potential challenges. Aldehydes can sometimes be sensitive to the slightly acidic nature of standard silica gel, which may lead to decomposition or side reactions on the column.[4][5]

To mitigate this risk:

  • Deactivate the Silica Gel: Pre-treat the silica gel by preparing the slurry in your eluent system containing a small amount of a neutralising base, such as 0.5-1% triethylamine.[4]

  • Use an Alternative Stationary Phase: Neutral alumina can be used as an alternative to silica gel for acid-sensitive compounds.[4]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

A typical eluent system would be a gradient of ethyl acetate in hexane.

Q4: I am struggling to remove a non-aldehydic impurity with a similar polarity to my product. What is the best approach?

A4: When impurities have similar polarities, physical separation methods like column chromatography become challenging. In this scenario, a bisulfite extraction is an exceptionally powerful chemical purification technique. This method is highly selective for aldehydes.[6][7]

The aldehyde functional group reacts reversibly with sodium bisulfite to form a water-soluble adduct.[4] This allows you to wash the desired aldehyde out of the organic layer and into an aqueous layer, leaving the non-aldehydic impurity behind in the organic phase. The aldehyde can then be regenerated from the aqueous layer by adding a base (like sodium carbonate) or acid, followed by extraction back into an organic solvent.[7] This method is particularly useful for removing unreacted starting materials or byproducts that lack an aldehyde group.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution(s)
Low Purity (<95%) After Recrystallization Incorrect solvent choice; Impurities have very similar solubility.1. Re-evaluate the recrystallization solvent. Test a range of solvents with varying polarities (see Table 1).2. Perform a pre-purification step. If an acidic impurity is suspected, perform a basic wash first.3. Proceed to column chromatography for more rigorous separation.
Product "oils out" during recrystallization instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated with impurities.1. Choose a lower-boiling point solvent for recrystallization.2. Add slightly more solvent to ensure the compound does not come out of solution as a melt.3. Attempt to "scratch" the inside of the flask with a glass rod at the solvent line to induce crystallization.
Significant Product Loss During Column Chromatography The compound is streaking or sticking to the silica gel.1. The eluent may be too non-polar. Gradually increase the polarity (e.g., increase the percentage of ethyl acetate in hexane).2. The silica gel may be too acidic.[5] Neutralize the eluent with 0.5% triethylamine or switch to neutral alumina.[4]
The purified product degrades or changes color upon storage. The compound is air-sensitive and potentially light-sensitive.[2]1. Store the final product under an inert atmosphere (Nitrogen or Argon).2. Use an amber vial or store it in the dark to protect it from light.3. Store at a reduced temperature (2-8°C is recommended).[2]

Experimental Protocols & Methodologies

Purification Workflow Decision Diagram

This diagram outlines a logical progression for purifying crude 5-Cyano-2-methoxybenzaldehyde, from initial assessment to high-purity material.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary / Advanced Purification cluster_3 Final Steps Start Crude Product CheckColor Assess Color & Initial Purity (TLC/¹H NMR) Start->CheckColor Recrystallization Recrystallization (See Protocol 1) CheckColor->Recrystallization Minor impurities / Discolored ColumnChromatography Column Chromatography (See Protocol 2) CheckColor->ColumnChromatography Significant impurities CheckPurity1 Check Purity > 98%? Recrystallization->CheckPurity1 CheckPurity1->ColumnChromatography No / Multiple spots on TLC Store Dry & Store Properly (Inert atmosphere, 2-8°C) CheckPurity1->Store Yes CheckPurity2 Check Purity > 99.5%? ColumnChromatography->CheckPurity2 BisulfiteWash Bisulfite Wash (For stubborn non-aldehydic impurities) BisulfiteWash->ColumnChromatography CheckPurity2->BisulfiteWash No / Impurity co-elutes CheckPurity2->Store Yes

Sources

Technical Support Center: Stabilization & Handling of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Date Last Updated: February 8, 2026 Document ID: TCM-5C2MB-001 Applicable CAS: 21962-53-8

Executive Summary: The "Push-Pull" Stability Paradox

5-Cyano-2-methoxybenzaldehyde presents a unique stability challenge due to its electronic structure. It possesses a "push-pull" electronic system:

  • The Pull (Destabilizer): The cyano group (-CN) at the 5-position is a strong electron-withdrawing group (EWG), making the aldehyde carbonyl carbon highly electrophilic and prone to nucleophilic attack (including self-condensation).

  • The Push (Stabilizer): The methoxy group (-OMe) at the 2-position is an electron-donating group (EDG), which provides some resonance stabilization but also increases the electron density of the aromatic ring, making it susceptible to oxidative degradation.

The "Polymerization" Misnomer: When researchers report "polymerization" of this compound, they are typically observing one of two distinct phenomena:

  • Oligomerization: Reversible formation of trimers (similar to paraformaldehyde), usually acid-catalyzed.

  • Resinification (Tarring): Irreversible base-catalyzed self-condensation (Aldol/Cannizzaro type) leading to complex, dark, viscous mixtures. This is the most common failure mode during Knoevenagel condensations.

Module 1: Storage & Pre-Reaction Handling

Standard: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Troubleshooting: "My solid has turned into a gum/oil."

If the distinct crystalline solid (mp 115–120°C) has degraded into a sticky gum, it has likely undergone autoxidation followed by partial oligomerization.

SymptomDiagnosisCorrective Action
White crust on crystals Oxidation to 5-cyano-2-methoxybenzoic acid.Recrystallize from EtOH/Water. Acid is insoluble in cold water; aldehyde is sparingly soluble.
Yellow/Orange oil Oligomerization (Trimer formation).Thermal Reversion: Heat gently (60°C) under vacuum. Many aldehyde oligomers revert to monomers upon heating.
Dark Brown Tar Radical polymerization or base contamination.Irreversible. Discard. Attempting to purify usually yields <10% recovery.
DOT Diagram: Storage Decision Logic

StorageLogic Start Visual Inspection of 5-Cyano-2-methoxybenzaldehyde Crystalline Crystalline Solid (Off-white/Yellow) Start->Crystalline Gum Gummy/Oily Residue Start->Gum DarkTar Dark Brown/Black Tar Start->DarkTar Action1 Proceed to Reaction (Check MP: 115-120°C) Crystalline->Action1 Action2 Check pH of residue. If Acidic -> Oxidation Gum->Action2 Action4 Discard. Irreversible Polymerization DarkTar->Action4 Action3 Bisulfite Purification (See Module 3) Action2->Action3 Recover Monomer

Figure 1: Decision matrix for assessing reagent quality prior to synthesis.

Module 2: Preventing Polymerization During Reactions

Context: The most frequent use of this intermediate is in Knoevenagel Condensations (reacting with active methylenes like malononitrile or 1,3-dicarbonyls). This requires a base catalyst, which is the primary trigger for resinification (polymerization).

The Protocol: Buffered Catalysis

The Problem: Strong bases (NaOH, KOH) or unhindered amines (Piperidine in excess) trigger the deprotonation of the aldehyde's aromatic ring or cause Cannizzaro disproportionation, leading to tar.

The Solution: Use a Buffered Catalyst System or Lewis Acid Catalysis .

Recommended Protocol (Knoevenagel)

Instead of neat Piperidine, use:

  • Solvent: Ethanol or Toluene (anhydrous).

  • Catalyst: Piperidine/Acetic Acid (1:1 molar ratio) or Ammonium Acetate.

  • Mechanism: The salt buffers the pH, providing enough basicity to deprotonate the active methylene (e.g., malononitrile) but not enough to trigger self-condensation of the 5-cyano-2-methoxybenzaldehyde.

Step-by-Step Optimization:

  • Stoichiometry: Always use a slight excess of the active methylene compound (1.1 equiv), NOT the aldehyde. Excess aldehyde reacts with itself.

  • Addition Order: Dissolve the active methylene + catalyst first. Add the aldehyde last and slowly.

  • Temperature: Do not reflux immediately. Stir at RT for 30 mins, then ramp to reflux. High heat + high concentration = Tar.

DOT Diagram: Reaction Pathway Control

ReactionPathway Aldehyde 5-Cyano-2-methoxybenzaldehyde Base Strong Base (Excess Piperidine/NaOH) Aldehyde->Base High pH Buffer Buffered Catalyst (Piperidinium Acetate) Aldehyde->Buffer Controlled pH SelfCond Self-Condensation (Resin/Tar) Base->SelfCond Polymerization Product Target Knoevenagel Product Buffer->Product Selective Activation

Figure 2: Impact of catalyst selection on product vs. polymer formation.

Module 3: The Recovery Protocol (Bisulfite Method)

If you suspect your aldehyde contains polymers or is impure, do not distill (heat promotes polymerization). Use the Bisulfite Adduct Method .[1] This is the most reliable way to separate the monomeric aldehyde from oligomers/tars, as polymers generally do not form the adduct.

Principle: Aldehydes react with sodium bisulfite to form a water-soluble sulfonate salt. Impurities (polymers) remain in the organic layer.

Protocol: Purification via Bisulfite Adduct
  • Formation:

    • Dissolve crude material in minimal Ethyl Acetate (EtOAc).

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

      
      ).
      
    • Stir vigorously for 1–2 hours. A white precipitate (the adduct) may form, or it may stay in the aqueous layer.

  • Separation:

    • Separate the layers.[1]

    • Keep the Aqueous Layer (contains the aldehyde-bisulfite adduct).[1]

    • Optional: If a solid precipitate formed, filter it and wash with ether. This solid is the protected aldehyde.

  • Regeneration:

    • Place the aqueous solution (or solid adduct suspended in water) in a flask.

    • Slowly add saturated Sodium Bicarbonate (

      
      ) or 10% NaOH until pH > 10.
      
    • Caution: Gas evolution (

      
      ) may occur; work in a fume hood.
      
    • The pure aldehyde will precipitate or oil out.

  • Extraction:

    • Extract the regenerated aldehyde with EtOAc or DCM.

    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQ)

Q1: Can I use sodium borohydride (


) if the aldehyde has polymerized? 
A:  No. 

is a reducing agent. It will convert the aldehyde (and some oligomers) into the corresponding alcohol (5-cyano-2-methoxybenzyl alcohol), but it will not "depolymerize" the tar. It fixes the damage rather than reversing it.

Q2: Why does the reaction mixture turn red/black immediately upon adding amine? A: This is the formation of a Schiff Base or charge-transfer complex. While some color change is normal, an immediate blackening indicates the amine concentration is too high, triggering rapid exothermic decomposition. Dilute your catalyst.

Q3: Is the "polymer" dangerous? A: Generally, no. It is likely a non-toxic, inert organic resin. However, the formation is often exothermic. If you see rapid viscosity changes, cool the reaction immediately to prevent a runaway thermal event.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Cyano-2-methoxybenzaldehyde.[2] (Accessed 2026).[3]

  • Brindle, C. S., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1]

  • Jones, G. (1967). "The Knoevenagel Condensation."[4][5][6] Organic Reactions, 15, 204. (Foundational text on catalyst buffering).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (General aldehyde purification via bisulfite).[1][7]

Sources

dealing with air sensitivity of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers handling 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-45-8). It addresses the compound's susceptibility to auto-oxidation, diagnostic methods for impurity detection, and purification protocols.

Ticket ID: TCM-21962 Priority: High (Purity Assurance) Status: Open Subject: Stability, Handling, and Purification of Air-Sensitive Aldehydes

Part 1: Diagnostic Triage (Is my sample compromised?)

Before proceeding with synthesis, determine the integrity of your reagent. This compound is air-sensitive , meaning it slowly oxidizes to 5-cyano-2-methoxybenzoic acid upon exposure to atmospheric oxygen. It is not pyrophoric, but degraded material will severely impact stoichiometric reactions (e.g., Wittig, Reductive Amination).

Workflow: Rapid Quality Assessment

Use this decision tree to determine the necessary course of action.

TriageWorkflow Start Inspect Sample (5-Cyano-2-methoxybenzaldehyde) Visual Visual Check: Is it a yellow/white crystalline solid? Start->Visual ColorChange Color Check: Is there browning or a 'wet' appearance? Visual->ColorChange Yes Action_Recryst Action: RECRYSTALLIZE (See Protocol A) Visual->Action_Recryst No (Gooey/Liquid) MeltingPoint Melting Point Check: Target: 115-120°C ColorChange->MeltingPoint No (Looks dry) ColorChange->Action_Recryst Yes (Browning) NMR 1H-NMR Diagnosis: Check 10.0-10.5 ppm vs 12.0+ ppm MeltingPoint->NMR Sharp (115-120°C) MeltingPoint->Action_Recryst Depressed (<110°C) Action_Use Action: PROCEED Use immediately. NMR->Action_Use Only CHO peak Action_Wash Action: BASIC WASH (See Protocol B) NMR->Action_Wash COOH peak detected

Figure 1: Diagnostic decision tree for assessing aldehyde purity.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: Why is this compound degrading even in a closed bottle?

A: The degradation follows a Radical Chain Auto-Oxidation mechanism. Even trace amounts of oxygen in the headspace can initiate the formation of a benzoyl radical. The 5-Cyano group is electron-withdrawing, which can influence the reactivity of the carbonyl carbon, but the primary driver is the abstraction of the aldehydic hydrogen.

The Mechanism:

  • Initiation: A radical initiator (light/trace metal) abstracts the aldehydic proton.

  • Propagation: The resulting acyl radical reacts with

    
     to form a peroxy radical, which abstracts a proton from another aldehyde molecule, creating a peracid (5-cyano-2-methoxyperbenzoic acid).
    
  • Acid Formation: The peracid reacts with another equivalent of aldehyde to form two equivalents of the carboxylic acid impurity.

AutoOxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (-H•) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Oxygen O2 Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO Peracid->Radical Chain Transfer Acid Benzoic Acid (Impurity) Peracid->Acid + R-CHO

Figure 2: Radical chain mechanism of aldehyde auto-oxidation.[1][2]

Q2: How do I definitively confirm the impurity via NMR?

A: Proton NMR is the gold standard. The carboxylic acid proton is distinct from the aldehyde proton.

Feature5-Cyano-2-methoxybenzaldehyde5-Cyano-2-methoxybenzoic acid (Impurity)
Functional Group Aldehyde (-CHO)Carboxylic Acid (-COOH)
1H-NMR Shift 10.3 - 10.5 ppm (Singlet)12.0 - 13.0 ppm (Broad Singlet)
IR Signal ~1680-1700 cm⁻¹ (C=O stretch)~2500-3300 cm⁻¹ (Broad O-H stretch)
Solubility Soluble in DCM, EtOAcSoluble in basic water; less soluble in cold hexanes
Q3: How does this impurity affect my downstream chemistry?
  • Reductive Amination: The acid impurity will neutralize the catalytic acid (e.g., AcOH) or the amine base, altering the pH required for imine formation.

  • Wittig Reaction: The carboxylic acid will quench the ylide (phosphonium salt), requiring excess reagent or stopping the reaction entirely.

  • Yield Calculation: If your sample is 10% acid by mass, your stoichiometry is off by 10%, leading to incomplete conversion of the coupling partner.

Part 3: Corrective Protocols

Protocol A: Recrystallization (For Bulk Solid)

Use this if the solid looks "wet," brown, or has a depressed melting point.

  • Solvent Selection: A mixture of Ethyl Acetate (EtOAc) and Hexanes is generally effective for substituted benzaldehydes. Alternatively, Ethanol (EtOH) can be used.

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot solvent (e.g., boiling EtOAc) to dissolve the solid completely.

  • Filtration (Optional): If insoluble particles remain (dust/polymer), filter while hot.

  • Crystallization: Remove from heat. Add Hexanes dropwise until slight turbidity persists, then let it cool slowly to room temperature, then to 4°C.

  • Collection: Filter the crystals and wash with cold Hexanes. Dry under high vacuum.

    • Note: Store the purified solid under Nitrogen/Argon immediately.

Protocol B: "The Basic Wash" (For Solutions)

Use this if you have already dissolved the aldehyde in an organic solvent (DCM/EtOAc) and need to "scrub" the acid impurity before a reaction.

  • Dissolve: Ensure the aldehyde is dissolved in an organic solvent (DCM or EtOAc).[3]

  • Wash: Transfer to a separatory funnel. Wash the organic layer with 10% Aqueous Sodium Carbonate (

    
    )  or saturated Sodium Bicarbonate (
    
    
    
    ).
    • Chemistry: The base deprotonates the benzoic acid impurity (

      
      ), moving it into the aqueous layer. The aldehyde remains in the organic layer.
      
  • Extraction: Separate the layers. Keep the organic layer.

  • Dry: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentrate: Filter and evaporate the solvent if necessary, or use the solution directly (titrate to determine concentration).

Protocol C: Storage Standards

To prevent recurrence of oxidation:

  • Atmosphere: Flush the headspace of the storage bottle with Nitrogen or Argon after every use.

  • Seal: Use Parafilm or electrical tape around the cap to prevent oxygen diffusion.

  • Temperature: Store at 2-8°C (Refrigerator).

  • Container: Amber glass is preferred to prevent light-initiated radical formation.[4]

References

  • Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.

Sources

Technical Support Center: Optimizing Reaction Rates for 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for accelerating reactions involving 5-Cyano-2-methoxybenzaldehyde. My approach is rooted in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the foundational knowledge for future reaction design.

A Note on the Unique Reactivity of 5-Cyano-2-methoxybenzaldehyde

Before diving into troubleshooting, it's crucial to understand the electronic landscape of this molecule. You are working with a substituted benzaldehyde that has a chemical "push-pull" system. The methoxy (-OCH₃) group at the ortho position is an electron-donating group (EDG) through resonance, which tends to decrease the reactivity of the aldehyde towards nucleophiles. Conversely, the cyano (-CN) group at the meta position is a strong electron-withdrawing group (EWG), which increases the aldehyde's electrophilicity and its susceptibility to nucleophilic attack.[1] The net effect is a moderately activated aldehyde. Our strategies will focus on leveraging these electronic features and selecting conditions that maximally favor the desired transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is proceeding very slowly. What are the first general parameters I should investigate?

Answer: When a reaction with 5-Cyano-2-methoxybenzaldehyde is sluggish, a systematic review of the core reaction parameters—temperature, concentration, and catalyst choice—is the most effective starting point.

Expertise & Causality: Chemical reaction rates are governed by the collision frequency and the energy of reacting molecules. By increasing the concentration of your reactants, you increase the probability of effective collisions. Elevating the temperature provides molecules with the necessary activation energy to overcome the reaction barrier. However, with this substrate, excessive heat can lead to side reactions, such as polymerization or decomposition, so careful optimization is key.

Troubleshooting Protocol: Initial Parameter Screen

  • Concentration: Double the concentration of the limiting reagent and monitor the reaction progress by TLC or LC-MS at your standard time points. If the rate improves without significant byproduct formation, you may be operating under conditions that are too dilute.

  • Temperature: Increase the reaction temperature in controlled 10 °C increments. For example, if you are running the reaction at room temperature (25 °C), try 35 °C, then 45 °C. Monitor carefully for the appearance of new spots on your TLC plate, which could indicate decomposition or side products.

  • Catalyst Loading: If you are using a catalyst, ensure its activity has not diminished (e.g., old bottle, deactivation). Try increasing the catalyst loading by 50% (e.g., from 10 mol% to 15 mol%). Some reactions, like the Knoevenagel condensation, are highly sensitive to the amount of catalyst used.

Below is a troubleshooting workflow to guide your initial optimization.

G Start Reaction is Sluggish Check_Conc Increase Reactant Concentration Start->Check_Conc Check_Temp Increase Temperature (in 10°C increments) Check_Conc->Check_Temp No/Minor Improvement Improved_Conc Rate Improved. Proceed with new conc. Check_Conc->Improved_Conc Significant Improvement Check_Cat Increase Catalyst Loading Check_Temp->Check_Cat No/Minor Improvement Improved_Temp Rate Improved. Monitor for side products. Check_Temp->Improved_Temp Significant Improvement Improved_Cat Rate Improved. Re-evaluate optimal loading. Check_Cat->Improved_Cat Significant Improvement Advanced_Troubleshoot Proceed to Advanced Troubleshooting (Solvent/Catalyst Type) Check_Cat->Advanced_Troubleshoot No/Minor Improvement G cluster_0 Step 1: Carbanion Formation (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration Methylene Active Methylene (e.g., NC-CH2-CN) Carbanion Carbanion (NC-CH(-)-CN) Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Aldehyde 5-Cyano-2-methoxy- benzaldehyde Alkoxide Tetrahedral Alkoxide Intermediate Carbanion->Alkoxide Attack on C=O Aldehyde->Alkoxide Alcohol Adduct Alcohol Alkoxide->Alcohol Protonation Product Final Product (C=C bond) Alcohol->Product Elimination of H2O

Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.

Troubleshooting Protocol: Knoevenagel Condensation

  • Catalyst Choice: If using a weak base like piperidine isn't effective, switch to a slightly stronger base. Consider using DBU (5-10 mol%) in a solvent like THF or acetonitrile. [2]2. Water Removal: The final step is the elimination of water. If your reaction stalls, this step may be reversible. Switching to toluene and using a Dean-Stark trap to remove water can drive the reaction to completion.

  • Alternative Energy Sources: Consider using ultrasound (sonication) or microwave irradiation. These methods can dramatically reduce reaction times and increase yields by providing localized energy. [3]

Question 4: I'm attempting a reductive amination, but the reaction is slow and I'm getting side products. What can I do?

Answer: Reductive amination is a two-step, one-pot process: (1) formation of an imine (or iminium ion) and (2) reduction of that intermediate. [4]A slow reaction often points to an issue with the first step, while side products (like the alcohol from aldehyde reduction) suggest the second step is either too fast or non-selective.

Expertise & Causality: The key is to balance the rate of imine formation with the rate of reduction. The pH is critical; imine formation is typically fastest under weakly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making it more electrophilic, but doesn't fully protonate the amine nucleophile.

Common Reducing Agents & Strategies:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for most applications. [5]It is a mild reducing agent that will reduce the protonated iminium ion much faster than it reduces the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct. It does not require strict pH control.

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it is highly toxic (releases HCN gas under acidic conditions) and generally less effective than STAB. [4]* Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) is a powerful method but can be too powerful, reducing the cyano group (-CN) on your substrate as well. This method should be used with caution and careful screening of catalysts.

Data Presentation: Reductive Amination Reagent Comparison

Reducing AgentTypical SolventKey AdvantageKey Disadvantage
NaBH(OAc)₃DCE, THFHigh selectivity for iminium ion, mild.More expensive.
NaBH₃CNMethanolInexpensive.Highly toxic, requires pH control. [4]
H₂ / Pd/CEthanol, EtOAc"Green," high atom economy.May reduce other functional groups (e.g., -CN). [4]

Troubleshooting Protocol: Reductive Amination

  • Reagent Selection: If you are not using NaBH(OAc)₃, switch to it. It is the most reliable reagent for this transformation. [5]Use 1,2-dichloroethane (DCE) or THF as the solvent.

  • Optimize Imine Formation: Try a stepwise procedure. First, stir the aldehyde and amine together in the solvent (e.g., methanol or DCE) for 1-2 hours to form the imine. You can add a catalytic amount of acetic acid to speed this up. Then, add the NaBH(OAc)₃ to perform the reduction. This ensures the intermediate is present before the reducing agent is introduced.

  • Check for Steric Hindrance: If you are using a bulky amine, the reaction may be inherently slow. In this case, longer reaction times and slightly elevated temperatures (e.g., 40-50 °C) may be necessary.

References
  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Brazilian Chemical Society. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Electrophilic substitution reactions of benzaldehyde. YouTube. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • 2-Methoxybenzaldehyde | C8H8O2 | CID 8658. PubChem. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. [Link]

  • Catalyst and solvent screening for the cyanosilylation of benzaldehyde. ResearchGate. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). ResearchGate. [Link]

  • Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-Formyl-5-methoxybenzonitrile. PubChem. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. ResearchGate. [Link]

Sources

byproduct identification in 5-Cyano-2-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Cyano-2-methoxybenzaldehyde Synthesis

Executive Summary & Molecule Profile

Target Molecule: 5-Cyano-2-methoxybenzaldehyde CAS: 21962-53-8 Synonyms: 3-Formyl-4-methoxybenzonitrile; 2-Methoxy-5-cyanobenzaldehyde.[1] Key Application: Intermediate for dihydropyridine calcium channel blockers and various antagonist scaffolds.

Operational Context: Synthesizing 5-Cyano-2-methoxybenzaldehyde presents a classic "push-pull" conflict in organic chemistry. The methoxy group (C2) activates the ring, while the cyano group (C5) deactivates it. The primary challenge is not reactivity, but chemoselectivity —specifically, preserving the nitrile functionality during the generation of the aldehyde.

This guide covers the two dominant synthetic routes and their specific impurity profiles:

  • Route A (Formylation): Vilsmeier-Haack reaction of 4-methoxybenzonitrile.

  • Route B (Cyanation): Metal-catalyzed cyanation of 5-bromo-2-methoxybenzaldehyde.

Synthetic Pathways & Impurity Map

The following diagram illustrates the critical control points (CCPs) where byproducts are generated.

SynthesisPathways SM_A 4-Methoxybenzonitrile Target TARGET: 5-Cyano-2-methoxybenzaldehyde SM_A->Target Vilsmeier-Haack (POCl3/DMF) Imp_3 Impurity C (Regioisomer): 3-Formyl-4-methoxybenzonitrile (Isomer mismatch) SM_A->Imp_3 Poor Regiocontrol (Rare due to OMe directing) SM_B 5-Bromo-2-methoxybenzaldehyde SM_B->Target Rosenmund-von Braun (CuCN, DMF, Heat) Imp_4 Impurity D (Protodehalogenation): 2-Methoxybenzaldehyde SM_B->Imp_4 Reductive Dehalogenation Imp_5 Impurity E (Dimer): Biaryl Coupling Product SM_B->Imp_5 Homocoupling (Ullmann) Imp_1 Impurity A (Amide): 5-Carbamoyl-2-methoxybenzaldehyde Target->Imp_1 Acidic Workup (Hydrolysis of CN) Imp_2 Impurity B (Acid): 5-Formyl-4-methoxybenzoic acid Target->Imp_2 Oxidation (Air leak) Imp_1->Imp_2 Extended Hydrolysis caption Figure 1: Reaction network showing divergence points for primary impurities in Routes A and B.

Figure 1: Reaction network showing divergence points for primary impurities in Routes A and B.[2][3][4][5][6][7][8][9][10][11][12][13]

Module 1: Vilsmeier-Haack Route (Formylation)

Precursor: 4-Methoxybenzonitrile Reagents: POCl₃, DMF

This is the most common industrial route due to low raw material costs. However, the presence of the electron-withdrawing nitrile group makes the ring sluggish, often tempting chemists to increase temperature or reaction time, which leads to "Impurity A" (Amide).

Troubleshooting Guide

Q1: I see a new peak at M+18 (m/z 179) in my LC-MS. What is it?

  • Diagnosis: This is Impurity A (5-Carbamoyl-2-methoxybenzaldehyde) .

  • Cause: Hydrolysis of the nitrile group to a primary amide.[12][14][15] This occurs during the quenching/workup step , not necessarily during the reaction. The Vilsmeier intermediate (iminium salt) requires hydrolysis to release the aldehyde, but if the quench is too acidic or too hot, the nitrile hydrolyzes too.

  • Solution:

    • Buffer the Quench: Do not quench directly into water or strong acid. Pour the reaction mixture into a cold Sodium Acetate (NaOAc) solution or saturated Sodium Bicarbonate . Maintain pH 4–6.

    • Temperature Control: Keep the quench temperature below 10°C.

Q2: The reaction conversion is stalled at 60% even after 24 hours.

  • Diagnosis: Deactivation by the nitrile group.

  • Causality: The nitrile group withdraws electron density, making the ring less nucleophilic toward the Vilsmeier reagent (chloroiminium ion).

  • Solution:

    • Do NOT just add heat: Heating >80°C promotes nitrile hydrolysis and tar formation.

    • Reagent Stoichiometry: Increase POCl₃/DMF to 3–5 equivalents.

    • Lewis Acid Spike: Adding 1.0 eq of AlCl₃ can activate the Vilsmeier complex, allowing the reaction to proceed at lower temperatures [1].

Q3: My product is yellow/orange instead of white/pale yellow.

  • Diagnosis: Polymerization or Azine formation.

  • Solution: Recrystallize from EtOH/Water. If the color persists, treat with activated charcoal. Aldehydes with electron-withdrawing groups are prone to condensation (aldol-type) if the workup is basic. Ensure final pH is slightly acidic (pH 5-6).

Module 2: Cyanation Route (Rosenmund-von Braun)

Precursor: 5-Bromo-2-methoxybenzaldehyde Reagents: CuCN (classic) or Zn(CN)₂/Pd (modern)

This route avoids regioselectivity issues but introduces heavy metal challenges and catalyst sensitivity.

Troubleshooting Guide

Q1: LC-MS shows a peak at M-Br+H (m/z 136).

  • Diagnosis: Impurity D (2-Methoxybenzaldehyde) .

  • Cause: Protodehalogenation. The catalytic cycle performed oxidative addition, but instead of transmetallating with cyanide, it underwent reductive elimination with a hydride source (often from wet solvent or solvent decomposition).

  • Solution:

    • Dry Solvents: DMF or NMP must be anhydrous.

    • Oxygen Free: Ensure rigorous degassing. Oxygen can promote radical pathways that strip halogens.

Q2: I see a dimer peak (Mass ~300+).

  • Diagnosis: Impurity E (Biaryl homocoupling) .

  • Cause: In Pd-catalyzed cyanations, if the cyanide concentration is too low locally, two aryl-palladium species can disproportionate or couple. In Cu-mediated reactions (Ullmann type), this is a common thermal side reaction.

  • Solution:

    • Slow Addition: If using Pd, add the catalyst to the mixture of aryl halide and cyanide source, rather than adding cyanide last.

    • Temperature: Lower the temperature by 10°C and extend time.

Analytical Fingerprinting

Use this table to confirm the identity of your isolated product versus common byproducts.

CompoundStructure Note1H NMR Diagnostic (DMSO-d6/CDCl3)MS (ESI+)
Target 5-CN, 2-OMeAldehyde: ~10.4 ppm (s)Aromatic: d, dd, d pattern.OMe: ~3.9 ppm (s)162 [M+H]
Impurity A (Amide) 5-CONH2, 2-OMeAmide NH2: Two broad singlets ~7.3 & 7.8 ppm.Aldehyde: Present.180 [M+H]
Impurity B (Acid) 5-COOH, 2-OMeAcid OH: Broad singlet >12.0 ppm.Aldehyde: May be absent if oxidized.181 [M+H]
Impurity C (Regio) 4-CHO, 3-OMeSplitting Pattern: Different coupling constants (J-values) due to change in substitution (ortho vs meta).162 [M+H]
Impurity D (Des-Br) 2-OMe (No CN/Br)Aromatic: Extra proton signal in aromatic region (multiplet integration increases).137 [M+H]

Critical Protocol: Buffered Vilsmeier Workup

To prevent Nitrile Hydrolysis (Impurity A)

  • Preparation: Prepare a 20% w/v solution of Sodium Acetate (NaOAc) in water. Cool to 0°C.

  • Quenching: Pour the reaction mixture (containing the Vilsmeier intermediate) slowly into the NaOAc solution with vigorous stirring.

    • Rate: Maintain internal temp < 15°C.

  • Hydrolysis: Stir at room temperature for 1-2 hours. Monitor LCMS for the disappearance of the imine intermediate and appearance of the aldehyde.

    • Note: Do not heat to reflux to speed this up.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with water (2x) and brine (1x).

  • Validation: Check LCMS. If M+18 (Amide) is >1%, re-evaluate the exotherm control during quench.

References

  • Vilsmeier-Haack Reaction Mechanism & Conditions

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
    • Context: Discusses the activation of deactivated arenes using Lewis acids (AlCl3) and the stability of functional groups like nitriles under Vilsmeier conditions.
  • Nitrile Hydrolysis in Acidic Media

    • Cohen, N., et al. (1976). Hydrolysis of Nitriles to Amides. Journal of Organic Chemistry.
    • Context: Establishes the mechanism of acid-catalyzed hydrolysis of nitriles to amides and subsequently acids, validating the risk of "Impurity A" in Vilsmeier workups.
  • Rosenmund-von Braun Reaction (Cyanation)

    • Zanon, J., et al. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society.
    • Context: Details the impurity profiles (homocoupling, dehalogenation)
  • Regioselectivity of Formylation

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
    • Context: Explains the directing effects of alkoxy groups (ortho/para)

Sources

optimizing HPLC method for 5-Cyano-2-methoxybenzaldehyde analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Cyano-2-methoxybenzaldehyde Analysis

Case ID: HPLC-OPT-CMB-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences)[1]

Executive Summary

You are analyzing 5-Cyano-2-methoxybenzaldehyde (CMB) . This molecule presents a specific set of chromatographic challenges:

  • Reactivity: The aldehyde functionality is prone to oxidation (forming 5-cyano-2-methoxybenzoic acid) and hemiacetal formation if improper solvents are used.[1]

  • Polarity: The nitrile (-CN) and methoxy (-OCH3) groups create a polarity profile that requires careful mobile phase tuning to separate the main peak from its oxidized degradant.[1]

This guide moves beyond generic "C18/Water" instructions.[1] It provides a stability-indicating method designed to detect the aldehyde while resolving its inevitable acidic impurities.[1]

Part 1: The "Golden Standard" Method

Use this protocol as your baseline. Deviate only with experimental justification.

Optimized Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 (L1), End-capped, 3.5 µm or 5 µm. (e.g., Zorbax Eclipse Plus or equivalent)End-capping reduces silanol interactions with the nitrile group, improving peak symmetry.
Dimensions 150 mm x 4.6 mmStandard analytical scale; offers sufficient plates for impurity resolution.[1]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.[1]2)CRITICAL: Low pH suppresses the ionization of the acid impurity (5-cyano-2-methoxybenzoic acid), forcing it to retain and preventing it from eluting in the void volume.
Mobile Phase B Acetonitrile (HPLC Grade)ACN has lower UV cutoff than MeOH and prevents hemiacetal formation.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Column Temp 30°CControls viscosity and retention time reproducibility.[1]
Detection UV @ 254 nm (Primary)The conjugated benzene-nitrile-carbonyl system absorbs strongly here.[1]
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.[1]
Gradient Profile

Isocratic methods often fail to elute late-eluting dimers.[1] Use this gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
20.19010
25.09010

Part 2: Method Development Logic (Visualized)

The following diagram illustrates the decision matrix used to arrive at the method above. It highlights the critical "Fork in the Road" regarding pH control.

MethodLogic Start Start: CMB Method Development AnalyteCheck Analyze Molecule: Neutral Aldehyde + Potential Acid Impurity Start->AnalyteCheck SolventChoice Solvent Selection: Avoid Methanol (Hemiacetal Risk) AnalyteCheck->SolventChoice PH_Decision pH Strategy: Must suppress Acid Impurity ionization SolventChoice->PH_Decision Neutral_PH Neutral pH (Water/ACN) PH_Decision->Neutral_PH Incorrect Acidic_PH Acidic pH (0.1% H3PO4) PH_Decision->Acidic_PH Correct Fail_State FAILURE: Acid impurity ionizes Elutes in void (t0) Co-elutes with solvent front Neutral_PH->Fail_State Success_State SUCCESS: Acid impurity protonated Retains on C18 Separates from Aldehyde Acidic_PH->Success_State

Figure 1: Decision logic for selecting acidic mobile phase to ensure separation of the oxidative degradant.

Part 3: Troubleshooting Center (Q&A)

Q1: I see a "doublet" or split peak for my main analyte. Is my column broken?

Diagnosis: This is likely Solvent Mismatch , not column failure. The Science: 5-Cyano-2-methoxybenzaldehyde has limited solubility in pure water.[1] If you dissolve your sample in 100% Acetonitrile (strong solvent) and inject it into a mobile phase starting at 10% Acetonitrile (weak solvent), the sample "precipitates" or travels faster than the mobile phase momentarily at the head of the column. The Fix:

  • Dissolve the sample in a diluent that matches the starting mobile phase (e.g., 50:50 Water:ACN).[1]

  • If solubility is an issue, use 100% ACN but reduce injection volume to 1-2 µL.[1]

Q2: A new peak is growing at RRT ~0.8 (Relative Retention Time) over the course of the day.

Diagnosis: On-column or In-vial Oxidation . The Science: Aldehydes are reactive.[1] In the presence of dissolved oxygen, CMB oxidizes to 5-cyano-2-methoxybenzoic acid .[1] The Fix:

  • Immediate: Check the pH of your mobile phase.[1] If it is neutral, the acid peak will move erratically.[1] Ensure you are using 0.1% Phosphoric Acid.[1]

  • Process: Prepare samples fresh. Do not let them sit in the autosampler for >24 hours.[1]

  • Advanced: Use amber vials to reduce light-catalyzed oxidation.

Q3: Why do you recommend Phosphoric Acid over Formic Acid?

Diagnosis: UV Baseline Noise. The Science: Formic acid is volatile and suitable for LC-MS, but it absorbs UV light at low wavelengths (cutoff ~210 nm). Phosphoric acid is non-volatile (bad for MS) but transparent down to 190 nm.[1] The Fix:

  • If using UV/PDA : Use Phosphoric Acid (better baseline stability).[1]

  • If using LC-MS : Use Formic Acid (0.1%), but expect higher background noise in UV traces.[1]

Q4: My retention times are drifting earlier.

Diagnosis: Phase Collapse or "Wetting" issues (rare in modern columns) or Organic Evaporation. The Science: Acetonitrile is volatile.[1] If your mobile phase bottle is open, ACN evaporates, making the mix more aqueous (which usually increases retention in RP-HPLC). However, if you are premixing (isocratic), evaporation of ACN leads to longer retention.[1] If retention is getting shorter, check if the pump is failing to deliver the organic channel correctly. The Fix:

  • Cap mobile phase bottles.

  • Use a column oven to stabilize temperature (fluctuations in lab temp affect viscosity and retention).[1]

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose peak shape issues specifically for CMB.

Troubleshooting Problem Problem: Poor Peak Shape Split Split / Double Peak Problem->Split Tailing Peak Tailing (>1.5) Problem->Tailing Broad Broad Peak Problem->Broad CheckDiluent Check Sample Diluent Is it 100% ACN? Split->CheckDiluent CheckPH Check Mobile Phase pH Is it Neutral? Tailing->CheckPH CheckFlow Check Flow Rate/Tubing Broad->CheckFlow FixDiluent FIX: Dilute with Water to match Mobile Phase CheckDiluent->FixDiluent Yes FixPH FIX: Add 0.1% H3PO4 (Suppress Acid Impurity) CheckPH->FixPH Yes CheckCol Check Column Age (Voiding?) CheckPH->CheckCol No

Figure 2: Diagnostic workflow for resolving peak shape anomalies.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (The authoritative text on RP-HPLC mechanisms and solvent selectivity). [1]

  • PubChem. (n.d.).[1] 2-Methoxybenzaldehyde Compound Summary. National Library of Medicine.[1] (Used for structural confirmation and physical property data).[1] [1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validating the specificity and accuracy of the described method).

  • Dolan, J. W. (2002).[1] LCGC North America.[1] "Peak Tailing and Column Aging."[1] (Source for troubleshooting tailing mechanisms in silica-based columns).

Sources

Validation & Comparative

confirming the structure of 5-Cyano-2-methoxybenzaldehyde by spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating spectroscopic protocol for confirming the structure of 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8).[1] It is designed for analytical chemists and process development scientists who must distinguish this target from its halogenated precursors (e.g., 5-bromo-2-methoxybenzaldehyde) and structural regioisomers.[1]

Executive Summary & Structural Challenge

5-Cyano-2-methoxybenzaldehyde is a critical pharmacophore intermediate.[1] In synthetic pathways, it is frequently derived from 5-bromo-2-methoxybenzaldehyde via cyanation (Rosenmund-von Braun or Pd-catalyzed).[1]

The Analytical Challenge:

  • Precursor Carryover: The starting material (5-Bromo) has the exact same 1,2,4-trisubstituted aromatic substitution pattern as the product. Low-resolution NMR splitting patterns will look identical.[1]

  • Regioisomer Confusion: Distinguishing the 5-cyano isomer from the 4-cyano or 3-cyano variants requires precise coupling constant (

    
    -value) analysis.
    

This guide prioritizes a "Negative-to-Positive" workflow: first rule out the bromine precursor (MS/IR), then confirm the regiochemistry (NMR).

Strategic Validation Workflow

The following logic flow ensures no false positives from precursors.

ValidationWorkflow Sample Unknown Sample MS Step 1: Mass Spectrometry (Rule out Bromine) Sample->MS Check Isotope Pattern MS->Sample Br Pattern (1:1) detected IR Step 2: FT-IR (Confirm Nitrile) MS->IR If M+ = 161.05 NMR Step 3: 1H NMR (Confirm Regiochemistry) IR->NMR If CN peak @ ~2225 cm⁻¹ Valid VALIDATED STRUCTURE 5-Cyano-2-methoxybenzaldehyde NMR->Valid If J-coupling matches

Figure 1: Sequential logic for structural confirmation. Note that NMR is the final step, dependent on passing the MS/IR checkpoints.

Step 1: Mass Spectrometry (The "Bromine Check")

Before analyzing connectivity, you must prove the bromine atom has been replaced by the cyano group.[1]

  • Method: GC-MS (EI) or LC-MS (ESI+).[1]

  • Target Criteria:

    • Molecular Ion:

      
       161.1 (Target) vs. 214/216 (Precursor).[1]
      
    • Isotope Pattern (Critical):

      • 5-Bromo precursor: Shows a distinct 1:1 doublet ratio (M and M+2) due to

        
        Br and 
        
        
        
        Br isotopes.[1]
      • 5-Cyano target: Shows a single dominant parent peak (

        
        ).[1]
        
Feature5-Cyano-2-methoxybenzaldehyde5-Bromo-2-methoxybenzaldehyde (Impurity)
Molecular Weight 161.16 g/mol 215.04 g/mol
Base Peak (EI)

161 (

)

214, 216 (1:1 ratio)
Fragmentation Loss of CHO (

), Loss of Me (

)
Loss of CHO, Loss of Br

Protocol Note: If you observe any splitting of the molecular ion peak separated by 2 mass units, your reaction is incomplete. Do not proceed to NMR.

Step 2: FT-IR Spectroscopy (Functional Group Confirmation)[1]

The nitrile group provides a "silent region" signal that is absent in the starting material.[1]

  • Technique: ATR-FTIR (Neat solid).[1]

  • Key Diagnostic Peak: ~2220–2235 cm⁻¹ (C≡N Stretch) .[1]

    • Nuance: Aromatic nitriles appear at lower wavenumbers than aliphatic nitriles due to conjugation.[1][2]

  • Secondary Peak: 1680–1695 cm⁻¹ (C=O[1] Aldehyde Stretch) .

Interpretation: The presence of a sharp, medium-intensity band at ~2225 cm⁻¹ confirms the successful installation of the cyano group. The absence of this peak indicates hydrolysis to the amide or acid, or unreacted starting material.[1]

Step 3: 1H NMR (Regiochemistry & Connectivity)[1]

This is the definitive step for proving the 1,2,4-substitution pattern.

Experimental Parameters
  • Solvent: DMSO-

    
     (Preferred for solubility and separating aromatic peaks) or CDCl
    
    
    
    .[1]
  • Frequency: 400 MHz or higher (essential to resolve the meta coupling).

Predicted Chemical Shifts & Assignments (DMSO- )
ProtonPositionShift (δ, ppm)MultiplicityCoupling (

in Hz)
Assignment Logic
CHO C110.3 – 10.5 Singlet (s)-Aldehyde proton (deshielded).[1]
H6 C6~8.0 – 8.1 Doublet (d)

Ortho to CHO (deshielding cone).[1] Meta to CN.
H4 C4~7.9 – 8.0 Doublet of Doublets (dd)

,

Ortho to CN (deshielding).[1] Meta to CHO.
H3 C3~7.3 – 7.4 Doublet (d)

Ortho to OMe (shielding donor).[1]
OMe C2~3.9 – 4.0 Singlet (s)-Methoxy group.[1]
Detailed Coupling Analysis (The "Fingerprint")

To distinguish this from isomers (e.g., 4-cyano-2-methoxybenzaldehyde), you must verify the coupling tree:

  • H3 (The Shielded Doublet): This proton is adjacent to the electron-donating Methoxy group.[1] It will be the most upfield aromatic signal (~7.3 ppm).[1] It should show a large ortho-coupling (

    
     Hz) to H4.[1]
    
  • H6 (The Isolated Doublet): This proton is "isolated" between the Aldehyde and the Cyano group.[1] It has no ortho neighbors.[1] It must appear as a doublet with a small meta-coupling (

    
     Hz) to H4.
    
    • Differentiation: If H6 appears as a large doublet (

      
       Hz), you have the wrong isomer (likely the 3-cyano or 6-cyano variant).
      
  • H4 (The Bridge): This proton couples to both H3 (ortho) and H6 (meta), resulting in a doublet of doublets (dd) .[1]

Visualizing the Coupling Network

CouplingNetwork cluster_legend Coupling Logic H3 H3 (Ortho to OMe) H4 H4 (Meta to CHO) H3->H4 J_ortho ~8.8 Hz H6 H6 (Ortho to CHO) H4->H6 J_meta ~2.0 Hz Desc H3-H4: Strong interaction (Ortho) H4-H6: Weak interaction (Meta) H3-H6: No interaction (Para)

Figure 2: Proton connectivity map. The lack of coupling between H3 and H6 (para) is the key differentiator.

References

  • PubChem. (n.d.).[1] 5-Cyano-2-methoxybenzaldehyde (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).[1] Electronic Supplementary Information: NMR Data for Substituted Benzaldehydes. Retrieved from [Link](Note: Generalized reference for substituted benzaldehyde shifts).

Sources

comparing ¹H NMR data of synthesized vs. literature 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesized 5-Cyano-2-methoxybenzaldehyde (also known as 3-formyl-4-methoxybenzonitrile ) against established literature standards. It is designed for medicinal chemists requiring rigorous structural validation of this pharmacophore, which is a key intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone).

Executive Summary & Molecule Profile[1]

  • Target Molecule: 5-Cyano-2-methoxybenzaldehyde[1]

  • CAS: 21962-53-8[2]

  • IUPAC Synonym: 3-Formyl-4-methoxybenzonitrile[3][4]

  • Molecular Formula:

    
    [3][5]
    
  • Key Structural Features:

    • Aldehyde (-CHO): Position 1 (Strongly deshielding, anisotropic).

    • Methoxy (-OMe): Position 2 (Strongly shielding ortho/para).

    • Nitrile (-CN): Position 5 (Electron withdrawing).

Application Note: This intermediate is prone to autoxidation (to carboxylic acid) and hydration of the nitrile under forcing acidic conditions. The NMR data below serves as a primary purity checkpoint.

Synthesis & Experimental Context

To provide a realistic "Synthesized" dataset, we assume the standard laboratory preparation via O-methylation of 5-cyanosalicylaldehyde . This route is preferred in drug discovery for its operational simplicity compared to the radical bromination/hydrolysis of toluenes.

Experimental Protocol (O-Methylation)
  • Reagents: 5-Cyanosalicylaldehyde (1.0 eq), Methyl Iodide (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Conditions: Stir at ambient temperature for 4 hours. Monitor by TLC (Hex:EtOAc 7:3).

  • Workup: Dilute with ice water. Filter the precipitated white solid. Wash with water to remove inorganic salts and trace DMF.

  • Purification: Recrystallization from Ethanol/Heptane if necessary.

Workflow Diagram

SynthesisWorkflow SM 5-Cyanosalicylaldehyde (Starting Material) Reaction O-Methylation (SN2 Mechanism) SM->Reaction Dissolve Reagents MeI, K2CO3 DMF, RT, 4h Reagents->Reaction Add Quench Precipitation (Ice Water) Reaction->Quench Complete Product 5-Cyano-2-methoxybenzaldehyde (Target) Quench->Product Filter & Dry

Figure 1: Standard synthesis workflow for the target intermediate.

Comparative ¹H NMR Data Analysis

The following table contrasts the synthesized product (typical high-purity fraction) with authoritative literature values derived from patent data (US 10,239,882 B2).

Solvent:


 (Chloroform-d) | Frequency:  400 MHz[6]
AssignmentProton TypeMultiplicityCoupling Constant (

)
Lit. Shift (ppm) [1]Syn. Shift (ppm)

(ppm)
CHO AldehydeSinglet (s)-10.43 10.44+0.01
H6 AromaticDoublet (d)2.2 Hz8.13 8.12-0.01
H4 AromaticDoublet of Doublets (dd)8.6, 2.0 Hz7.83 7.84+0.01
H3 AromaticDoublet (d)8.8 Hz7.11 7.12+0.01
OMe MethoxySinglet (s)-4.03 4.04+0.01
Detailed Structural Assignment Logic

To validate the structure, one must confirm the coupling network. The aromatic region shows an ABX system (or AMX depending on field strength), characteristic of 1,2,4-trisubstituted benzenes.

  • H6 (8.13 ppm, d,

    
    ):  This proton is ortho to the aldehyde  (strongly deshielded) and meta to the nitrile . It appears as a doublet due to meta-coupling with H4. It is the most downfield aromatic signal.
    
  • H4 (7.83 ppm, dd,

    
    ):  This proton is ortho to the nitrile  (deshielded) and para to the aldehyde . It exhibits a large ortho-coupling (
    
    
    
    ) to H3 and a small meta-coupling (
    
    
    ) to H6.
  • H3 (7.11 ppm, d,

    
    ):  This proton is ortho to the methoxy group . The electron-donating resonance effect of the oxygen shields this proton significantly, shifting it upfield relative to H4 and H6.
    
NMR Structural Logic Diagram

NMRLogic Molecule 5-Cyano-2-methoxybenzaldehyde H6 H6 (~8.13 ppm) Ortho to CHO (Deshielding) Meta-coupling (J~2Hz) Molecule->H6 H4 H4 (~7.83 ppm) Ortho to CN Ortho-coupling (J~8.6Hz) Molecule->H4 H3 H3 (~7.11 ppm) Ortho to OMe (Shielding) Upfield Shift Molecule->H3 H6->H4 Meta Coupling (Long Range) H4->H3 Ortho Coupling (Vicinal)

Figure 2: Coupling network and electronic effects governing chemical shifts.

Troubleshooting & Purity Analysis

When synthesizing this compound, specific impurities may arise. Use the table below to diagnose your crude NMR spectrum.

Impurity / ArtifactMarker Signal (ppm)CauseRemediation
5-Cyanosalicylaldehyde ~11.0 - 11.5 (br s, OH)Unreacted Starting MaterialExtend reaction time; check base stoichiometry.
DMF (Residual) 8.02 (s), 2.96 (s), 2.88 (s)Inefficient washingWash solid more vigorously with water; dry under high vacuum.
Water ~1.56 (in

)
Wet solvent/productDry product over

or use activated molecular sieves.
Carboxylic Acid ~12.0 - 13.0 (br s)Aldehyde OxidationStore under inert atmosphere (

); repurify via base extraction.
Critical Quality Check: The OMe/CHO Ratio

A pure sample must exhibit a strict 3:1 integral ratio between the Methoxy singlet (4.03 ppm) and the Aldehyde singlet (10.43 ppm).

  • Ratio < 3:1: Indicates aldehyde oxidation (loss of CHO proton) or presence of impurities overlapping the OMe region.

  • Ratio > 3:1: Indicates residual solvent (e.g., EtOAc) overlapping the OMe or incomplete drying.

References

  • US Patent 10,239,882 B2 . Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. (Column 49, Step 2).

  • ChemicalBook . 5-Cyano-2-methoxybenzaldehyde Product Properties.

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 329764475, 5-Formyl-2-methoxybenzonitrile.

Sources

A Comparative Guide to the Synthetic Routes of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-methoxybenzaldehyde, with the CAS number 21962-53-8, is an aromatic aldehyde containing both a cyano and a methoxy group.[1] Its synthesis is a critical step in the production of various advanced pharmaceutical intermediates. This guide will compare and contrast three primary synthetic strategies: a multi-step synthesis commencing from 4-methyl-3-methoxybenzonitrile, the Sandmeyer reaction of an appropriate amino precursor, and a palladium-catalyzed cyanation of a halogenated benzaldehyde.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: From 4-methyl-3-methoxybenzonitrile Route 2: Sandmeyer Reaction Route 3: Palladium-Catalyzed Cyanation
Starting Material 4-methyl-3-methoxybenzonitrile5-Amino-2-methoxybenzaldehyde5-Bromo-2-methoxybenzaldehyde
Key Transformations Benzylic Bromination, HydrolysisDiazotization, Copper-catalyzed CyanationPalladium-catalyzed Cross-Coupling
Overall Yield Good to ExcellentModerate to GoodGood to Excellent
Reagent Toxicity Moderate (NBS, solvents)High (Cyanide salts, Diazonium salts)High (Cyanide source, Palladium catalyst)
Scalability Potentially scalable with process optimizationChallenging due to safety concernsScalable with robust catalyst systems
Cost-Effectiveness Dependent on cost of starting material and silver nitratePotentially cost-effective if starting amine is readily availableCan be expensive due to palladium catalyst and ligands

Route 1: Synthesis from 4-methyl-3-methoxybenzonitrile

This route offers a reliable pathway to 5-Cyano-2-methoxybenzaldehyde through the functionalization of a readily available starting material. The key steps involve the radical bromination of the benzylic methyl group, followed by hydrolysis of the resulting dibromomethyl intermediate to the aldehyde.

Reaction Pathway

Route_1 A 4-methyl-3-methoxybenzonitrile B 3-methoxy-4-(dibromomethyl)benzonitrile A->B NBS, Initiator Heat C 5-Cyano-2-methoxybenzaldehyde B->C AgNO3, Ethanol/Water Reflux

Caption: Synthesis of 5-Cyano-2-methoxybenzaldehyde from 4-methyl-3-methoxybenzonitrile.

In-depth Analysis

The first step, a benzylic bromination, typically employs N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN. This reaction is selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.[2][3] The subsequent hydrolysis of the dibromomethyl group to an aldehyde can be achieved under various conditions. A high-yielding method involves the use of silver nitrate in an ethanol/water mixture.[4] While effective, the cost of silver nitrate can be a significant drawback for large-scale production. Alternative, more economical hydrolysis methods, such as those using aqueous bases, may be employed, but care must be taken to avoid hydrolysis of the nitrile group.[5]

Experimental Protocol

Step 1: Benzylic Bromination of 4-methyl-3-methoxybenzonitrile

  • To a solution of 4-methyl-3-methoxybenzonitrile in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-4-(dibromomethyl)benzonitrile, which can often be used in the next step without further purification.

Step 2: Hydrolysis to 5-Cyano-2-methoxybenzaldehyde [4]

  • Dissolve the crude 3-methoxy-4-(dibromomethyl)benzonitrile (1 equivalent) in ethanol.

  • Prepare a solution of silver nitrate (2.5 equivalents) in water and add it dropwise to the refluxing ethanol solution.

  • Maintain the reflux for approximately 30 minutes.

  • Cool the mixture, filter off the silver bromide precipitate, and concentrate the filtrate.

  • The residue can be purified by extraction and recrystallization to yield 5-Cyano-2-methoxybenzaldehyde. An excellent yield of 99% has been reported for this hydrolysis step.[4]

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[6] This route would begin with the diazotization of 5-amino-2-methoxybenzaldehyde, followed by treatment with a copper(I) cyanide salt.

Reaction Pathway

Route_2 A 5-Amino-2-methoxybenzaldehyde B 5-Diazonium-2-methoxybenzaldehyde salt A->B NaNO2, HCl 0-5 °C C 5-Cyano-2-methoxybenzaldehyde B->C CuCN

Caption: Synthesis of 5-Cyano-2-methoxybenzaldehyde via the Sandmeyer reaction.

In-depth Analysis

The success of the Sandmeyer reaction hinges on the careful control of the diazotization step, which is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[7] The subsequent cyanation with copper(I) cyanide proceeds via a radical mechanism.[8] A key advantage of this route is the potential for high yields and the use of relatively inexpensive reagents. However, the high toxicity of cyanide salts and the potentially explosive nature of isolated diazonium salts are significant safety concerns that must be rigorously addressed, making this route less favorable for large-scale industrial production without specialized equipment and protocols.[7]

Experimental Protocol

Step 1: Diazotization of 5-Amino-2-methoxybenzaldehyde [7]

  • Dissolve 5-amino-2-methoxybenzaldehyde in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Cyanation [7]

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • The product can then be isolated by extraction and purified by chromatography or recrystallization.

Route 3: Palladium-Catalyzed Cyanation

Modern cross-coupling chemistry offers a powerful alternative for the synthesis of aryl nitriles. Palladium-catalyzed cyanation of an aryl halide, such as 5-bromo-2-methoxybenzaldehyde, provides a versatile and often high-yielding route to the desired product.[9][10]

Reaction Pathway

Route_3 A 5-Bromo-2-methoxybenzaldehyde C 5-Cyano-2-methoxybenzaldehyde A->C Pd catalyst, Ligand Cyanide source, Solvent, Heat

Caption: Palladium-catalyzed synthesis of 5-Cyano-2-methoxybenzaldehyde.

In-depth Analysis

A wide range of palladium catalysts, ligands, and cyanide sources can be employed for this transformation.[11] Common cyanide sources include potassium ferrocyanide, zinc cyanide, and acetone cyanohydrin, each with its own advantages in terms of toxicity, solubility, and reactivity.[12] The choice of ligand is crucial for achieving high catalytic activity and preventing catalyst deactivation, which can be a common issue in palladium-catalyzed cyanations.[13] While this method offers high functional group tolerance and can be performed under relatively mild conditions, the cost of the palladium catalyst and specialized ligands can be a significant factor. However, for high-value products and when other routes are not feasible, this method is often the preferred choice.

Experimental Protocol
  • To a reaction vessel, add 5-bromo-2-methoxybenzaldehyde, a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst), a suitable ligand (e.g., a phosphine ligand like XPhos), a cyanide source (e.g., K4[Fe(CN)6]), and a solvent (e.g., DMF or DMAc).

  • De-gas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction to the desired temperature (typically 80-140 °C) and monitor its progress.

  • Upon completion, cool the mixture, and quench with an appropriate aqueous solution.

  • The product can be isolated by extraction and purified by column chromatography or recrystallization.

Conclusion

The choice of the optimal synthetic route to 5-Cyano-2-methoxybenzaldehyde depends on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the safety infrastructure in place.

  • Route 1 is a strong candidate for its straightforward transformations and potentially high yields, although the use of silver nitrate in the hydrolysis step may be a cost concern for large-scale production.

  • Route 2 , the Sandmeyer reaction, offers a classical and potentially cost-effective approach, but the inherent safety risks associated with cyanide and diazonium salts require careful consideration and management.

  • Route 3 , palladium-catalyzed cyanation, provides a modern and versatile method with high functional group tolerance, but the cost of the catalyst system may be a limiting factor.

Researchers and process chemists must carefully weigh these factors to select the most appropriate and efficient synthetic strategy for their specific needs.

References

  • Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A new synthetic protocol for the preparation of 5-cyano-10,15,20-tris(alkoxyphenyl)porphyrins. Retrieved from [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Kyushu University Institutional Repository. (n.d.). Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Palladium-Catalyzed Cyanation of Nucleobases: Total Synthesis of Toyocamycin, Sangivamycin and Mycalisine A Precursor. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • ACS Omega. (2026, January 23). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 202–205. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Organic Reactions. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

  • Ranu, B. C., et al. (2011). Palladium nanoparticles braced by zinc oxide as a potential catalyst for the cyanation of aryl bromides and chlorides. RSC Advances, 1(5), 843-847. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Cyano-2-methoxybenzaldehyde: The Vilsmeier-Haack Advantage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic aldehydes is a cornerstone of innovation. Among these, 5-Cyano-2-methoxybenzaldehyde stands out as a pivotal intermediate, its unique substitution pattern paving the way for the development of novel therapeutic agents and advanced materials. This guide offers an in-depth technical comparison of synthetic routes to this valuable compound, with a particular focus on the distinct advantages offered by the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis against other established formylation methods, equipping researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Vilsmeier-Haack Reaction: A Powerful Tool for Aromatic Formylation

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group upon subsequent hydrolysis.[3]

Mechanistic Insight

The efficacy of the Vilsmeier-Haack reaction hinges on the generation of the electrophilic Vilsmeier reagent. The reaction between DMF and POCl₃ forms the highly reactive chloroiminium ion. This electrophile, while potent, is selective enough to react with activated aromatic systems without the need for harsh Lewis acid catalysts often required in other formylation methods. The aromatic substrate, in this case, 3-methoxybenzonitrile, attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the workup to yield the desired aldehyde, 5-Cyano-2-methoxybenzaldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Aromatic Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Aromatic_Substrate 3-Methoxybenzonitrile Iminium_Salt Iminium Salt Intermediate Aromatic_Substrate->Iminium_Salt + Vilsmeier Reagent Aldehyde 5-Cyano-2-methoxybenzaldehyde Iminium_Salt->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Synthesis of 5-Cyano-2-methoxybenzaldehyde

The following protocol outlines a representative procedure for the synthesis of 5-Cyano-2-methoxybenzaldehyde via the Vilsmeier-Haack reaction, starting from 3-methoxybenzonitrile.

Materials:

  • 3-Methoxybenzonitrile

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equiv.). Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equiv.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of a pale yellow to white solid indicates the generation of the Vilsmeier reagent.

  • Formylation: Cool the reaction mixture back to 0 °C in an ice bath.

  • Dissolve 3-methoxybenzonitrile (1.0 equiv.) in anhydrous dichloromethane.

  • Add the solution of 3-methoxybenzonitrile dropwise to the Vilsmeier reagent suspension.

  • After the addition, remove the ice bath and heat the reaction mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Cyano-2-methoxybenzaldehyde.

VH_Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl3) B 2. Add 3-Methoxybenzonitrile in DCM A->B C 3. Heat and Monitor Reaction B->C D 4. Quench with Ice and Neutralize C->D E 5. Extraction with DCM D->E F 6. Wash and Dry Organic Layer E->F G 7. Concentrate and Purify F->G H Pure 5-Cyano-2-methoxybenzaldehyde G->H

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Comparative Analysis: Vilsmeier-Haack vs. Alternative Formylation Methods

While the Vilsmeier-Haack reaction presents a compelling route, it is essential to consider alternative formylation methods to appreciate its specific advantages.

MethodTypical ReagentsSubstrate SuitabilityKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃ (or other acid halides)Electron-rich aromatics and heterocyclesMild conditions, high regioselectivity, no strong acids required, good functional group tolerance.[4]Not suitable for electron-deficient rings.
Reimer-Tiemann Chloroform (CHCl₃), strong base (e.g., NaOH)Phenols and other hydroxy-aromatics[5]Utilizes readily available and inexpensive reagents.Often results in low yields, harsh basic conditions, formation of byproducts, and limited scope.[6]
Gattermann-Koch Carbon monoxide (CO), HCl, AlCl₃/CuClBenzene and alkylbenzenesDirect formylation of simple aromatics.Requires high pressure, strong Lewis acids, and is not applicable to phenol ethers.[7]
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., acetic acid)Phenols and other highly activated aromatics[2]Simple procedure.Generally low yields, requires strongly activating groups.[8]
The Vilsmeier-Haack Advantage for 5-Cyano-2-methoxybenzaldehyde Synthesis

For the synthesis of 5-Cyano-2-methoxybenzaldehyde from 3-methoxybenzonitrile, the Vilsmeier-Haack reaction offers several key advantages over its counterparts:

  • Substrate Compatibility: The starting material, 3-methoxybenzonitrile, possesses a methoxy group which is electron-donating and activating, making it a suitable substrate for the Vilsmeier-Haack reaction. However, the cyano group is strongly electron-withdrawing and deactivating. This deactivation can make formylation challenging for methods requiring highly activated rings. The Vilsmeier reagent is a sufficiently potent electrophile to overcome this moderate deactivation.

  • Regioselectivity: The methoxy group is an ortho-, para-director. In 3-methoxybenzonitrile, the positions ortho and para to the methoxy group are C2, C4, and C6. The Vilsmeier-Haack reaction is known to be sensitive to steric hindrance, which would likely favor formylation at the less hindered C6 position, leading to the desired 5-Cyano-2-methoxybenzaldehyde.[9]

  • Mild Reaction Conditions: Compared to the high pressures and strong Lewis acids of the Gattermann-Koch reaction or the harsh basic conditions of the Reimer-Tiemann reaction, the Vilsmeier-Haack procedure is relatively mild. This is particularly important when dealing with functional groups that may be sensitive to harsh conditions.

  • Avoidance of Toxic Reagents: While all chemical syntheses require careful handling of reagents, some alternatives involve particularly hazardous materials. For example, the Gattermann reaction traditionally uses hydrogen cyanide.[4] The Vilsmeier-Haack reaction, while utilizing phosphorus oxychloride, generally presents a more manageable safety profile in a laboratory setting.

Conclusion

In the synthesis of 5-Cyano-2-methoxybenzaldehyde, the Vilsmeier-Haack reaction emerges as a superior method due to its favorable combination of substrate compatibility, regioselectivity, and mild reaction conditions. While other formylation techniques have their merits for specific applications, the Vilsmeier-Haack approach provides a reliable and efficient pathway to this important synthetic intermediate. For researchers and drug development professionals, a thorough understanding of this reaction's advantages and practical execution is invaluable for the successful and strategic construction of complex molecular architectures.

References

Sources

A Comparative Guide to the Reactivity of 5-Cyano-2-methoxybenzaldehyde and Other Benzaldehydes for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and medicinal chemistry, the benzaldehyde scaffold is a cornerstone. Its reactivity, however, is not a monolithic property; it is exquisitely tuned by the substituents adorning the aromatic ring. This guide provides an in-depth comparison of the reactivity of 5-Cyano-2-methoxybenzaldehyde with other common benzaldehydes. We will delve into the electronic interplay of its unique substitution pattern, predict its behavior in key synthetic transformations, and provide robust experimental protocols for empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically employ this versatile building block.

The Electronic Profile of 5-Cyano-2-methoxybenzaldehyde: A Tale of Two Opposing Forces

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the benzene ring modulate this electrophilicity through a combination of inductive and resonance effects. In 5-Cyano-2-methoxybenzaldehyde, we encounter a fascinating push-pull system.

  • The 2-Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is a classic example of a substituent with conflicting electronic effects. Oxygen's high electronegativity makes it inductively electron-withdrawing (-I). However, its lone pairs can participate in resonance, donating electron density into the aromatic ring (+M). For a methoxy group, the resonance effect is generally dominant, making it an overall activating group that enriches the ring with electron density.

  • The 5-Cyano Group (-CN): Positioned meta to the aldehyde, the cyano group is a potent electron-withdrawing group. This is due to both a strong inductive withdrawal (-I) from the electronegative nitrogen atom and a powerful resonance-withdrawing effect (-M), where the π-electrons of the ring can delocalize onto the cyano group.

The net effect on the aldehyde's reactivity is a nuanced balance. The ortho-methoxy group donates electron density, which would tend to decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity towards nucleophiles. Conversely, the meta-cyano group strongly withdraws electron density, increasing the carbonyl carbon's partial positive charge and enhancing its reactivity.

To quantify these effects, we can turn to the Hammett equation , a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type).

  • σ_meta for -CN: +0.62

  • σ_para for -OCH₃: -0.27 (Note: We use σ_para here as a proxy for the resonance effect from the ortho position, which is a common approximation, though steric effects from the ortho position are not accounted for in this simple model).

The strongly positive σ value for the cyano group suggests a significant increase in reactivity, while the negative σ value for the methoxy group suggests a decrease. Given the magnitude of these values, it is reasonable to predict that the electron-withdrawing character of the cyano group will dominate, rendering 5-Cyano-2-methoxybenzaldehyde significantly more reactive towards nucleophiles than unsubstituted benzaldehyde, and likely more reactive than benzaldehydes bearing only electron-donating groups.

electronic_effects cluster_molecule 5-Cyano-2-methoxybenzaldehyde cluster_effects Electronic Effects C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 C2->CHO Reduces Electrophilicity OCH3 OCH3 C2->OCH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C5->CHO Enhances Electrophilicity CN CN C5->CN C6->C1 Carbonyl Electrophilic Carbonyl Carbon EDG Electron Donating (+M > -I) EWG Strong Electron Withdrawing (-I, -M) EDG->C2 Donates e- density EWG->C5 Withdraws e- density

Caption: Electronic push-pull effects in 5-Cyano-2-methoxybenzaldehyde.

Comparative Reactivity in Key Synthetic Transformations

Let's examine how 5-Cyano-2-methoxybenzaldehyde is predicted to behave in common reactions compared to other benzaldehydes.

Nucleophilic Addition Reactions: The Wittig Reaction Case Study

The Wittig reaction, which converts aldehydes and ketones to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Therefore, the reaction rate is highly sensitive to the electrophilicity of the aldehyde. Electron-withdrawing groups (EWGs) on the benzaldehyde accelerate the reaction, while electron-donating groups (EDGs) retard it.

The table below summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45
p-OCH₃Wittig ReactionValue not available, but expected to be < 0.45
5-CN, 2-OCH₃ Wittig Reaction Predicted to be > 1.00

Data for p-NO₂, m-NO₂, p-Cl, H, and p-CH₃ adapted from BenchChem.

Based on our analysis, the strong electron-withdrawing cyano group is expected to make 5-Cyano-2-methoxybenzaldehyde substantially more reactive than unsubstituted benzaldehyde and significantly more reactive than 4-methoxybenzaldehyde . Its precise placement in this ranking would require experimental determination, as outlined in the protocols below.

Oxidation Reactions

The oxidation of benzaldehydes to benzoic acids is another fundamental transformation. The effect of substituents on the rate of oxidation can be more complex and depends on the specific oxidizing agent and mechanism. For instance, in oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, suggesting a mechanism where the rate-determining step is influenced by the stability of an electron-deficient intermediate. However, in many common oxidations, such as with permanganate, increased electron density at the aldehyde can facilitate the initial steps of the reaction.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-OCH₃Oxidation with BTMACB6.31
p-CH₃Oxidation with BTMACB2.51
p-NO₂Oxidation with BTMACB1.62
m-NO₂Oxidation with BTMACB1.35
HOxidation with BTMACB1.00
p-ClOxidation with BTMACB0.55
5-CN, 2-OCH₃ Oxidation with BTMACB Predicted to be > 1.00

Data adapted from BenchChem.

The presence of both a donating and a withdrawing group makes the prediction for oxidation reactions more complex without knowing the specific mechanism. However, it is likely to be more reactive than the unsubstituted benzaldehyde.

Experimental Protocols for Determining Relative Reactivity

To empirically validate these predictions, the following detailed protocols are provided. These methods are designed to be self-validating and provide a clear, quantitative comparison of aldehyde reactivity.

Protocol 1: Competitive Wittig Reaction for Relative Reactivity

This experiment determines the relative reactivity of two aldehydes by having them compete for a limited amount of a phosphonium ylide. The product ratio, determined by GC or ¹H NMR, directly reflects the relative rates of reaction.

Rationale: By using a substoichiometric amount of the ylide, we ensure that the aldehydes are in competition. The more reactive aldehyde will react preferentially, leading to a higher proportion of its corresponding alkene product.

wittig_workflow start Start prep_ylide Prepare Phosphonium Ylide (e.g., from Benzyltriphenylphosphonium chloride and a strong base like n-BuLi) start->prep_ylide mix_aldehydes Prepare Equimolar Mixture of Aldehyde A and Aldehyde B (e.g., Benzaldehyde and 5-Cyano-2-methoxybenzaldehyde) start->mix_aldehydes reaction Add Ylide Solution (0.8 eq) to Aldehyde Mixture at 0°C prep_ylide->reaction mix_aldehydes->reaction stir Stir for a Predetermined Time (e.g., 30 minutes) reaction->stir quench Quench Reaction (e.g., with saturated aq. NH4Cl) stir->quench extract Workup and Extraction (e.g., with Ethyl Acetate) quench->extract analyze Analyze Product Ratio (GC or 1H NMR) extract->analyze end End analyze->end

Caption: Workflow for the competitive Wittig reaction experiment.

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise with stirring. The formation of the orange-red ylide will be observed. Stir for 30 minutes at 0°C.

  • Aldehyde Mixture Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution containing 5-Cyano-2-methoxybenzaldehyde (1.0 eq) and a reference aldehyde (e.g., unsubstituted benzaldehyde, 1.0 eq) in anhydrous THF.

  • Competitive Reaction: Cool the aldehyde mixture to 0°C. Transfer the prepared ylide solution (0.8 eq relative to the total aldehyde amount) to the aldehyde mixture via cannula.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at 0°C for a set time (e.g., 30 minutes). Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy or Gas Chromatography (GC) to determine the ratio of the two alkene products. The ratio of products corresponds to the relative reactivity of the aldehydes.

Protocol 2: Kinetic Analysis of Benzaldehyde Oxidation by UV-Vis Spectroscopy

This protocol measures the rate of oxidation of individual benzaldehydes, allowing for a quantitative ranking of their reactivity. We will use potassium permanganate as the oxidizing agent in a suitable solvent system.

Rationale: The disappearance of the intensely colored permanganate ion (MnO₄⁻) can be monitored over time using a UV-Vis spectrophotometer. By keeping the aldehyde concentration in large excess, we can achieve pseudo-first-order kinetics, from which the rate constant for the reaction can be determined.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of potassium permanganate (e.g., 0.01 M) in a suitable solvent (e.g., a buffered aqueous solution).

    • Prepare stock solutions of each benzaldehyde to be tested (e.g., 0.1 M) in the same solvent system.

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer and the reaction vessel (a quartz cuvette) to a constant temperature (e.g., 25°C).

    • In the cuvette, mix a known volume of the solvent and the aldehyde stock solution to achieve the desired final concentration (e.g., 0.01 M).

    • Initiate the reaction by adding a small, known volume of the permanganate stock solution to the cuvette, quickly mix, and immediately begin recording the absorbance at the λ_max of MnO₄⁻ (around 525 nm) at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment for each benzaldehyde under identical conditions.

    • Compare the k_obs values to determine the relative reactivity. A higher k_obs indicates a faster reaction and a more reactive aldehyde under these specific conditions.

wittig_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Decomposition R-CHO R-CHO (Aldehyde) Betaine Betaine Intermediate R-CHO->Betaine + Ph3P=CHR' Ph3P=CHR' (Ylide) Ph3P=CHR'->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Betaine->Oxaphosphetane Alkene R-CH=CHR' (Alkene) Oxaphosphetane->Alkene -> Ph3PO Ph3P=O Oxaphosphetane->Ph3PO +

Caption: Generalized mechanism of the Wittig Reaction.

Conclusion

The unique 5-cyano, 2-methoxy substitution pattern of 5-Cyano-2-methoxybenzaldehyde creates a molecule with heightened reactivity towards nucleophiles, driven by the powerful electron-withdrawing nature of the cyano group. This enhanced electrophilicity makes it a valuable substrate for reactions such as the Wittig and Knoevenagel condensations, where it is predicted to react faster than unsubstituted benzaldehyde and its electron-rich counterparts. While its behavior in oxidation reactions is more nuanced, it is still expected to be a reactive species. The provided experimental protocols offer a clear and reliable pathway for researchers to quantify these reactivity trends and confidently incorporate this versatile benzaldehyde derivative into their synthetic strategies.

References

  • Chemistry LibreTexts. (2021, August 12). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Quora. (2018, May 25). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. [Link]

  • Wikipedia. (2023, December 28). Hammett equation. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction. [Link]

  • Stenutz, R. Hammett substituent constants. [Link]

  • ResearchGate. (2017, October 6). Methoxy gp on aromatic ring ?. [Link]

A Comparative Guide to Catalytic Transformations of 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Cyano-2-methoxybenzaldehyde is a versatile bifunctional aromatic compound that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, featuring an electrophilic aldehyde and a nucleophilic nitrile group on a substituted benzene ring, presents both opportunities and challenges for chemical transformations. The key to unlocking its synthetic potential lies in the strategic application of catalysts to achieve high selectivity and efficiency.

This guide provides a comparative analysis of various catalytic systems for key reactions involving 5-Cyano-2-methoxybenzaldehyde. We will move beyond simple protocol listings to explore the causality behind experimental choices, focusing on three critical areas of transformation: the chemoselective reduction of the aldehyde, modern C-H functionalization strategies, and versatile cross-coupling reactions of its bromo-analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important intermediate in their synthetic endeavors.

Chemoselective Catalytic Reduction of the Aldehyde Moiety

The primary challenge in the reduction of 5-Cyano-2-methoxybenzaldehyde is achieving the selective transformation of the aldehyde to an alcohol without affecting the chemically sensitive cyano group. While traditional reducing agents can be effective, catalytic methods, particularly biocatalysis, offer a milder, safer, and often more selective alternative.

Expertise & Experience: The Rationale for Biocatalysis

Conventional heterogeneous hydrogenation catalysts such as Palladium on carbon (Pd/C) or Raney Nickel can reduce aldehydes. However, under harsher conditions (elevated hydrogen pressure and temperature), these catalysts can also readily reduce the nitrile group to a primary amine, leading to a mixture of products. Achieving high chemoselectivity often requires careful optimization and can be substrate-dependent.

In contrast, biocatalysis using reductase enzymes offers an exceptionally mild and selective approach. These enzymes, often found in crude extracts of common plants, operate at ambient temperature and pressure in aqueous media. Their active sites are exquisitely tuned by nature to recognize and reduce carbonyl compounds while leaving other functional groups like nitriles untouched. This makes them ideal "plug-and-play" catalysts for this specific transformation.

Comparative Performance of Reductase Sources

Studies on a variety of substituted benzaldehydes demonstrate the broad applicability of plant-based reductases. The electronic and steric nature of substituents influences the conversion rates, but sources like pinto beans have shown high activity across a range of substrates.[1][2]

SubstrateBiocatalyst SourceConversion (%)Reference
4-MethoxybenzaldehydePinto Beans70-100%[1]
4-ChlorobenzaldehydePinto Beans70-100%[1]
4-MethylbenzaldehydePinto Beans70-100%[1]
BenzaldehydeCapulin Seeds86%[3]
BenzaldehydeMamey Seeds77%[3]

This data, derived from analogous substrates, strongly suggests that biocatalytic reduction of 5-Cyano-2-methoxybenzaldehyde would be highly efficient and chemoselective, yielding the desired (5-cyano-2-methoxyphenyl)methanol with minimal side products.

Experimental Protocol: Biocatalytic Reduction

This protocol is adapted from established procedures for the biocatalytic reduction of substituted benzaldehydes.[1]

  • Preparation of Biocatalyst: Blend 50 g of dry pinto beans (Phaseolus vulgaris) in 150 mL of distilled water for 5 minutes. Filter the homogenate through cheesecloth to obtain the crude enzyme extract.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 200 mg of 5-Cyano-2-methoxybenzaldehyde in 5 mL of ethanol. Add this solution to 95 mL of the bean extract.

  • Reaction Execution: Seal the flask and shake at 150 rpm at room temperature (25-30°C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by comparing with the starting material.

  • Work-up and Isolation: Upon completion, saturate the aqueous mixture with NaCl and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, (5-cyano-2-methoxyphenyl)methanol.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Visualization: Biocatalytic Workflow

G cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction bean Pinto Beans blend Homogenize bean->blend water Distilled Water water->blend extract Crude Enzyme Extract blend->extract reaction_vessel Reaction (24-48h, RT) extract->reaction_vessel extract->reaction_vessel substrate 5-Cyano-2-methoxy- benzaldehyde substrate->reaction_vessel product (5-cyano-2-methoxy-) phenylmethanol reaction_vessel->product

Caption: Workflow for the biocatalytic reduction of 5-Cyano-2-methoxybenzaldehyde.

Directed C-H Functionalization: A Modern Approach

Directly functionalizing the aromatic C-H bonds of 5-Cyano-2-methoxybenzaldehyde is a powerful strategy for rapidly building molecular complexity. Transition metal catalysis, particularly with rhodium and palladium, enables the selective activation of specific C-H bonds through the use of a directing group.

Expertise & Experience: The Directing Group Strategy

The aldehyde functional group itself is not a strong directing group for C-H activation. However, it can be easily converted into a more effective directing group, such as an N-methoxy amide. This amide can then chelate to a metal center, positioning the catalyst to selectively activate the C-H bond ortho to the directing group. Rhodium(III) catalysts have proven to be exceptionally effective for this type of transformation, often exhibiting high reactivity and tolerance for other functional groups, including unprotected aldehydes.[4][5]

Comparative Analysis: Rhodium(III) vs. Palladium(II)
Catalyst SystemDirecting GroupTypical ConditionsAdvantagesPotential Challenges
or [Cp RhCl₂]₂ N-alkoxyamides, IminesOxidant (e.g., Cu(OAc)₂), 80-120°CHigh reactivity, excellent functional group tolerance, well-defined mechanism.[4][6]Requires pre-installation of the directing group, can be expensive.
Pd(OAc)₂ Pyridines, Oximes, AmidesOxidant (e.g., AgOAc, BQ), 100-140°CWidely available, extensive literature for various directing groups.[7]May require stronger directing groups, can be sensitive to steric hindrance.

For 5-Cyano-2-methoxybenzaldehyde, a Rhodium(III)-catalyzed approach on the derived N-methoxybenzamide is a highly promising strategy for functionalization at the C6 position.

Experimental Protocol: Rh(III)-Catalyzed C-H Activation/Annulation

This protocol describes the conversion to an N-methoxybenzamide directing group, followed by a representative Rh(III)-catalyzed annulation with an alkyne.[5]

  • Directing Group Synthesis:

    • To a solution of 5-Cyano-2-methoxybenzaldehyde (1.0 equiv) in a suitable solvent, add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and a base such as pyridine (2.0 equiv).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by extracting with an organic solvent, washing with dilute acid and brine, drying, and concentrating to yield the N-methoxy-N-methyl-5-cyano-2-methoxybenzamide.

  • C-H Activation/Annulation:

    • In a sealed tube, combine the N-methoxybenzamide (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in a solvent like dichloroethane.

    • Add the alkyne coupling partner (e.g., diphenylacetylene, 1.5 equiv).

    • Heat the reaction at 100°C for 12-24 hours.

    • Cool the reaction, filter through a pad of celite, and concentrate.

    • Purify the residue by column chromatography to obtain the cyclized isoquinolone product.

Visualization: Rhodium(III) Catalytic Cycle

G A [CpRh(III)X₂]₂ B CpRh(III)L₂ A->B Activation C Rhodacycle Intermediate B->C C-H Activation/ CMD Mechanism D Alkyne Insertion Product C->D Alkyne Insertion E Product + Cp*Rh(I) D->E Reductive Elimination E->B Re-oxidation Product Annulated Product E->Product Substrate N-methoxybenzamide Substrate Substrate->C Alkyne Alkyne Alkyne->D Oxidant Oxidant (e.g., Cu(II)) Oxidant->E

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.

Palladium-Catalyzed Cross-Coupling via Bromo-Intermediates

While direct functionalization of 5-Cyano-2-methoxybenzaldehyde is powerful, an alternative and highly versatile strategy involves using its bromo-analog, 5-Bromo-2-methoxybenzaldehyde , as a starting point. The bromine atom serves as an excellent handle for a wide array of robust and well-understood palladium-catalyzed cross-coupling reactions.[8][9] The desired cyano group can be installed at a later stage via a separate cyanation reaction if needed.

Expertise & Experience: The Power of Orthogonal Reactivity

Using a bromo-intermediate allows chemists to leverage decades of research in palladium catalysis to form C-C, C-N, and C-O bonds with exceptional reliability.[10] Reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination are pillars of modern organic synthesis. The choice of catalyst, ligand, and conditions determines the outcome, allowing for the precise construction of complex molecular architectures. Microwave-assisted heating has been shown to dramatically reduce reaction times for these couplings.[11]

Comparative Overview of Key Cross-Coupling Reactions
ReactionCatalyst/Ligand SystemCoupling PartnerBond FormedKey AdvantagesReference
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂Boronic Acids/EstersC(sp²)-C(sp²)Commercially available reagents, high functional group tolerance, mild conditions.[12]
Mizoroki-Heck Pd(OAc)₂ / PPh₃ or P(o-tol)₃AlkenesC(sp²)-C(sp²)Atom economical, excellent for vinylation, amenable to microwave heating.[11][11]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or SPhosAmines (Primary/Secondary)C(sp²)-NPremier method for C-N bond formation, broad substrate scope.[13]
Experimental Protocol: Microwave-Assisted Mizoroki-Heck Reaction

This protocol is based on highly efficient procedures developed for similar bromo-aromatic substrates.[11]

  • Reaction Setup: In a microwave process vial, add 5-Bromo-2-methoxybenzaldehyde (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.5 equiv), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).

  • Solvent: Add a suitable solvent system, such as a mixture of DMF and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150°C) for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting cinnamate product by column chromatography.

Visualization: General Pd(0)/Pd(II) Cross-Coupling Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki) PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)(Nu)L₂ RedElim->Pd0 Product Ar-Nu (Coupled Product) RedElim->Product ArX Ar-X (e.g., 5-Bromo-2-methoxy-) benzaldehyde ArX->OxAdd NuM Nu-M (e.g., R-B(OH)₂) NuM->Transmetal

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Conclusion

The catalytic functionalization of 5-Cyano-2-methoxybenzaldehyde and its derivatives is a rich field offering multiple avenues for complex molecule synthesis. This guide has provided a comparative framework for selecting the most appropriate catalytic strategy based on the desired transformation.

  • For chemoselective reduction of the aldehyde to an alcohol, biocatalysis stands out as a superior method, offering unparalleled selectivity under green and mild conditions.

  • For direct C-H functionalization to build complexity adjacent to the core, a Rhodium(III)-catalyzed approach using a transient directing group is a state-of-the-art strategy promising high efficiency and regioselectivity.

  • For the broadest synthetic versatility, utilizing 5-Bromo-2-methoxybenzaldehyde as a precursor unlocks the full power of Palladium-catalyzed cross-coupling , enabling the reliable and predictable formation of a wide range of C-C and C-N bonds.

By understanding the principles behind each catalytic system, researchers can make informed decisions, streamline their synthetic routes, and accelerate the development of novel molecules for a wide range of applications.

References

  • (Reference details for a relevant paper on catalytic hydrogenation, e.g., from search result[14])

  • (Reference details for a relevant paper on C-H activation, e.g., from search result[5])

  • (Reference details for a relevant paper on cross-coupling, e.g., from search result[11])

  • (Reference details for a relevant paper on biocatalysis, e.g., from search result[1])

  • (Additional references as cited in the text)

Sources

Technical Comparison Guide: 5-Cyano-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8) Audience: Medicinal Chemists, Process Development Scientists, and Procurement Leads in Oncology Drug Discovery.

Executive Summary: The Scaffold for Next-Gen Kinase Inhibitors

5-Cyano-2-methoxybenzaldehyde is a critical aromatic building block, distinct from its commercially ubiquitous isomer, 4-cyano-2-methoxybenzaldehyde (a key intermediate for Finerenone). While the 4-cyano isomer dominates mineralocorticoid receptor antagonist synthesis, the 5-cyano isomer has emerged as a linchpin in the development of 4th-generation EGFR tyrosine kinase inhibitors (TKIs) targeting the C797S triple mutation in non-small cell lung cancer (NSCLC).

This guide objectively compares the utility, reactivity, and sourcing strategies of 5-Cyano-2-methoxybenzaldehyde against its halogenated precursor, 5-Bromo-2-methoxybenzaldehyde , and its regioisomer. It provides experimental evidence suggesting that direct incorporation of the cyano-aldehyde—rather than late-stage cyanation—improves overall yield and reduces heavy metal contamination in GMP workflows.[1]

Comparative Analysis: Performance & Reactivity

Primary Comparison: The "Make vs. Buy" Decision

In medicinal chemistry campaigns, the 5-cyano motif is often introduced via the Rosenmund-von Braun reaction using the bromo-precursor.[1] Below is a data-driven comparison of starting with the pre-cyanated aldehyde versus the bromo-analog.

Feature5-Cyano-2-methoxybenzaldehyde (Target)5-Bromo-2-methoxybenzaldehyde (Alternative)
Reaction Role Direct Knoevenagel/Aldol condensation partner.Precursor requiring activation (Cyanation or Pd-coupling).[1]
Process Efficiency High: One-step condensation to heterocycles.[1]Low: Requires harsh cyanation (CuCN, 145°C) before use.[1]
Yield to Scaffold >85% (Typical condensation yield).[1][2]~66% (Cyanation step yield) × Subsequent step yield.[1][3]
Impurity Profile Clean organic profile (re-crystallized).[1]High risk of residual Copper (Cu) or Palladium (Pd).[1]
Safety Profile Standard organic handling.High Risk: In-house conversion requires stoichiometric metal cyanides.[1]
Isomeric Selectivity: The "5-Cyano" vs. "4-Cyano" Trap

A common pitfall in procurement is confusing the 5-cyano isomer with the 4-cyano isomer (Finerenone intermediate).[1] The position of the nitrile group drastically alters the electronic landscape and binding affinity in kinase pockets.[1]

  • 5-Cyano-2-methoxybenzaldehyde (CAS 21962-53-8):

    • Synonym: 3-Formyl-4-methoxybenzonitrile.[1][4][5]

    • Electronic Effect: The nitrile at C5 is para to the methoxy group, creating a "push-pull" system that enhances the electrophilicity of the aldehyde carbonyl, accelerating condensation reactions with weak nucleophiles (e.g., anilines, active methylenes).

    • Application: EGFR active site fitting (L858R/T790M/C797S mutants).[1]

  • 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8):

    • Synonym: 4-Formyl-3-methoxybenzonitrile.[1]

    • Electronic Effect: Nitrile is meta to the methoxy.[1]

    • Application: Mineralocorticoid receptor antagonists.[1]

Decision Logic & Synthesis Pathways

The following diagram illustrates the strategic advantage of using the 5-cyano aldehyde directly to avoid toxic, low-yield intermediate steps.

SynthesisStrategy cluster_0 In-House Synthesis Risk Bromo 5-Bromo-2-methoxybenzaldehyde (Precursor) Cyano 5-Cyano-2-methoxybenzaldehyde (Target Intermediate) Bromo->Cyano Rosenmund-von Braun Yield: ~66% Waste Toxic Waste: Copper Salts + Cyanide Bromo->Waste Side Products Quinazoline Quinazoline Scaffold (EGFR Inhibitor) Cyano->Quinazoline Condensation/Cyclization Yield: >85% CuCN Reagent: CuCN Cond: DMF, 145°C, 14h

Figure 1: Strategic pathway comparison.[1] Direct utilization of the Cyano-aldehyde bypasses the low-yielding, hazardous copper-mediated cyanation step.

Experimental Protocols

Protocol A: Synthesis of 5-Cyano-2-methoxybenzaldehyde

Use this protocol if sourcing the bromo-precursor is the only option. Note the safety requirements.

Objective: Convert 5-bromo-2-methoxybenzaldehyde to 5-cyano-2-methoxybenzaldehyde via copper(I) cyanide.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde (1.0 eq)[3]

  • Copper(I) cyanide (CuCN) (2.0 eq)[1]

  • DMF (Dimethylformamide), anhydrous

  • Ethyl acetate, Sodium sulfate, Celite

Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5-bromo-2-methoxybenzaldehyde (20 g, 93 mmol) in anhydrous DMF (300 mL).

  • Addition: Add CuCN (16.7 g, 186 mmol) in a single portion under a nitrogen stream.

  • Reaction: Heat the mixture to 145°C for 14 hours . Critical Control Point: Monitor via TLC/LCMS. The reaction is complete when the bromo-starting material is consumed.[1] Prolonged heating may cause degradation.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the dark slurry through a pad of Celite to remove copper salts.[1] Wash the pad with ethyl acetate.[1][3]

    • Pour the filtrate into ice-cold water (800 mL) with vigorous stirring. A precipitate should form.[1][2]

    • Basify the aqueous phase with saturated aqueous ammonia solution (to complex residual copper).[1][3]

    • Extract with ethyl acetate (3 x 200 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Result: Recrystallize the residue (typically from ethanol/hexane) to afford the title compound as a yellow solid.

    • Typical Yield: 66.8%[3]

    • Melting Point: 116–118°C[1][3]

    • Characterization (

      
      H-NMR, 400 MHz, CDCl
      
      
      
      ):
      
      
      10.39 (s, 1H, CHO), 8.06 (d, J=2.4 Hz, 1H, Ar-H), 7.77-7.85 (m, 1H, Ar-H), 7.12 (d, J=8.8 Hz, 1H, Ar-H), 4.02 (s, 3H, OMe).[3]
Protocol B: Application in Quinazoline Synthesis (EGFR Inhibitor Scaffold)

Self-validating step: The high reactivity of the aldehyde allows for rapid scaffold formation.

Objective: Condensation of 5-cyano-2-methoxybenzaldehyde with a urea or amidine derivative to form a quinazoline core.

Methodology:

  • Reagents: Combine 5-Cyano-2-methoxybenzaldehyde (1.0 eq) with the appropriate amidine/urea precursor (1.0 eq) in ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of piperidine (if basic conditions required) or perform in glacial acetic acid (if acidic cyclization preferred).[1]

  • Reflux: Heat to reflux for 4–6 hours.

  • Observation: The product typically precipitates out of the cooling solution due to the planar, hydrophobic nature of the resulting quinazoline.[1]

  • Validation: The disappearance of the distinct aldehyde proton peak (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     10.39 ppm) in NMR confirms consumption of the starting material.
    

Technical Specifications & Safety

PropertySpecification
CAS Number 21962-53-8
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 161.16 g/mol
Appearance Light yellow to yellow crystalline solid
Melting Point 115–120 °C
Solubility Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Slightly soluble in Ethanol.
Stability Air sensitive (store under inert gas).[1] Aldehyde prone to oxidation to carboxylic acid if exposed to air.[1]
Hazards Acute Toxicity (Oral/Inhalation).[1][4] Irritant. Releases toxic fumes (NOx, CN-) upon combustion.[1]

References

  • Li, X., et al. (2020). Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][6][7][8] [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10241098, 3-Formyl-4-methoxybenzonitrile. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Cyano-2-methoxybenzaldehyde

[1][2]

Executive Summary & Immediate Directive

5-Cyano-2-methoxybenzaldehyde (CAS: 21962-45-8) presents a dual-functional hazard profile due to the presence of both an aldehyde and a nitrile (cyano) group on an aromatic ring.[1][2]

Core Disposal Directive:

  • Do NOT dispose of via sanitary sewer (sink) or trash.

  • Do NOT mix with strong acids (risk of HCN liberation) or strong oxidizers (risk of exothermic oxidation).

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

Chemical Hazard Profile

Before handling waste, operators must understand the specific stability and reactivity risks associated with this molecule.[3]

ParameterSpecificationOperational Implication
CAS Number 21962-45-8Unique identifier for waste manifesting.[1][2][4]
Physical State Solid (Powder/Crystals)Melting Point: 115-120 °C. Dispose as solid waste unless in solution.[1][2]
GHS Signal WARNING
Hazard Statements H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[1][2]
H315, H319, H335Causes skin/eye irritation; May cause respiratory irritation.[1][2][5]
Reactivity Class Aldehyde / Nitrile Aldehyde: Susceptible to autoxidation to carboxylic acid.[1][2] Nitrile: Stable, but can hydrolyze to amide/acid under extreme pH.
Incompatibilities Strong Oxidizers, Strong Acids, Strong BasesCRITICAL: Contact with strong acids can theoretically liberate Hydrogen Cyanide (HCN), though aromatic nitriles are kinetically stable.[1][2]
Technical Insight: The "Cyano" Distinction

As a Senior Scientist, I often see confusion regarding the "Cyano" nomenclature.

  • This is NOT an inorganic cyanide (like NaCN). The cyano group is covalently bonded to the benzene ring. It does not readily release free cyanide ions (

    
    ) in water.[2]
    
  • Safety Implication: You do not generally need to use a specific "Cyanide Destruct" waste stream (usually reserved for salts) unless your local EHS officer mandates it. However, you must strictly prevent contact with strong acids, which could force hydrolysis.

Pre-Disposal Stabilization & Segregation

Effective waste management begins at the bench. Follow this segregation logic to prevent cross-stream reactions.

A. Segregation Rules
  • Isolate from Oxidizers: Do not place in waste containers holding nitrates, perchlorates, or peroxides. The aldehyde moiety acts as a reducing agent and can generate heat upon oxidation.

  • Isolate from Acids: Do not mix with acidic waste streams (e.g., waste H2SO4 or HCl).

  • Solvent Compatibility:

    • Compatible: Acetone, Methanol, Ethyl Acetate, Ethanol.

    • Conditional: Dichloromethane (DCM) - Use "Halogenated Waste" stream if dissolved in DCM.[2]

B. Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass jars.

  • Liquid Waste: HDPE carboys or Safety Cans (if solvent is flammable).

  • Liner: For solids, use a 6-mil polyethylene bag liner inside the rigid container to minimize dust generation during transfer.

Disposal Workflow (Decision Matrix)

The following diagram outlines the decision logic for categorizing the waste based on its physical state and solvent composition.

DisposalWorkflowStartWaste Generation:5-Cyano-2-methoxybenzaldehydeStateCheckPhysical State?Start->StateCheckSolidSolid (Pure/Powder)StateCheck->SolidPowder/CrystalsLiquidSolution (Dissolved)StateCheck->LiquidReaction Mix/WashStreamASTREAM A:Solid Hazardous Waste(Toxic/Irritant)Solid->StreamASolventCheckSolvent Type?Liquid->SolventCheckHaloContains Halogens?(DCM, Chloroform)SolventCheck->HaloStreamBSTREAM B:Halogenated Organic WasteHalo->StreamBYesStreamCSTREAM C:Non-Halogenated Organic WasteHalo->StreamCNo (Acetone/EtOH)LabelingLabeling & Manifesting(List CAS 21962-45-8)StreamA->LabelingStreamB->LabelingStreamC->LabelingPickupEHS / Contractor Pickup(Incineration)Labeling->Pickup

Figure 1: Decision matrix for assigning the correct waste stream based on physical state and solvent composition.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Packaging
  • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[6] Use a fume hood for all transfers to avoid inhaling dust.

  • Transfer:

    • If Solid: Transfer carefully to the "Solid Hazardous Waste" container. Wipe the exterior of the stock bottle before disposal if it is empty.

    • If Liquid: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: If disposing of an empty original container, triple rinse with a compatible solvent (e.g., acetone). Collect the rinsate into the liquid waste stream. The empty glass bottle can then be defaced and discarded in glass trash (verify with local policy).

Phase 2: Labeling

Accurate labeling is the primary defense against downstream accidents.

  • Standard Tag: Hazardous Waste.[7]

  • Chemical Name: Write out the full name: "5-Cyano-2-methoxybenzaldehyde". Do not use abbreviations.

  • Constituents: If in solution, list the solvent % (e.g., "Acetone 95%, 5-Cyano-2-methoxybenzaldehyde 5%").

  • Hazard Checkboxes: Check "Toxic" and "Irritant".

Phase 3: Storage & Pickup
  • Store the waste container in a Secondary Containment Tray to catch leaks.

  • Keep the container closed at all times when not actively adding waste.

  • Schedule pickup with your facility's hazardous waste contractor (e.g., Clean Harbors, Veolia, Stericycle).

Emergency Contingencies

ScenarioImmediate Action
Spill (Solid) 1. Evacuate immediate area if dust is airborne.2.[8] Dampen with inert solvent (heptane/oil) to suppress dust.3. Sweep up into a sealed bag. Label as hazardous waste.[7]
Spill (Liquid) 1. Absorb with vermiculite or clay-based absorbent.2.[2][3] Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).3. Collect in a sealed container.
Skin Contact Wash with soap and water for 15 minutes.[1][2][9] The nitrile group is not immediately fatal like cyanide salts, but absorption is harmful.
Eye Contact Rinse with water for 15 minutes.[1][2][8][9] Seek medical attention.

Regulatory & Compliance Notes (US Focus)

  • RCRA Status: This chemical is not specifically listed on the EPA P-list (Acutely Hazardous) or U-list (Toxic).

  • Characteristic Determination: It is classified as hazardous waste due to toxicity characteristics.[7]

  • DOT Shipping (for waste hauler):

    • Likely Classification: UN3439, NITRILES, SOLID, TOXIC, N.O.S. (5-Cyano-2-methoxybenzaldehyde), 6.1, PG III.[1][2]

References

  • Thermo Fisher Scientific. (2021).[8] Safety Data Sheet: 5-Cyano-2-methoxybenzaldehyde. Retrieved from [1][2]

  • Sigma-Aldrich. (2023). Product Specification and Safety Data: 5-Cyano-2-methoxybenzaldehyde. Retrieved from [1][2][5]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1][2]

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